Product packaging for Allyl methallyl ether(Cat. No.:CAS No. 14289-96-4)

Allyl methallyl ether

Cat. No.: B078089
CAS No.: 14289-96-4
M. Wt: 112.17 g/mol
InChI Key: AOCWWIFKJRJLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Allyl methallyl ether is a versatile, unsaturated ether of significant interest in synthetic organic chemistry and materials science research. Its structure, featuring both allyl and methallyl (2-methylallyl) groups, provides two reactive alkene functionalities with distinct electronic and steric properties, making it a valuable building block for the construction of more complex molecules. A primary research application is its use as a diene component in Diels-Alder cycloaddition reactions, where it can react with various dienophiles to form functionalized six-membered carbocyclic and heterocyclic compounds. Furthermore, its electron-rich double bonds and the labile ether linkage make it a suitable monomer or co-monomer in polymerization studies, particularly in the development of specialty polymers and resins with tailored properties. The compound's mechanism of action in synthesis typically involves its role as an electron donor or as a source of an allylic system that can undergo further functionalization, such as epoxidation, hydroboration, or radical addition. Researchers also utilize this compound in the study of Claisen rearrangements and other sigmatropic reactions to form new carbon-carbon bonds. This reagent is strictly for laboratory research purposes, offering chemists a flexible scaffold for methodological development and the synthesis of novel organic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B078089 Allyl methallyl ether CAS No. 14289-96-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-prop-2-enoxyprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-4-5-8-6-7(2)3/h4H,1-2,5-6H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCWWIFKJRJLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162211
Record name Allyl methallyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14289-96-4
Record name Allyl methallyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014289964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allyl methallyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80162211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Allyl Methallyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Allyl methallyl ether. The information is curated for professionals in research and development who require detailed data for experimental design and evaluation.

Core Physical and Chemical Properties

This compound, also known as 3-(allyloxy)-2-methyl-1-propene or 2-methyl-3-prop-2-enoxyprop-1-ene, is an organic compound with the chemical formula C7H12O[1][2][3]. Its properties are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C7H12O[1][2][3]
Molecular Weight 112.17 g/mol [1][4]
CAS Number 14289-96-4[1][2][3]
Density 0.798 g/cm³[1][2][3]
Boiling Point 122.3°C at 760 mmHg[1][2][3]
Flash Point 13.6°C[1][2][3]
Refractive Index 1.419[1][2][3]
Vapor Pressure 16.9 mmHg at 25°C[1][2][3]
XLogP3 2[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 4[1]
Exact Mass 112.088815002 Da[1][4]

Chemical Reactivity and Stability

Allyl ethers, including this compound, are recognized for their relative stability under both acidic and basic conditions, which makes the allyl group a useful protecting group for alcohols in organic synthesis.

Key Reactions:

  • Cleavage/Deprotection: The allyl group can be cleaved under specific conditions. For instance, diphenyldisulfone serves as a mild and efficient reagent for the selective cleavage of methallyl ethers. This process is compatible with other protecting groups like acetals, acetates, and benzyl ethers[5]. Palladium(0)-catalyzed deprotection using barbituric acid derivatives in a protic polar solvent is another effective method that can proceed at room temperature[6].

  • Isomerization: 2-Methylallyl ethers can undergo isomerization to form 2-methylpropenyl ethers, which are then easily hydrolyzed to yield the corresponding free alcohol and isobutyraldehyde[5].

  • Peroxide Formation: Like other ethers, this compound may form explosive peroxides upon prolonged storage, especially when exposed to air and light[7][8]. It is recommended that containers be dated upon opening and periodically tested for the presence of peroxides[7][8].

Stability:

  • The compound is generally stable under recommended storage conditions[9].

  • It is sensitive to air and light, which can promote peroxide formation.

  • It should be kept away from heat, sparks, open flames, and other ignition sources[9][10].

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general procedure based on the Williamson ether synthesis is commonly employed for preparing allyl ethers.

General Synthesis of Allyl Ethers (Williamson Ether Synthesis):

This method involves the reaction of an alcohol with an allyl halide in the presence of a base.

  • Materials:

    • Methallyl alcohol

    • Allyl bromide (or allyl chloride)

    • A strong base (e.g., sodium hydride (NaH), potassium hydroxide (KOH))

    • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Procedure:

    • To a solution of methallyl alcohol in an anhydrous solvent, the base is added portion-wise under an inert atmosphere (e.g., nitrogen or argon) at 0°C.

    • The mixture is stirred for a specified time to allow for the formation of the alkoxide.

    • Allyl bromide is then added dropwise to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).

    • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude product is then purified, typically by distillation, to yield the pure this compound.

A process for producing allyl and/or methallyl ethers of polyhydric alcohols can also involve the allylation of a cyclic formal of the alcohol, followed by reaction with another alcohol[11].

Diagrams and Workflows

The following diagrams illustrate the logical relationships and a generalized experimental workflow relevant to this compound.

Synthesis_Workflow Reactants Methallyl Alcohol + Allyl Halide + Base Reaction Williamson Ether Synthesis Reactants->Reaction Quenching Quench with Water Reaction->Quenching Extraction Organic Solvent Extraction Quenching->Extraction Washing_Drying Wash and Dry Extraction->Washing_Drying Purification Distillation Washing_Drying->Purification Product Pure this compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Properties_Relationship Structure Molecular Structure (C7H12O) Physical Physical Properties Structure->Physical Chemical Chemical Properties Structure->Chemical BoilingPoint Boiling Point (122.3°C) Physical->BoilingPoint Density Density (0.798 g/cm³) Physical->Density Reactivity Reactivity (Deprotection, Isomerization) Chemical->Reactivity Stability Stability (Peroxide Formation) Chemical->Stability

Caption: Relationship between molecular structure and properties.

Safety and Handling

Based on safety data for similar allyl ethers, this compound should be handled with care.

  • Hazards: It is a flammable liquid and vapor[10]. It may be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation[7][10]. Inhalation may cause respiratory irritation[7].

  • Precautions:

    • Keep away from heat, sparks, open flames, and hot surfaces[9][10].

    • Use in a well-ventilated area or outdoors[10].

    • Wear protective gloves, protective clothing, and eye/face protection[9].

    • Ground and bond container and receiving equipment to prevent static discharge[10].

    • Store in a tightly closed container in a dry, cool, and well-ventilated place[7].

This guide is intended for informational purposes and should be supplemented with a thorough review of the relevant Safety Data Sheet (SDS) before handling this chemical.

References

Allyl Methallyl Ether: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 14289-96-4

Molecular Formula: C₇H₁₂O

Synonyms: 3-(Allyloxy)-2-methyl-1-propene, 2-Methyl-3-(prop-2-en-1-yloxy)prop-1-ene

This technical guide provides an in-depth overview of allyl methallyl ether, a bifunctional molecule with applications in organic synthesis and polymer chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Molecular Structure and Properties

This compound is a colorless liquid characterized by the presence of two reactive double bonds and an ether linkage. Its structure combines the functionalities of both an allyl and a methallyl group, making it a versatile building block in chemical synthesis.

Molecular Structure:

SMILES: CC(=C)COCC=C[1]

A summary of its key physical and chemical properties is provided in the table below.

PropertyValueReference
Molecular Weight 112.17 g/mol [1]
Exact Mass 112.088815002 Da[1]
Density 0.798 g/cm³ECHEMI
Boiling Point 122.3 °C at 760 mmHgECHEMI
Flash Point 13.6 °CECHEMI
Refractive Index 1.419ECHEMI
Vapor Pressure 16.9 mmHg at 25°CECHEMI
XLogP3 2[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 4[1]

Synthesis of this compound

The primary method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of methallyl alcohol reacts with allyl chloride to yield the target ether.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative example for the synthesis of allyl ethers and can be adapted for this compound.

Materials:

  • Methallyl alcohol

  • Sodium hydride (NaH) or another suitable base

  • Allyl chloride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a stirred suspension of sodium hydride in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methallyl alcohol in anhydrous diethyl ether to the cooled suspension via the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for one hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium methallyloxide.

  • Ether Formation: Add allyl chloride to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours (the reaction progress can be monitored by thin-layer chromatography or gas chromatography).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Williamson_Ether_Synthesis cluster_setup Reaction Setup cluster_reagents Reagents & Solvents cluster_procedure Procedure cluster_product Product setup_flask Flame-dried three-necked flask setup_atmosphere Inert atmosphere (N₂ or Ar) setup_flask->setup_atmosphere setup_stirring Magnetic stirrer setup_flask->setup_stirring proc_alkoxide 1. Alkoxide Formation: Add NaH to ether. Cool to 0°C. Slowly add methallyl alcohol. reagent_base Sodium Hydride (NaH) reagent_alcohol Methallyl Alcohol reagent_halide Allyl Chloride proc_etherification 2. Ether Formation: Add allyl chloride. Reflux for several hours. solvent Anhydrous Diethyl Ether proc_alkoxide->proc_etherification Stir at RT until H₂ evolution ceases proc_workup 3. Work-up: Quench with NH₄Cl(aq). Separate organic layer. Extract aqueous layer. Wash with brine. proc_etherification->proc_workup Cool to RT proc_drying 4. Drying & Filtration: Dry over MgSO₄. Filter. proc_workup->proc_drying proc_purification 5. Purification: Fractional distillation. proc_drying->proc_purification product This compound proc_purification->product

Williamson Ether Synthesis Workflow

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The chemical shifts for analogous allyl ethers suggest the following expected resonances.

¹H NMR:

  • Protons on the methallyl double bond are expected around 4.8-5.0 ppm.

  • The methyl protons of the methallyl group should appear around 1.7 ppm.

  • The methylene protons adjacent to the ether oxygen are anticipated in the range of 3.8-4.0 ppm.

  • The vinyl protons of the allyl group are expected between 5.1 and 5.9 ppm, with the internal proton being a multiplet.

¹³C NMR:

  • The sp³ carbons of the methylene groups adjacent to the ether oxygen are expected in the 70-75 ppm region.

  • The sp² carbons of the allyl group should appear between 117 and 135 ppm.

  • The sp² carbons of the methallyl group are anticipated around 112 and 142 ppm.

  • The methyl carbon of the methallyl group is expected around 19 ppm.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a molecular ion peak and characteristic fragmentation patterns. The molecular ion peak is expected at an m/z of 112. Key fragment ions would likely arise from the cleavage of the C-O bonds and rearrangements of the allyl and methallyl groups.[1] The NIST Mass Spectrometry Data Center reports a GC-MS with the top three peaks at m/z 41, 39, and 55.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3080=C-HStretching
2850-3000C-H (alkane)Stretching
~1650C=CStretching
~1100C-O-CAsymmetric Stretching
910-990=C-HBending (out-of-plane)

Chemical Reactivity and Potential Applications

The two distinct olefinic groups in this compound offer a platform for a variety of chemical transformations, making it a valuable monomer and crosslinking agent in polymer chemistry, and a useful intermediate in organic synthesis.

Claisen Rearrangement

Allyl ethers are known to undergo the Claisen rearrangement, a[3][3]-sigmatropic rearrangement, upon heating.[4][5][6] This reaction results in the formation of a γ,δ-unsaturated carbonyl compound. The Claisen rearrangement is a powerful tool for carbon-carbon bond formation in a stereospecific manner.

Claisen_Rearrangement cluster_reactants Reactant cluster_conditions Reaction Conditions cluster_intermediate Transition State cluster_product Product reactant This compound conditions Heat (Thermal Rearrangement) transition_state [3][3]-Sigmatropic Transition State reactant->transition_state Heating product γ,δ-Unsaturated Carbonyl Compound transition_state->product Rearrangement

Claisen Rearrangement of this compound
Polymerization and Applications in Drug Delivery

The presence of two polymerizable double bonds allows this compound to act as a monomer or a crosslinking agent in the synthesis of polymers. Polymers containing allyl functionalities are of interest in the biomedical field for applications such as drug delivery and tissue engineering.[3]

  • Monomer in Polymer Synthesis: this compound can be copolymerized with other monomers to introduce pendant allyl and methallyl groups into the polymer backbone. These groups can then be further functionalized, for example, through thiol-ene click chemistry, to attach drugs or targeting ligands.

  • Crosslinking Agent: The bifunctionality of this compound makes it a potential crosslinking agent for the formation of hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are widely investigated as matrices for the controlled release of therapeutic agents. The density of crosslinking, which can be controlled by the concentration of this compound, influences the swelling behavior and drug release kinetics of the hydrogel.

Safety Information

Detailed safety information, including handling precautions, toxicity data, and disposal guidelines, should be consulted from the Safety Data Sheet (SDS) provided by the supplier before handling this compound. As with most ethers, it is likely flammable and should be handled in a well-ventilated fume hood away from ignition sources. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

References

Synthesis of Allyl Methallyl Ether via Williamson Ether Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the preparation of symmetrical and unsymmetrical ethers. This technical guide offers an in-depth exploration of the synthesis of allyl methallyl ether, a valuable building block in various chemical applications, via the Williamson ether synthesis. This document provides detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication by researchers and professionals in the field of drug development and chemical synthesis. The synthesis can be approached through a classical Williamson reaction involving the formation of an alkoxide followed by nucleophilic substitution, or via a phase-transfer catalyzed (PTC) method, which offers advantages in terms of milder reaction conditions and simplified procedures.

Introduction

This compound is a bifunctional molecule containing two distinct reactive double bonds, making it a versatile monomer and intermediate in polymer chemistry and organic synthesis. The Williamson ether synthesis, a nucleophilic substitution reaction between an alkoxide and an alkyl halide, remains a fundamental and widely practiced method for the formation of the ether linkage. This guide will detail two primary approaches for the synthesis of this compound: the traditional sodium alkoxide method and a modern phase-transfer catalysis (PTC) approach.

The core of the Williamson ether synthesis involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks an alkyl halide in an SN2 reaction. In the context of this compound synthesis, this can proceed via two main pathways:

  • Pathway A: Reaction of sodium allyloxide with methallyl chloride.

  • Pathway B: Reaction of sodium methallyloxide with allyl chloride.

Phase-transfer catalysis offers an alternative wherein the alkoxide is generated in situ and transferred to an organic phase to react with the alkyl halide, often leading to higher yields and avoiding the need for anhydrous conditions.

Reaction Mechanism and Signaling Pathway

The fundamental reaction mechanism is an SN2 displacement. The alkoxide ion acts as the nucleophile, and the halide (typically chloride or bromide) on the corresponding allyl or methallyl group serves as the leaving group.

Williamson_Ether_Synthesis cluster_pathway_A Pathway A: Allyl Alcohol to Ether cluster_pathway_B Pathway B: Methallyl Alcohol to Ether allyl_alcohol Allyl Alcohol sodium_allyloxide Sodium Allyloxide allyl_alcohol->sodium_allyloxide Deprotonation na_metal Sodium Metal na_metal->sodium_allyloxide allyl_methallyl_ether_A This compound sodium_allyloxide->allyl_methallyl_ether_A SN2 Reaction methallyl_chloride Methallyl Chloride methallyl_chloride->allyl_methallyl_ether_A SN2 Reaction nacl_A NaCl methallyl_alcohol Methallyl Alcohol sodium_methallyloxide Sodium Methallyloxide methallyl_alcohol->sodium_methallyloxide Deprotonation na_metal_B Sodium Metal na_metal_B->sodium_methallyloxide allyl_methallyl_ether_B This compound sodium_methallyloxide->allyl_methallyl_ether_B SN2 Reaction allyl_chloride Allyl Chloride allyl_chloride->allyl_methallyl_ether_B SN2 Reaction nacl_B NaCl Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage reagents Combine Reactants, Solvent, and Catalyst reaction Heat and Stir for Specified Time reagents->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring quench Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction wash Wash Organic Layer extraction->wash dry Dry with Anhydrous Salt wash->dry filtration Filter Drying Agent dry->filtration solvent_removal Solvent Removal (Rotary Evaporation) filtration->solvent_removal distillation Fractional Distillation solvent_removal->distillation product Pure this compound distillation->product

Spectroscopic Profile of Allyl Methallyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for allyl methallyl ether (CAS 14289-96-4), a key intermediate in various chemical syntheses. Due to the limited availability of published, comprehensive raw spectroscopic data for this compound, this document presents representative data from a structurally similar compound, diallyl ether (CAS 557-40-4). This approach allows for a detailed illustration of the expected spectral features and serves as a practical guide for researchers and professionals in drug development and chemical synthesis. The methodologies provided herein are standardized protocols applicable to the analysis of volatile liquid ethers.

Spectroscopic Data Summary

The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for a compound with the structural features of an allyl ether. The data presented is that of diallyl ether and is intended to be representative of this compound.

Table 1: ¹H NMR Spectroscopic Data of Diallyl Ether (Representative for this compound)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.91ddt2H-CH=CH₂
5.27dq2H=CH₂ (trans)
5.17dq2H=CH₂ (cis)
3.99dt4H-O-CH₂-

Solvent: CDCl₃, Instrument: 300 MHz Bruker AC-300. Source: PubChem CID 11194[1]

Table 2: ¹³C NMR Spectroscopic Data of Diallyl Ether (Representative for this compound)

Chemical Shift (δ) ppmAssignment
134.8-CH=
116.9=CH₂
71.8-O-CH₂-

Solvent: CDCl₃. Source: PubChem CID 11194[1]

Table 3: Infrared (IR) Spectroscopy Data of Diallyl Ether (Representative for this compound)

Wavenumber (cm⁻¹)IntensityAssignment
3080m=C-H stretch
2980, 2920mC-H stretch (sp³)
1648sC=C stretch
1100sC-O-C stretch
995, 925s=C-H bend (out of plane)

s = strong, m = medium. Source: PubChem CID 11194 (ATR-IR)[1]

Table 4: Mass Spectrometry (GC-MS) Data of Diallyl Ether (Representative for this compound)

m/zRelative Intensity (%)Assignment
41100[C₃H₅]⁺ (Allyl cation)
3938.3[C₃H₃]⁺
4222.1[C₃H₆]⁺
6914.6[M-C₂H₅]⁺
98low[M]⁺ (Molecular ion)

Source: PubChem CID 11194, MassBank of North America (MoNA)[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Approximately 5-25 mg of the liquid sample (e.g., this compound) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[2][3]
  • The solution is thoroughly mixed to ensure homogeneity.
  • For ¹³C NMR, a higher concentration (20-50 mg) may be used to improve the signal-to-noise ratio.[3]

2. ¹H NMR Acquisition:

  • The NMR spectrometer is tuned to the proton frequency (e.g., 300 or 400 MHz).
  • The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.
  • The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.[3]
  • A standard one-pulse ¹H NMR experiment is performed. Key acquisition parameters include:
  • Pulse angle: 30-90 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 8-16 (can be adjusted based on sample concentration)

3. ¹³C NMR Acquisition:

  • The spectrometer is tuned to the carbon-13 frequency (e.g., 75 or 100 MHz).
  • A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
  • Key acquisition parameters include:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 1-2 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 128-1024 or more, depending on the sample concentration.[4]

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • A drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5][6]
  • Ensure the crystal is clean before applying the sample.

2. IR Spectrum Acquisition:

  • The ATR accessory is placed in the sample compartment of the FTIR spectrometer.
  • A background spectrum of the clean, empty ATR crystal is collected.
  • The sample is applied to the crystal, and the sample spectrum is recorded.
  • The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
  • The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10 µg/mL.[7]
  • The solution is transferred to a 2 mL GC autosampler vial.

2. GC-MS System and Conditions:

  • Gas Chromatograph:
  • Injector: Split/splitless injector, operated in splitless mode for dilute samples. Injector temperature: 250 °C.
  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for volatile organic compounds.[8]
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
  • Oven Temperature Program: An initial temperature of 40-50 °C held for 2-5 minutes, followed by a ramp of 10-15 °C/min to a final temperature of 250-280 °C, held for 5-10 minutes.[8]
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
  • Mass Analyzer: Quadrupole.
  • Scan Range: m/z 35-500.
  • Ion Source Temperature: 230 °C.[8]
  • Transfer Line Temperature: 280 °C.[8]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample Liquid Sample (this compound) NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample ~10-20mg IR_Sample Neat Sample Sample->IR_Sample 1 drop GCMS_Sample Dilute in Volatile Solvent Sample->GCMS_Sample ~10µg/mL NMR NMR Spectrometer NMR_Sample->NMR IR FTIR Spectrometer IR_Sample->IR GCMS GC-MS System GCMS_Sample->GCMS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data GCMS_Data Mass Spectrum GCMS->GCMS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure GCMS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of a Liquid Sample.

References

Reactivity of Allyl and Methallyl Groups in Allyl Methallyl Ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allyl methallyl ether is a bifunctional molecule containing two distinct reactive centers: an allyl group and a methallyl group. Understanding the differential reactivity of these two moieties is crucial for controlling reaction selectivity in synthetic chemistry, particularly in the development of novel polymers and pharmaceutical intermediates. This technical guide provides a comprehensive analysis of the factors governing the reactivity of the allyl and methallyl groups within this compound, focusing on radical and electrophilic addition reactions. While direct comparative quantitative data for this specific molecule is scarce in publicly available literature, this guide synthesizes established principles of alkene reactivity to predict reaction outcomes and provides detailed, adaptable experimental protocols for empirical determination.

Introduction

The presence of two double bonds in this compound, CH₂=CHCH₂OCH₂(CH₃)C=CH₂, offers the potential for selective functionalization. The key difference between the two reactive sites is the presence of a methyl group on the double bond of the methallyl moiety. This substitution introduces both steric and electronic effects that influence the reaction pathways. This guide will explore these effects in the context of common synthetic transformations.

Theoretical Reactivity Analysis

The relative reactivity of the allyl and methallyl groups can be predicted by considering the steric and electronic effects of the methyl group on the methallyl double bond.

Steric Effects

The methyl group in the methallyl moiety introduces steric hindrance around the double bond. This bulkiness can impede the approach of reactants, particularly large reagents or transition states. In contrast, the allyl group's double bond is less sterically hindered.

Electronic Effects

Alkyl groups, such as the methyl group in the methallyl moiety, are generally considered to be weakly electron-donating. This electron-donating effect can increase the electron density of the methallyl double bond, potentially making it more nucleophilic and thus more reactive towards electrophiles.

Predicted Reactivity

The interplay of steric and electronic effects leads to different predicted outcomes for different reaction types.

  • Radical Additions: In radical reactions, steric hindrance is often the dominant factor. Therefore, it is anticipated that radical species will preferentially add to the less sterically hindered allyl group.

  • Electrophilic Additions: In electrophilic additions, the electronic effect of the methyl group is expected to make the methallyl double bond more electron-rich and therefore more nucleophilic. This would suggest a preference for electrophilic attack at the methallyl group. However, for very bulky electrophiles, steric hindrance could counteract this electronic preference.

The following diagram illustrates the logical relationship for predicting the favored reaction site.

G Predicted Reactivity of this compound Reactant Reactant Type Radical Radical Species Reactant->Radical Electrophile Electrophile Reactant->Electrophile Steric Steric Hindrance (Dominant) Radical->Steric Electronic Electronic Effect (Electron-Donating CH3) Electrophile->Electronic Allyl Preferential Reaction at Allyl Group Steric->Allyl Methallyl Preferential Reaction at Methallyl Group Electronic->Methallyl

Caption: Logical flow for predicting reaction selectivity.

Quantitative Data Summary (Predicted)

Reaction TypeFavored GroupPrimary Influencing FactorExpected Product Ratio (Allyl:Methallyl)
Radical Addition (e.g., Thiol-ene)AllylSteric Hindrance> 1:1
Epoxidation (e.g., with m-CPBA)MethallylElectronic (Nucleophilicity)< 1:1
Hydroboration-OxidationAllylSteric Hindrance> 1:1

Experimental Protocols

The following are detailed, adaptable protocols for key experiments that can be used to empirically determine the relative reactivity of the allyl and methallyl groups in this compound.

Synthesis of this compound

A common method for the synthesis of ethers is the Williamson ether synthesis.

Procedure:

  • To a solution of methallyl alcohol in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the sodium methallyloxide.

  • Add allyl bromide dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60 °C) and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield pure this compound.

Radical Addition: Thiol-Ene Reaction

The thiol-ene reaction is a robust and efficient radical-mediated addition.[1]

Procedure:

  • In a quartz reaction vessel, dissolve this compound and a thiol (e.g., 1-dodecanethiol) in a suitable solvent (e.g., THF) in a 1:1 molar ratio of double bonds to thiol groups.

  • Add a radical initiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, ~1 mol%).

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.

  • While stirring, irradiate the mixture with a UV lamp (e.g., 365 nm).

  • Monitor the reaction progress by ¹H NMR or GC-MS to determine the relative consumption of the allyl and methallyl protons.

  • Upon completion, remove the solvent under reduced pressure.

  • Analyze the product mixture to determine the ratio of the two possible mono-adducts.

The following diagram illustrates the expected workflow and competing reaction pathways for the thiol-ene reaction.

G Thiol-Ene Reaction Workflow cluster_start Starting Materials cluster_reaction Competitive Radical Addition cluster_products Products AME This compound UV UV Irradiation (365 nm) AME->UV Thiol R-SH Thiol->UV Initiator Radical Initiator (DMPA) Initiator->UV Radical_Gen Thiyl Radical (R-S•) Generation UV->Radical_Gen Allyl_Add Addition to Allyl Group (Sterically Favored) Radical_Gen->Allyl_Add Methallyl_Add Addition to Methallyl Group (Sterically Disfavored) Radical_Gen->Methallyl_Add Product_A Allyl Adduct Allyl_Add->Product_A Product_B Methallyl Adduct Methallyl_Add->Product_B Analysis Product Ratio Analysis (NMR, GC-MS) Product_A->Analysis Product_B->Analysis

Caption: Workflow for the competitive thiol-ene reaction.

Electrophilic Addition: Epoxidation with m-CPBA

Epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) is a classic electrophilic addition to an alkene.[2]

Procedure:

  • Dissolve this compound in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (approximately 1 equivalent) portion-wise to the stirred solution.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Analyze the resulting mixture of mono-epoxides by ¹H NMR or GC-MS to determine the product ratio.

The following diagram illustrates the expected competing epoxidation pathways.

G Epoxidation with m-CPBA cluster_reaction Competitive Electrophilic Attack cluster_products Mono-epoxide Products Start This compound + m-CPBA Allyl_Epox Attack on Allyl Group (Less Nucleophilic) Start->Allyl_Epox Methallyl_Epox Attack on Methallyl Group (More Nucleophilic) Start->Methallyl_Epox Product_A Allyl Glycidyl Ether Derivative Allyl_Epox->Product_A Product_B Methallyl Glycidyl Ether Derivative Methallyl_Epox->Product_B Analysis Product Ratio Analysis (NMR, GC-MS) Product_A->Analysis Product_B->Analysis

Caption: Competing pathways in the epoxidation of this compound.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond. The hydroboration step is sensitive to steric effects.[3]

Procedure:

  • Hydroboration:

    • In a dry, nitrogen-flushed flask, dissolve this compound in anhydrous THF.

    • Cool the solution to 0 °C.

    • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise, ensuring the temperature remains low.

    • Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and stir for several hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C.

    • Carefully add an aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of hydrogen peroxide (30% solution).

    • Allow the mixture to warm to room temperature and stir for several hours.

  • Work-up:

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Analyze the resulting mixture of diols by ¹H NMR or GC-MS to determine the product ratio.

Conclusion

The reactivity of the allyl and methallyl groups in this compound is governed by a balance of steric and electronic factors. Theoretical considerations predict that radical additions will favor the less hindered allyl group, while electrophilic additions are likely to favor the more nucleophilic methallyl group. The provided experimental protocols offer a framework for the empirical investigation of these predictions, enabling researchers to selectively functionalize this versatile bifunctional molecule for applications in drug development and materials science. Further computational studies could provide more precise predictions of reaction barriers and product ratios.

References

An In-depth Technical Guide to the Solubility of Allyl Methallyl Ether in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of allyl methallyl ether in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this guide is based on the general solubility properties of ethers and related chemical principles. It includes a summary of expected solubility, a detailed experimental protocol for determining precise solubility, and a visualization of the relationship between solvent polarity and ether solubility.

Core Concept: "Like Dissolves Like"

The solubility of a substance is largely governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound, with its ether functional group and hydrocarbon chains, is considered a relatively non-polar to weakly polar compound. Consequently, it is expected to exhibit high solubility in non-polar and weakly polar organic solvents and lower solubility in highly polar solvents.

Data Presentation: Expected Solubility of this compound

Based on the general behavior of ethers, this compound is expected to be miscible with a wide array of common organic solvents. Miscibility refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase. The following table summarizes the expected solubility of this compound.

SolventChemical FormulaPolarity Index (P')Expected Solubility
HexaneC₆H₁₄0.1Miscible
TolueneC₇H₈2.4Miscible
Diethyl Ether(C₂H₅)₂O2.8Miscible
ChloroformCHCl₃4.1Miscible
Ethyl AcetateC₄H₈O₂4.4Miscible
AcetoneC₃H₆O5.1Miscible
EthanolC₂H₅OH4.3Miscible
MethanolCH₃OH5.1Miscible
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO7.2Likely Miscible, potentially with limitations
WaterH₂O10.2Insoluble to Very Slightly Soluble

Experimental Protocols: Determination of Liquid-Liquid Solubility

To obtain precise quantitative data for the solubility of this compound in various solvents, the following experimental protocol, known as the shake-flask method, is recommended.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker bath

  • Calibrated flasks or vials with airtight seals

  • Analytical balance

  • Gas chromatograph (GC) or other suitable analytical instrument

  • Pipettes and syringes

Procedure:

  • Preparation of Supersaturated Solution: In a sealed flask, add an excess amount of this compound to a known volume of the organic solvent. The excess solute is crucial to ensure that saturation is reached.

  • Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the temperature-controlled bath for several hours to allow for the complete separation of the two phases (the saturated solvent phase and the excess this compound phase).

  • Sampling: Carefully extract an aliquot of the saturated solvent phase using a syringe. It is critical to avoid disturbing the excess solute layer.

  • Analysis: Accurately weigh the collected aliquot and then analyze its composition using a pre-calibrated analytical technique such as gas chromatography. This will determine the concentration of this compound in the solvent.

  • Data Reporting: The solubility is typically expressed as grams of solute per 100 mL of solvent (g/100mL) or as a weight percentage (% w/w).

Mandatory Visualization: Solvent Polarity and Ether Solubility

The following diagram, generated using the DOT language, illustrates the logical relationship between the polarity of common organic solvents and the expected high solubility (miscibility) of a non-polar to weakly polar compound like this compound.

G Relationship between Solvent Polarity and this compound Solubility cluster_nonpolar Non-Polar Solvents cluster_weaklypolar Weakly Polar Solvents cluster_polar Polar Aprotic Solvents cluster_protic Polar Protic Solvents Hexane Hexane (P' = 0.1) Toluene Toluene (P' = 2.4) Diethyl_Ether Diethyl Ether (P' = 2.8) Ethyl_Acetate Ethyl Acetate (P' = 4.4) Acetone Acetone (P' = 5.1) DMSO DMSO (P' = 7.2) Ethanol Ethanol (P' = 4.3) Methanol Methanol (P' = 5.1) AME This compound (Non-polar to Weakly Polar) AME->Hexane High Miscibility AME->Toluene High Miscibility AME->Diethyl_Ether High Miscibility AME->Ethyl_Acetate High Miscibility AME->Acetone High Miscibility AME->DMSO Likely Miscible AME->Ethanol High Miscibility AME->Methanol High Miscibility

Caption: Solvent Polarity and Ether Solubility Relationship.

A Technical Guide to the Thermal Stability and Decomposition Profile of Allyl Methallyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of the predicted thermal stability and decomposition pathway of Allyl Methallyl Ether. Due to a lack of specific experimental data for this compound in the available scientific literature, this guide extrapolates from well-established principles of allyl ether chemistry and outlines appropriate experimental protocols for its analysis.

Introduction

This compound is an unsaturated ether with potential applications in polymer chemistry and as a building block in organic synthesis. Understanding its thermal stability is crucial for determining safe handling and storage conditions, as well as for predicting its behavior in high-temperature reaction environments. This guide summarizes the known physical properties of this compound, proposes its primary thermal decomposition pathway based on analogous compounds, and provides detailed experimental methodologies for its characterization.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for designing and interpreting experimental studies.

PropertyValue
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
CAS Number 14289-96-4
Boiling Point 122.3°C at 760 mmHg
Density 0.798 g/cm³
Refractive Index 1.419
Flash Point 13.6°C
Vapor Pressure 16.9 mmHg at 25°C

Predicted Thermal Decomposition Profile

The thermal decomposition of allyl ethers in the gas phase is well-documented to proceed via a concerted, unimolecular fragmentation.[1] This reaction, known as a retro-ene reaction, involves a cyclic, six-atom transition state with the transfer of a hydrogen atom.[2][3][4] This pericyclic reaction mechanism is generally insensitive to structural variations in the ether's alkyl or allyl components.[1]

For this compound, two primary retro-ene decomposition pathways are possible, depending on which allylic group acts as the "ene" component and which acts as the "enophile".

Pathway A: Hydrogen transfer from the allyl group to the methallyl group. Pathway B: Hydrogen transfer from the methallyl group to the allyl group.

Based on this established mechanism, the predicted decomposition products are methacrolein and propene, or acrolein and isobutylene.

G cluster_main Proposed Thermal Decomposition of this compound cluster_path_a Pathway A cluster_path_b Pathway B AME This compound (C₇H₁₂O) A_TS Six-membered Transition State A AME->A_TS Heat (Δ) Retro-ene Rxn B_TS Six-membered Transition State B AME->B_TS Heat (Δ) Retro-ene Rxn A_Prod1 Methacrolein (C₄H₆O) A_TS->A_Prod1 A_Prod2 Propene (C₃H₆) A_TS->A_Prod2 B_Prod1 Acrolein (C₃H₄O) B_TS->B_Prod1 B_Prod2 Isobutylene (C₄H₈) B_TS->B_Prod2

Caption: Proposed retro-ene decomposition pathways for this compound.

Quantitative Data (Analog Compound)

While no specific quantitative thermal decomposition data exists for this compound, data from the structurally similar diallyl ether can provide a useful reference point. The gas-phase thermal decomposition of diallyl ether was studied in the temperature range of 545–627 K.[2]

CompoundTemperature Range (K)ProductsActivation Energy (Ea)Arrhenius A-factor (log A)
Diallyl Ether545 - 627Acrolein, Propene40.90 ± 0.35 kcal/mol11.83 ± 0.13 s⁻¹
Data sourced from a study on the unimolecular thermal decomposition of diallyl ether.[2]

Experimental Protocols

To definitively characterize the thermal stability and decomposition products of this compound, a combination of analytical techniques is recommended. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful method for this purpose.[5][6]

Objective: To identify the decomposition products and determine the decomposition temperature of this compound.

Methodology: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Sample Preparation:

    • A small sample size (microgram to a few milligrams) is required.[6]

    • The liquid this compound sample is loaded into a quartz sample tube or onto a platinum filament.

  • Pyrolysis:

    • The sample is introduced into the pyrolyzer, which is interfaced with the GC-MS system.[5]

    • The pyrolysis is conducted in an inert atmosphere (e.g., helium) to prevent oxidation.[7]

    • A temperature program is applied. A typical starting point would be a rapid heating (e.g., 20°C/ms) to a series of isothermal temperatures (e.g., 400°C, 500°C, 600°C) to observe the onset and progression of decomposition. The pyrolysis of similar allyl ethers occurs at around 500°C.[1]

  • Gas Chromatography (GC):

    • The volatile fragments from pyrolysis are swept into the GC column by the carrier gas.

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating the expected aldehydes and alkenes.

    • Temperature Program:

      • Initial Temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Final Hold: 5 minutes at 250°C.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry (MS):

    • The separated components eluting from the GC column are introduced into the mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

    • Data Acquisition: Full scan mode.

    • Identification: The resulting mass spectra are compared with a standard spectral library (e.g., NIST) to identify the decomposition products.

G cluster_workflow Py-GC-MS Experimental Workflow Sample 1. Sample Loading (μg of Allyl Methallyl Ether) Pyrolyzer 2. Pyrolysis (Inert Atmosphere, 400-600°C) Sample->Pyrolyzer Introduction GC 3. GC Separation (Capillary Column) Pyrolyzer->GC Transfer of Fragments MS 4. MS Detection (EI, 70 eV) GC->MS Elution Data 5. Data Analysis (Library Matching) MS->Data Data Acquisition

Caption: A typical workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry.

Alternative/Complementary Technique: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) can be used to determine the thermal stability and decomposition temperature range by measuring the change in mass of a sample as a function of temperature.[8][9] A typical TGA experiment would involve heating the sample in an inert nitrogen atmosphere at a constant rate (e.g., 10°C/min) to identify the onset temperature of mass loss, which corresponds to the beginning of decomposition.[10] Coupling the TGA to an FTIR or Mass Spectrometer (TGA-FTIR/TGA-MS) allows for the identification of the evolved gases during decomposition.[11]

Conclusion

References

Unlocking the Synthetic Potential: A Technical Guide to the Applications of Allyl Methallyl Ether in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the established and potential applications of allyl methallyl ether in the dynamic field of organic synthesis. While this specific ether has not been extensively studied, its structural motifs—the allyl and methallyl groups—are cornerstones of modern synthetic chemistry. This document extrapolates from the rich chemistry of related allyl ethers to predict and outline novel synthetic strategies that could be employed by researchers in the development of new chemical entities and pharmaceutical agents.

Core Concepts in the Chemistry of this compound

This compound combines two key functional groups: the allyl group, known for its versatility in a range of carbon-carbon bond-forming reactions, and the methallyl group, which can offer nuanced reactivity and stereochemical control. The ether linkage itself is relatively stable, allowing for the diverse reactivity of the two terminal olefinic moieties to be harnessed.

Synthesis: The primary route to this compound, like other simple ethers, is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a suitable alkyl halide. In the context of this compound, this could involve the reaction of sodium allyloxide with methallyl chloride or sodium methallyloxide with allyl chloride.

Established Roles: The Protecting Group Strategy

Allyl ethers are widely recognized for their utility as protecting groups for alcohols, and by extension, this compound can be considered in this context.[1] The allyl group is advantageous due to its stability under a wide range of conditions, including acidic and basic environments, yet it can be selectively removed under mild conditions, often mediated by transition metals.

Deprotection Strategies for Allyl Ethers:

Catalyst/ReagentConditionsComments
Pd(0) complexesRoom temperatureTolerates a wide variety of functional groups.
Barbituric acid derivativesProtic polar solvents (e.g., MeOH)Mild deprotection.
Ni-H precatalyst and Brønsted acid-Involves double-bond migration followed by hydrolysis.
SmI₂/H₂O/i-PrNH₂-Useful for deprotection in alcohols and carbohydrates.
10% Pd/CMild, basic conditionsApplicable for allyl aryl ethers.

This table summarizes common deprotection methods for allyl ethers, which are expected to be applicable to this compound.

Novel Applications: Exploring Pericyclic Reactions

A significant area for novel applications of this compound lies in the realm of pericyclic reactions, most notably the[2][2]-sigmatropic Claisen rearrangement. This powerful carbon-carbon bond-forming reaction transforms allyl vinyl ethers into γ,δ-unsaturated carbonyl compounds.[3] While this compound is not an allyl vinyl ether, its structure allows for potential tandem reactions or prior modification to generate a substrate for a Claisen-type rearrangement.

The presence of the methallyl group could influence the stereochemical outcome of such rearrangements, offering a potential avenue for asymmetric synthesis. The additional methyl group can introduce steric hindrance that favors specific transition state geometries.

Hypothetical Claisen Rearrangement Pathway:

While no direct literature exists for the Claisen rearrangement of this compound, a hypothetical two-step process can be envisioned. First, an isomerization of the allyl or methallyl group to a vinyl ether, followed by the[2][2]-sigmatropic rearrangement.

Transition Metal-Catalyzed Transformations

The olefinic moieties in this compound are prime candidates for a variety of transition metal-catalyzed reactions, opening up a vast landscape of potential transformations.[4][5] These reactions could lead to the formation of complex molecular architectures, making this compound a valuable building block.

Potential Catalytic Applications:

  • Cross-Coupling Reactions: The allyl and methallyl groups can participate in Suzuki, Heck, and other cross-coupling reactions to form more complex structures.

  • Allylic Alkylation: The allylic C-H bonds are susceptible to activation by transition metals, allowing for the introduction of various nucleophiles.[5]

  • Metathesis: Ring-closing, ring-opening, and cross-metathesis reactions could be employed to build carbocyclic and heterocyclic frameworks.

  • Polymerization: Allyl ethers can serve as monomers in polymerization reactions, suggesting that this compound could be a valuable component in materials science for the synthesis of functional polymers.[6][7][8]

Experimental Protocols

While specific protocols for novel reactions of this compound are not available, the following sections provide detailed methodologies for the synthesis of a related allyl ether and a general procedure for the Claisen rearrangement of allyl aryl ethers, which can serve as a starting point for experimental design.

Synthesis of Allyl Phenyl Ether (A Model for Williamson Ether Synthesis):

A detailed protocol for the synthesis of allyl ethers from alcohols and phenols can be found in the literature. A general laboratory procedure involves the reaction of the corresponding alcohol or phenol with an allyl halide in the presence of a base.

General Protocol for the Claisen Rearrangement of an Allyl Aryl Ether:

A general procedure involves heating the allyl aryl ether in a suitable high-boiling solvent, or neat, to temperatures typically ranging from 180-225 °C. The reaction progress can be monitored by thin-layer chromatography or gas chromatography. The product, an ortho-allyl phenol, can then be isolated and purified using standard techniques such as distillation or chromatography.

Visualizing Synthetic Pathways

To aid in the conceptualization of the synthetic utility of this compound, the following diagrams, generated using the DOT language, illustrate key concepts.

Williamson_Ether_Synthesis Alkoxide Alkoxide Ether Ether Alkoxide->Ether Nucleophilic Attack Alkyl Halide Alkyl Halide Alkyl Halide->Ether Salt Salt

Claisen_Rearrangement Allyl_Vinyl_Ether Allyl_Vinyl_Ether Transition_State Transition_State Allyl_Vinyl_Ether->Transition_State Heat Unsaturated_Carbonyl Unsaturated_Carbonyl Transition_State->Unsaturated_Carbonyl [2][2]-Sigmatropic Shift

Conclusion and Future Outlook

This compound represents an under-explored yet potentially valuable building block in organic synthesis. While its primary established role is likely as a protecting group, the rich and diverse chemistry of its constituent allyl and methallyl moieties suggests a wealth of untapped potential. Future research into the pericyclic reactions and transition metal-catalyzed transformations of this molecule could unlock novel synthetic pathways towards complex and medicinally relevant targets. The methodologies and concepts outlined in this guide provide a solid foundation for researchers to begin exploring the exciting synthetic possibilities offered by this compound.

References

Exploratory Studies on the Polymerization Behavior of Allyl Methallyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl methallyl ether presents a unique monomer structure containing two distinct allylic functionalities. While the polymerization of allyl ethers is generally characterized by challenges such as low polymerization rates and the formation of low molecular weight oligomers, understanding its behavior is crucial for its potential applications in polymer and materials science. This technical guide provides an in-depth exploration of the theoretical and practical aspects of this compound polymerization. Due to the limited availability of specific experimental data for this compound in the existing literature, this guide synthesizes information from the broader class of allyl ethers to provide a foundational understanding. It covers the primary polymerization mechanisms, including free-radical polymerization and the more recently proposed radical-mediated cyclization, alongside a generic experimental protocol.

Introduction to the Polymerization of Allyl Ethers

Allyl monomers, including allyl ethers, are known to exhibit sluggish polymerization kinetics when subjected to conventional free-radical polymerization techniques. This behavior is primarily attributed to degradative chain transfer, a process where a propagating radical abstracts a hydrogen atom from the allylic position of a monomer. This results in the formation of a resonance-stabilized allylic radical that is less reactive and less likely to initiate a new polymer chain, thus terminating the kinetic chain and leading to the formation of oligomers.[1][2][3]

Recent studies have proposed an alternative mechanism known as radical-mediated cyclization (RMC), which may play a significant role in the polymerization of allyl ethers.[4][5][6][7] This mechanism involves an initial hydrogen abstraction from the allyl ether, followed by a cyclization reaction with another monomer unit to form a five-membered ring as part of the polymer backbone.[4][5]

Polymerization Mechanisms

Free-Radical Polymerization and Degradative Chain Transfer

The classical free-radical polymerization of allyl ethers proceeds through the standard steps of initiation, propagation, and termination. However, the propagation step is often interrupted by a significant side reaction: degradative chain transfer.

G cluster_initiation Initiation cluster_propagation Propagation cluster_transfer Degradative Chain Transfer I Initiator (I) R Primary Radical (R•) I->R Decomposition M Allyl Methallyl Ether (M) R->M Addition RM2 Longer Chain (RM2•) RM1 Growing Chain (RM1•) RM1_self RM1• RM1_self->M Addition RM1_transfer Growing Chain (RM1•) M_transfer Allyl Methallyl Ether (M) RM1_transfer->M_transfer H-abstraction RM1H Terminated Chain (RM1H) RM1_transfer->RM1H M_radical Stabilized Allylic Radical (M•) M_transfer->M_radical

Caption: Free-Radical Polymerization and Degradative Chain Transfer.

Radical-Mediated Cyclization (RMC)

An alternative pathway that has been proposed for the polymerization of allyl ethers is the Radical-Mediated Cyclization (RMC) mechanism.[4][5][6][7] This non-traditional addition polymerization pathway is thought to be more efficient for some allyl monomers.

G cluster_initiation Initiation cluster_propagation Propagation (Cyclization) cluster_chain_transfer Chain Transfer R_init Initiator Radical (R•) M1 Allyl Ether (M1) R_init->M1 H-abstraction M1_radical Allylic Radical (M1•) M1_radical_prop Allylic Radical (M1•) M2 Allyl Ether (M2) M1_radical_prop->M2 Addition Cyclized_radical Cyclized Radical M2->Cyclized_radical Intramolecular Cyclization Cyclized_radical_ct Cyclized Radical M3 Allyl Ether (M3) Cyclized_radical_ct->M3 H-abstraction Cyclized_product Cyclized Product Cyclized_radical_ct->Cyclized_product M3_radical New Allylic Radical (M3•) M3->M3_radical

Caption: Proposed Radical-Mediated Cyclization (RMC) Pathway.

Experimental Protocols

Materials
  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator)

  • Toluene or other suitable solvent

  • Methanol (for precipitation)

  • Nitrogen gas supply

Polymerization Procedure (Generic)

G A 1. Monomer and Initiator Dissolution in Solvent B 2. Degassing with Nitrogen (3 cycles) A->B C 3. Heating to Reaction Temperature (e.g., 60-80°C) B->C D 4. Polymerization for Specified Time C->D E 5. Cooling to Room Temperature D->E F 6. Precipitation of Polymer in Methanol E->F G 7. Filtration and Washing F->G H 8. Drying under Vacuum G->H I 9. Polymer Characterization (NMR, GPC, etc.) H->I

References

A Theoretical Investigation of the Electronic Structure of Allyl Methallyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Allyl methallyl ether is a molecule of interest due to the presence of two reactive allyl groups, making it a potential monomer for polymerization and a versatile building block in organic synthesis. Understanding its electronic structure is crucial for predicting its reactivity, stability, and potential applications. This technical guide outlines a theoretical approach for investigating the electronic structure of this compound using computational chemistry methods. Due to the limited availability of specific published theoretical studies on this compound, this document serves as a comprehensive protocol for conducting such research, drawing upon established methodologies for similar allylic compounds.[1][2]

Methodology: A Roadmap for Theoretical Calculations

The electronic structure of this compound can be effectively investigated using Density Functional Theory (DFT), a robust and widely used computational method for studying molecular systems.[1][3] The following protocol outlines the recommended steps for a thorough theoretical analysis.

Computational Details

A successful theoretical study hinges on the appropriate selection of computational methods and basis sets. Based on studies of similar molecules, the following combination is recommended:

  • Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This functional has been shown to provide a good balance between accuracy and computational cost for organic molecules.[1][3]

  • Basis Set: 6-311++G(d,p). This Pople-style basis set is flexible enough to accurately describe the electronic distribution, including polarization and diffuse functions, which are important for molecules containing heteroatoms and pi systems.[1]

  • Software: The calculations can be performed using a variety of quantum chemistry software packages, such as Gaussian, ORCA, or Spartan.

Experimental Workflow

The following diagram illustrates the typical workflow for a theoretical investigation of a molecule's electronic structure.

Computational Chemistry Workflow cluster_input Input Preparation cluster_calc Calculation cluster_output Analysis mol_def Molecule Definition (this compound) method_sel Method Selection (DFT/B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization method_sel->geom_opt Input File freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry props_calc Electronic Property Calculation freq_calc->props_calc Verified Minimum data_extraction Data Extraction (Energies, Orbitals, etc.) props_calc->data_extraction visualization Visualization (Orbitals, ESP) data_extraction->visualization interpretation Interpretation & Reporting visualization->interpretation Theoretical Calculation Logic cluster_methodology Computational Methodology cluster_properties Calculated Electronic Properties level_of_theory Level of Theory (e.g., DFT, HF, MP2) geometry Molecular Geometry (Bond Lengths, Angles) level_of_theory->geometry energies Orbital Energies (HOMO, LUMO) level_of_theory->energies basis_set Basis Set (e.g., Pople, Dunning) basis_set->geometry basis_set->energies charge_dist Charge Distribution (Mulliken, NBO) geometry->charge_dist energies->charge_dist reactivity Reactivity Descriptors (Hardness, Electrophilicity) energies->reactivity charge_dist->reactivity

References

Methodological & Application

Synthesis of High-Purity Allyl Methallyl Ether: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of high-purity allyl methallyl ether. The described methodology is based on the Williamson ether synthesis, a robust and widely applicable method for the preparation of unsymmetrical ethers. This protocol outlines the reaction of sodium allyloxide with methallyl chloride.

Introduction

This compound is a valuable bifunctional monomer containing two distinct reactive double bonds, making it a useful building block in polymer chemistry and organic synthesis. The presence of both an allyl and a methallyl group allows for differential reactivity and the introduction of specific functionalities into polymer backbones or complex organic molecules. The Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide, provides a straightforward and efficient route to this ether.[1] This protocol details the synthesis from allyl alcohol and methallyl chloride, including purification and safety considerations.

Reaction Scheme

The synthesis of this compound via the Williamson ether synthesis proceeds as follows:

  • Deprotonation of Allyl Alcohol: Allyl alcohol is deprotonated by a strong base, typically sodium hydride, to form the sodium allyloxide nucleophile.

  • Nucleophilic Substitution: The allyloxide then undergoes a bimolecular nucleophilic substitution (SN2) reaction with methallyl chloride to form this compound.[1]

Experimental Protocol

Materials and Equipment
MaterialGradeSupplier
Allyl AlcoholAnhydrous, ≥99%Sigma-Aldrich
Methallyl Chloride95%Sigma-Aldrich
Sodium Hydride60% dispersion in mineral oilSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeSigma-Aldrich
Diethyl EtherAnhydrous, ≥99.7%Sigma-Aldrich
Saturated Sodium Bicarbonate Solution
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate
Round-bottom flask
Magnetic stirrer and stir bar
Septa
Nitrogen inlet
Addition funnel
Condenser
Heating mantle
Distillation apparatus
Rotary evaporator
Procedure

1. Formation of Sodium Allyloxide:

1.1. Under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to a dry round-bottom flask equipped with a magnetic stir bar and a septum.

1.2. Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Carefully decant the hexane washes using a cannula.

1.3. Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

1.4. Cool the slurry to 0 °C in an ice bath.

1.5. Slowly add a solution of allyl alcohol (1.0 equivalent) in anhydrous THF to the sodium hydride slurry via an addition funnel over 30 minutes. Hydrogen gas will be evolved; ensure adequate ventilation to a fume hood.

1.6. After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

2. Synthesis of this compound:

2.1. Cool the sodium allyloxide solution back to 0 °C.

2.2. Add methallyl chloride (1.05 equivalents) dropwise to the reaction mixture via an addition funnel over 30 minutes.

2.3. After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours).

3. Work-up and Purification:

3.1. Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium hydride.

3.2. Add more water to dissolve the sodium chloride byproduct.

3.3. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

3.4. Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

3.5. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

3.6. Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at 122-123 °C.[2][3]

Data Presentation

Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
Allyl AlcoholC₃H₆O58.08970.854
Methallyl ChlorideC₄H₇Cl90.55720.925
This compoundC₇H₁₂O112.17122.30.798

Data sourced from[2][3][4][5][6][7]

Expected Yield and Purity
ParameterExpected Value
Yield50-95%
Purity>98% (after distillation)

Yields for Williamson ether synthesis are generally in this range.[1]

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium Hydride (NaH): Flammable solid and water-reactive.[8][9][10][11][12] Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Allyl Alcohol: Toxic by inhalation, in contact with skin, and if swallowed.[4][13][14][15][16] Flammable liquid and vapor. Causes severe skin and eye irritation.

  • Methallyl Chloride: Highly flammable liquid and vapor.[6][7][17][18][19] Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Use anhydrous THF and do not distill to dryness.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

Visualizations

Experimental Workflow

experimental_workflow cluster_alkoxide Alkoxide Formation cluster_etherification Ether Synthesis cluster_purification Work-up and Purification A NaH in THF C Sodium Allyloxide Solution A->C 0 °C to RT B Allyl Alcohol in THF B->C 0 °C E Crude this compound C->E 0 °C to RT D Methallyl Chloride D->E F Quenching (H₂O) E->F G Extraction (Et₂O) F->G H Washing G->H I Drying (MgSO₄) H->I J Evaporation I->J K Fractional Distillation J->K L High-Purity this compound K->L

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reactants and Product

logical_relationship Reactant1 Allyl Alcohol Intermediate Sodium Allyloxide Reactant1->Intermediate Reactant2 Methallyl Chloride Product This compound Reactant2->Product Base Sodium Hydride Base->Intermediate Solvent Anhydrous THF Intermediate->Product Byproduct NaCl

Caption: Reactants and products in the Williamson ether synthesis.

References

Application of Allyl Methallyl Ether in the Preparation of Functional Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl ethers are a versatile class of monomers utilized in the formulation of functional coatings, primarily through free-radical polymerization pathways. Their unique reactivity allows for their incorporation into various coating systems, including UV-curable and dual UV/air-curable formulations. Allyl methallyl ether, with its two distinct reactive double bonds, presents an interesting candidate for creating crosslinked polymer networks. The presence of both an allyl and a methallyl group suggests a potential for tailored reactivity and network formation.

Functional coatings derived from allyl ethers can exhibit a range of desirable properties, such as excellent adhesion, chemical resistance, and tunable mechanical characteristics.[1] A significant application of allyl ethers is in thiol-ene polymerization, a "click" chemistry reaction known for its high efficiency, low shrinkage, and insensitivity to oxygen inhibition, which is a common issue in traditional acrylate-based photopolymerizations.[2][3][4] This makes them particularly suitable for applications requiring rapid curing and uniform network properties.

These application notes provide a comprehensive overview of the potential uses of this compound in functional coatings, based on the established chemistry of related allyl ether systems. Detailed experimental protocols and representative data are presented to guide researchers in exploring the utility of this compound.

Key Polymerization Systems for this compound

The primary application of this compound in functional coatings is anticipated to be within UV-curable systems, leveraging the reactivity of its carbon-carbon double bonds. The two main pathways are thiol-ene chemistry and copolymerization with other unsaturated monomers like acrylates.

Thiol-Ene Polymerization

The thiol-ene reaction is a free-radical mediated step-growth addition of a thiol (R-SH) to an 'ene' (a carbon-carbon double bond), such as those in this compound. This reaction proceeds via a two-step chain transfer mechanism, leading to highly uniform polymer networks.

Advantages of Thiol-Ene Systems:

  • Reduced Oxygen Inhibition: The reaction is much less sensitive to oxygen than acrylate polymerization, allowing for rapid curing in air.[2][3]

  • Low Shrinkage: The step-growth mechanism leads to delayed gelation and reduced polymerization-induced shrinkage and stress.[4]

  • Uniform Networks: The reaction mechanism results in more homogeneous polymer networks with improved mechanical properties.[4]

  • Formulation Flexibility: Thiol-ene systems offer a wide range of formulation possibilities by varying the functionality and structure of the thiol and ene components.[2]

Thiol-Allyl Ether-Methacrylate Ternary Systems

In these more complex systems, two competing and complementary polymerization reactions occur: the step-growth thiol-ene reaction and the chain-growth homopolymerization of the methacrylate.[5] The initial phase is typically dominated by the faster methacrylate polymerization, with the thiol acting as a chain transfer agent.[5] This is followed by the thiol-ene reaction, which consumes the remaining allyl/methallyl groups and thiols.[5] This dual mechanism allows for fine-tuning of the final network structure and properties.

Experimental Protocols

The following are detailed, representative methodologies for preparing and characterizing functional coatings based on allyl ether chemistry. These protocols can be adapted for formulations incorporating this compound.

Protocol 1: Preparation of a UV-Curable Thiol-Ene Coating

This protocol describes the formulation and UV curing of a basic thiol-ene coating.

Materials:

  • This compound (or other multifunctional allyl ether)

  • Multifunctional Thiol (e.g., Trimethylolpropane tris(3-mercaptopropionate) - TMPMP)

  • Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone - DMPA)

  • Substrate (e.g., glass slides, steel panels)

Procedure:

  • Formulation: In an amber vial to protect from UV light, combine the this compound and the multifunctional thiol. The stoichiometry of thiol to ene functional groups is typically 1:1 to ensure complete reaction and minimize residual odor from unreacted thiols.

  • Initiator Addition: Add the photoinitiator to the mixture. A typical concentration is 1-3 wt%. Ensure the initiator is fully dissolved by gentle stirring or vortexing.

  • Coating Application: Apply the liquid formulation to the desired substrate using a wire-wound bar or a spin coater to achieve a uniform film thickness (e.g., 50-100 µm).

  • UV Curing: Immediately expose the coated substrate to a UV light source (e.g., a medium-pressure mercury lamp). The required UV dose will depend on the initiator concentration, film thickness, and the specific reactivity of the components. Curing is typically complete within seconds to a few minutes.

  • Post-Curing: While often not necessary for thiol-ene systems, a low-temperature thermal post-cure (e.g., 80°C for 5-10 minutes) can sometimes be used to ensure complete reaction.

Protocol 2: Characterization of Cured Coatings

This protocol outlines standard methods for evaluating the properties of the prepared functional coatings.

1. Gel Content (Degree of Cure): a. Measure the initial weight of a cured film sample (W_i). b. Immerse the sample in a suitable solvent (e.g., acetone or THF) for 24 hours to extract any unreacted monomers. c. Dry the sample in a vacuum oven until a constant weight is achieved (W_f). d. Calculate the gel content: Gel Content (%) = (W_f / W_i) x 100.

2. Mechanical Properties (Pencil Hardness): a. Perform pencil hardness testing according to ASTM D3363. b. The hardness is reported as the grade of the hardest pencil that does not scratch the coating surface.

3. Adhesion (Cross-Hatch Adhesion): a. Use a cross-hatch cutter to make a grid of cuts through the coating to the substrate, following ASTM D3359. b. Apply a specified pressure-sensitive tape over the grid and then remove it rapidly. c. Classify the adhesion based on the amount of coating removed by the tape (5B = no removal, 0B = >65% removal).

4. Solvent Resistance: a. Perform a methyl ethyl ketone (MEK) rub test according to ASTM D4752. b. Count the number of double rubs with a MEK-soaked cloth required to expose the substrate.

Quantitative Data Presentation

PropertyAllyl-Terminated Hyperbranched Polycarbosilane/Thiol Silicone Resin[6]Allyl Ether Urethane/Thiol System[7]
Pencil Hardness 4H - 9H-
Adhesion (ASTM D3359) -Good
Solvent Resistance -Good
Water Absorption < 0.04 wt%-
Transmittance > 94%-
Thermal Stability (Td5) > 236 °C-

Visualizations

Thiol-Ene Polymerization Mechanism

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation I Photoinitiator (I) I_rad I• I->I_rad hv RSH Thiol (R-SH) RS_rad Thiyl Radical (RS•) I_rad->RS_rad H-abstraction RSE_rad Carbon-centered Radical RS_rad->RSE_rad Addition to Ene Ene Allyl/Methallyl 'Ene' RSEH Thioether Product RSE_rad->RSEH Chain Transfer with R-SH RSEH->RS_rad Generates new RS•

Caption: The free-radical mediated thiol-ene polymerization mechanism.

Experimental Workflow for UV-Cured Coating Preparation

Workflow Start Start Formulation 1. Formulation (this compound + Thiol + Photoinitiator) Start->Formulation Mixing 2. Mixing (Vortex/Stir until homogeneous) Formulation->Mixing Application 3. Coating Application (Wire-wound bar or spin coater on substrate) Mixing->Application Curing 4. UV Curing (Exposure to UV light source) Application->Curing Characterization 5. Characterization (Adhesion, Hardness, Solvent Resistance, etc.) Curing->Characterization End End Characterization->End

Caption: A typical experimental workflow for preparing and evaluating a UV-cured functional coating.

Conclusion

This compound holds promise as a valuable monomer for the development of functional coatings, particularly within UV-curable thiol-ene systems. The general chemistry of allyl ethers suggests that coatings formulated with this compound could exhibit beneficial properties such as low curing shrinkage, reduced oxygen sensitivity during cure, and good final coating performance. The protocols and representative data provided herein offer a solid foundation for researchers to begin exploring the specific advantages and potential applications of this difunctional monomer. Further empirical studies are necessary to fully elucidate the performance characteristics and optimize formulations based on this compound for specific coating applications.

References

Application Notes and Protocols for the Radical Polymerization of Allyl Methallyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl methallyl ether is a monomer containing two distinct reactive double bonds, offering potential for the synthesis of polymers with unique architectures and functionalities. However, the radical polymerization of allylic compounds is notoriously challenging. This is primarily due to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, leading to the formation of a stable, less reactive radical and resulting in low molecular weight polymers and slow polymerization rates. This document provides a detailed, step-by-step guide to a plausible experimental approach for the radical polymerization of this compound, based on established principles of allyl polymerization. It also outlines the expected challenges and potential mechanistic pathways.

Mechanistic Considerations

The radical polymerization of allyl ethers is not a straightforward free-radical addition process. Research suggests that a Radical-Mediated Cyclization (RMC) mechanism may be at play, particularly in photopolymerization.[1][2] This process involves the following key steps:

  • Initiation: A radical initiator generates a primary radical.

  • Hydrogen Abstraction: The primary radical abstracts an allylic hydrogen from the methylene group of the this compound, creating a more stable, delocalized allyl ether radical.[1]

  • Cyclization: This radical can then react with the double bond of a second monomer molecule to form a five-membered cyclopentane-like ring radical.[1][2]

  • Propagation: The resulting cyclic radical abstracts a hydrogen atom from another monomer molecule, regenerating the allyl ether radical and continuing the chain.[1]

It is important to note that traditional free-radical addition across the double bonds may also occur, but it is often less favorable.[1] The presence of two different double bonds in this compound (an allyl group and a methallyl group) adds further complexity, as their relative reactivities in radical polymerization can differ.

Experimental Protocol: Radical Polymerization of this compound

This protocol describes a general procedure for the free-radical polymerization of this compound using a thermal initiator.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, magnetic stirrer, etc.)

  • Vacuum line or rotary evaporator

Procedure:

  • Monomer and Solvent Preparation:

    • Purify the this compound monomer by passing it through a column of basic alumina to remove any inhibitors.

    • Ensure the toluene is anhydrous.

  • Reaction Setup:

    • Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser.

    • Flame-dry the glassware under vacuum and then cool it under a nitrogen atmosphere.

  • Polymerization Reaction:

    • In the Schlenk flask, dissolve the purified this compound (e.g., 5 g, 44.6 mmol) in anhydrous toluene (e.g., 10 mL).

    • Add the radical initiator, AIBN (e.g., 0.073 g, 0.446 mmol, 1 mol% relative to the monomer).

    • De-gas the solution by subjecting it to three freeze-pump-thaw cycles to remove any dissolved oxygen, which can inhibit the polymerization.

    • After the final thaw, backfill the flask with nitrogen.

    • Immerse the reaction flask in a preheated oil bath at 60-70 °C.

    • Allow the reaction to proceed with vigorous stirring for 24-48 hours under a nitrogen atmosphere. The extended reaction time is often necessary for allyl monomers due to their low polymerization rates.[2]

  • Polymer Isolation and Purification:

    • After the reaction period, cool the flask to room temperature.

    • Precipitate the polymer by slowly pouring the viscous reaction mixture into a large excess of a non-solvent, such as cold methanol (e.g., 200 mL), with constant stirring.

    • The polymer should precipitate as a solid or a viscous oil.

    • Decant the supernatant and redissolve the polymer in a minimal amount of a suitable solvent (e.g., chloroform or tetrahydrofuran).

    • Re-precipitate the polymer in cold methanol. Repeat this dissolution-precipitation step two more times to ensure the removal of unreacted monomer and initiator residues.

    • Collect the purified polymer by filtration or decantation.

    • Dry the polymer under vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

  • Characterization:

    • Determine the polymer yield by gravimetry.

    • Characterize the polymer structure using nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy to confirm the polymer structure and identify the presence of cyclic units.

    • Analyze the molecular weight (Mn), number-average molecular weight (Mw), and polydispersity index (PDI) of the polymer using gel permeation chromatography (GPC).

Data Presentation

Due to the challenging nature of this compound homopolymerization, the following table presents hypothetical but expected data based on the general behavior of allyl monomers in radical polymerization. Actual results may vary significantly.

ParameterExpected ValueNotes
Monomer Conversion Low to Moderate (10-40%)Allyl monomers are known for incomplete conversion.
Polymer Yield Low (5-30%)Dependent on reaction conditions and purification losses.
Number-Average Molecular Weight (Mn) Low (1,000 - 5,000 g/mol )Degradative chain transfer limits chain growth.
Polydispersity Index (PDI) Broad (2.0 - 4.0)Lack of control over the polymerization process leads to a wide distribution of chain lengths.
Appearance Viscous liquid or low-melting solidConsistent with low molecular weight polymers.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step experimental workflow for the radical polymerization of this compound.

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization prep_monomer Purify Allyl Methallyl Ether prep_solvent Use Anhydrous Toluene setup Assemble and Dry Schlenk Flask prep_solvent->setup dissolve Dissolve Monomer and Initiator (AIBN) in Toluene setup->dissolve degas De-gas via Freeze-Pump-Thaw dissolve->degas react Heat at 60-70°C for 24-48h under N2 degas->react precipitate Precipitate Polymer in Cold Methanol react->precipitate redissolve Re-dissolve and Re-precipitate (2x) precipitate->redissolve dry Dry Polymer under Vacuum redissolve->dry yield Determine Yield dry->yield structure Analyze Structure (NMR, FTIR) mw Measure Mn, Mw, PDI (GPC)

Caption: Experimental workflow for the radical polymerization of this compound.

Signaling Pathway: Proposed Radical Polymerization Mechanism

This diagram illustrates the proposed mechanistic pathways involved in the radical polymerization of this compound, including both the traditional addition and the more likely cyclization routes.

G cluster_initiation Initiation cluster_propagation Propagation Pathways cluster_termination Termination initiator Initiator (I) primary_radical Primary Radical (I•) initiator->primary_radical Δ or hν h_abstraction Hydrogen Abstraction primary_radical->h_abstraction addition Direct Radical Addition (Less Favorable) primary_radical->addition monomer Allyl Methallyl Ether (M) monomer->h_abstraction monomer->addition allyl_radical Allyl Ether Radical (M•) h_abstraction->allyl_radical cyclization Cyclization with second Monomer allyl_radical->cyclization termination Radical Combination or Disproportionation allyl_radical->termination cyclic_radical Cyclic Radical cyclization->cyclic_radical chain_propagation Chain Propagation via H-Abstraction cyclic_radical->chain_propagation cyclic_radical->termination chain_propagation->allyl_radical linear_radical Linear Propagating Radical addition->linear_radical linear_radical->termination

References

Application Notes and Protocols for the Functionalization of Polymers Using Allyl Methallyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of polymers incorporating allyl methallyl ether. Given the limited specific literature on this compound, the following protocols are based on well-established methods for the functionalization of structurally similar allyl-containing polymers, such as those synthesized with allyl glycidyl ether (AGE). These methods are readily adaptable for polymers containing this compound.

Introduction

Polymers functionalized with allyl groups serve as versatile platforms for post-polymerization modification. The pendant allyl and methallyl groups of a polymer derived from this compound offer reactive sites for a variety of chemical transformations. This allows for the introduction of a wide range of functional groups, enabling the tailoring of polymer properties for specific applications in drug delivery, tissue engineering, and materials science. The most common and efficient methods for the functionalization of these allyl moieties include thiol-ene "click" chemistry, epoxidation, and bromination.

Key Functionalization Reactions

Thiol-Ene "Click" Reaction

The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction that proceeds via a radical-mediated addition of a thiol to an alkene. This reaction is characterized by its high yields, tolerance to a wide range of functional groups, and mild reaction conditions, often initiated by UV light or a thermal initiator. For polymers containing allyl groups, the thiol-ene reaction provides a straightforward method for introducing functionalities such as carboxylic acids, amines, peptides, and fluorescent tags.

Epoxidation

The double bonds of the allyl and methallyl groups can be readily converted to epoxides using an oxidizing agent, most commonly a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). Epoxides are highly reactive intermediates that can undergo ring-opening reactions with a variety of nucleophiles, including amines, alcohols, and thiols. This two-step functionalization strategy significantly broadens the scope of accessible polymer modifications.

Bromination

The allyl and methallyl groups can be brominated using reagents like N-bromosuccinimide (NBS), typically under UV irradiation or with a radical initiator. The resulting alkyl halides are versatile functional handles that can be converted to other functionalities through nucleophilic substitution reactions. For instance, they can be reacted with sodium azide to introduce an azide group, which can then be used in copper-catalyzed or strain-promoted alkyne-azide "click" reactions.

Experimental Protocols

Protocol 1: Synthesis of Allyl-Functionalized Polymer

This protocol describes a representative synthesis of an allyl-functionalized copolymer via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of a primary monomer (e.g., styrene) and an allyl-containing co-monomer (e.g., allyl methacrylate as an analogue for this compound).

Materials:

  • Styrene (inhibitor removed)

  • Allyl methacrylate (inhibitor removed)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent)

  • Anisole (anhydrous)

  • Methanol

  • Schlenk flask with a magnetic stir bar

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • To a Schlenk flask, add styrene (e.g., 5.0 g, 48 mmol), allyl methacrylate (e.g., 1.2 g, 9.5 mmol), 2-cyano-2-propyl dodecyl trithiocarbonate (e.g., 66 mg, 0.19 mmol), and AIBN (e.g., 6.2 mg, 0.038 mmol).

  • Add anhydrous anisole (e.g., 10 mL) to dissolve the reagents.

  • Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed for the desired time (e.g., 8-24 hours), monitoring the conversion by taking aliquots for ¹H NMR analysis.

  • Quench the polymerization by immersing the flask in an ice bath and exposing the reaction mixture to air.

  • Dilute the reaction mixture with a small amount of THF and precipitate the polymer by adding the solution dropwise to a large volume of cold methanol.

  • Isolate the polymer by filtration or decantation and dry it under vacuum to a constant weight.

  • Characterize the resulting polymer by ¹H NMR, and Gel Permeation Chromatography (GPC) to determine the incorporation of the allyl monomer, molecular weight, and polydispersity.

Protocol 2: Thiol-Ene "Click" Functionalization

This protocol details the photoinitiated thiol-ene reaction on an allyl-functionalized polymer to introduce carboxylic acid groups.

Materials:

  • Allyl-functionalized polymer

  • 3-Mercaptopropionic acid

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)

  • Tetrahydrofuran (THF), anhydrous

  • UV lamp (e.g., 365 nm)

  • Schlenk tube or quartz reaction vessel

  • Nitrogen or Argon source

Procedure:

  • In a Schlenk tube, dissolve the allyl-functionalized polymer (e.g., 1.0 g) in anhydrous THF (e.g., 20 mL).

  • Add 3-mercaptopropionic acid in excess relative to the allyl groups (e.g., 5-10 molar equivalents).

  • Add the photoinitiator DMPA (e.g., 2-5 mol% relative to the allyl groups).

  • Seal the tube and degas the solution by bubbling with nitrogen or argon for 20-30 minutes.

  • Irradiate the reaction mixture with a UV lamp at room temperature for a specified duration (e.g., 30-120 minutes). Monitor the reaction progress by ¹H NMR or FTIR by observing the disappearance of the allyl proton signals or the C=C stretching vibration, respectively.

  • After completion, precipitate the functionalized polymer in a suitable non-solvent such as cold diethyl ether or hexane.

  • Isolate the polymer by filtration and wash it thoroughly to remove unreacted thiol and initiator.

  • Dry the functionalized polymer under vacuum.

  • Characterize the product by ¹H NMR to confirm the addition of the thiol and by titration to quantify the incorporated carboxylic acid groups.

Protocol 3: Epoxidation of Allyl Groups

This protocol describes the epoxidation of the pendant allyl groups on the polymer backbone.

Materials:

  • Allyl-functionalized polymer

  • meta-Chloroperoxybenzoic acid (m-CPBA) (70-77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • Dissolve the allyl-functionalized polymer (e.g., 1.0 g) in anhydrous DCM (e.g., 20 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (e.g., 1.5-2.0 molar equivalents per allyl group) in DCM and add it dropwise to the polymer solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 12-24 hours.

  • Monitor the reaction by ¹H NMR, observing the disappearance of the signals corresponding to the double bond protons and the appearance of new signals for the epoxide protons.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy the excess peroxy acid.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solution under reduced pressure.

  • Precipitate the epoxidized polymer in a non-solvent like cold methanol or hexane, isolate by filtration, and dry under vacuum.

  • Characterize the final product by ¹H NMR and FTIR to confirm the formation of epoxide groups.

Protocol 4: Bromination of Allyl Groups

This protocol details the bromination of the pendant allyl groups using N-bromosuccinimide (NBS).

Materials:

  • Allyl-functionalized polymer

  • N-Bromosuccinimide (NBS) (recrystallized)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (BPO) (radical initiator)

  • Carbon tetrachloride (CCl₄) or benzene (anhydrous)

  • UV lamp (optional, if no chemical initiator is used)

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • In a round-bottom flask, dissolve the allyl-functionalized polymer (e.g., 1.0 g) in anhydrous carbon tetrachloride or benzene (e.g., 20 mL).

  • Add NBS (e.g., 1.1-1.3 molar equivalents per allyl group) and a catalytic amount of AIBN or BPO (e.g., 1-2 mol%).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (or irradiate with a UV lamp) under a nitrogen or argon atmosphere.

  • Monitor the reaction progress by ¹H NMR, observing the shift of the allylic proton signals. The reaction is typically complete when all the dense NBS has been converted to the less dense succinimide, which floats on top of the solvent.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the brominated polymer by precipitation in a suitable non-solvent (e.g., cold methanol or hexane).

  • Isolate the polymer by filtration and dry it under vacuum.

  • Characterize the product by ¹H NMR to confirm the introduction of bromine.

Data Presentation

Table 1: Representative Data for Thiol-Ene Functionalization of an Allyl-Containing Polymer

EntryThiolMolar Equiv. of ThiolInitiator (mol%)Reaction Time (h)Conversion (%)
13-Mercaptopropionic acid5DMPA (2)1>95
21-Thioglycerol5DMPA (2)1.5>95
3Cysteamine hydrochloride10DMPA (5)2~90
41-Dodecanethiol3AIBN (2)6 (thermal)>95

Table 2: Representative Data for Epoxidation and Bromination of an Allyl-Containing Polymer

ReactionReagentMolar Equiv. of ReagentSolventReaction Time (h)Conversion (%)
Epoxidationm-CPBA1.5DCM24>98
BrominationNBS1.2CCl₄8>90

Visualizations

Reaction Schemes and Workflows

Polymer_Functionalization_Overview cluster_synthesis Polymer Synthesis cluster_functionalization Post-Polymerization Modification Monomer This compound + Primary Monomer RAFT RAFT Polymerization Monomer->RAFT Polymer Allyl-Functionalized Polymer RAFT->Polymer ThiolEne Thiol-Ene Click Polymer->ThiolEne Thiol, Initiator Epoxidation Epoxidation Polymer->Epoxidation m-CPBA Bromination Bromination Polymer->Bromination NBS, Initiator

Caption: Overview of synthesis and functionalization pathways for allyl-containing polymers.

Thiol_Ene_Workflow Start Start: Allyl-Functionalized Polymer Dissolve Dissolve polymer in anhydrous THF Start->Dissolve AddReagents Add thiol and photoinitiator (DMPA) Dissolve->AddReagents Degas Degas with N2 or Ar AddReagents->Degas Irradiate Irradiate with UV light (e.g., 365 nm) Degas->Irradiate Precipitate Precipitate in non-solvent Irradiate->Precipitate Isolate Isolate and dry the functionalized polymer Precipitate->Isolate End End: Thiol-Functionalized Polymer Isolate->End

Caption: Experimental workflow for photoinitiated thiol-ene "click" functionalization.

Epoxidation_Workflow Start Start: Allyl-Functionalized Polymer Dissolve Dissolve polymer in anhydrous DCM Start->Dissolve Cool Cool to 0 °C Dissolve->Cool AddMCPBA Add m-CPBA solution dropwise Cool->AddMCPBA React Stir at 0 °C, then warm to room temperature AddMCPBA->React Quench Quench with aq. Na2SO3 React->Quench Wash Wash with aq. NaHCO3, water, and brine Quench->Wash Dry Dry organic phase and concentrate Wash->Dry Precipitate Precipitate, isolate, and dry the epoxidized polymer Dry->Precipitate End End: Epoxidized Polymer Precipitate->End

Caption: Experimental workflow for the epoxidation of allyl groups.

Bromination_Workflow Start Start: Allyl-Functionalized Polymer Dissolve Dissolve polymer in anhydrous CCl4 or Benzene Start->Dissolve AddReagents Add NBS and radical initiator (AIBN) Dissolve->AddReagents Reflux Heat to reflux under N2 or irradiate with UV AddReagents->Reflux Filter Cool and filter off succinimide Reflux->Filter Concentrate Concentrate the filtrate Filter->Concentrate Precipitate Precipitate, isolate, and dry the brominated polymer Concentrate->Precipitate End End: Brominated Polymer Precipitate->End

Caption: Experimental workflow for the bromination of allyl groups.

Application of Allyl Methallyl Ether in Dental Resin Synthesis: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for improved dental restorative materials is ongoing. Allyl methallyl ether and similar allyl ether compounds are emerging as promising components in the synthesis of dental resins, offering potential advantages over traditional methacrylate-based systems. This document provides detailed application notes and protocols based on current research to guide the exploration of these materials.

The primary goal of incorporating allyl ethers into dental resin formulations is to mitigate polymerization shrinkage and the associated stress, which are significant drawbacks of conventional methacrylate monomers like Bis-GMA and TEGDMA.[1][2] High shrinkage stress can lead to marginal gaps, microleakage, and ultimately, restoration failure. Allyl ethers participate in polymerization through a thiol-ene reaction mechanism, which is known for its delayed gelation and lower shrinkage stress compared to the chain-growth polymerization of methacrylates.[1][3]

Advantages of Allyl Ether-Based Dental Resins

The incorporation of allyl ethers, such as fluorinated allyl ethers and diallyl carbonates, into dental resin formulations has been shown to offer several key benefits:

  • Reduced Polymerization Shrinkage and Stress: Ternary systems combining thiol-ene monomers with traditional methacrylate resins have demonstrated a significant reduction in volumetric shrinkage and polymerization stress.[1][3][4] For instance, experimental composites with a diallyl carbonate monomer showed 50% lower polymerization stress than the control resin.[4]

  • Improved Degree of Conversion: The addition of certain allyl ethers can lead to a higher degree of conversion of the methacrylate functional groups.[1][2] This ensures a more completely cured and stable final material.

  • Enhanced Mechanical Properties: While a high mass fraction of some thiol-ene systems can compromise mechanical properties, careful formulation can result in flexural properties comparable or even superior to standard methacrylate-based composites.[1][2] For example, a diallyl carbonate-containing composite exhibited a statistically significant increase in flexural strength.[4]

  • Lower Water Sorption and Solubility: Dental resins formulated with specific allyl ethers have shown reduced water sorption and solubility, which can contribute to the long-term stability and durability of the dental restoration.[1][3][5]

  • Biocompatibility: Studies on experimental resins formulated with a diallyl carbonate monomer have indicated no cytotoxicity, suggesting their potential for safe use in dental applications.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on dental resins containing allyl ethers and related compounds.

Table 1: Physicochemical Properties of Thiol-Ene-Methacrylate Resins

PropertyControl (Bis-GMA/TEGDMA)Experimental (with Fluorinated Allyl Ether)Reference
Degree of Conversion (%)LowerHigher[1],[3]
Volumetric Shrinkage (%)HigherLower[1],[3]
Shrinkage Stress (MPa)HigherLower[1],[3]
Water Sorption (µg/mm³)HigherLower[1],[3]
Solubility (µg/mm³)HigherLower[1],[3]

Table 2: Properties of Dental Composites with Diallyl Carbonate Monomer (BZ-AL)

PropertyControl (Bis-GMA/TEGDMA)Experimental (Bis-GMA/BZ-AL)Reference
Degree of Double Bond Conversion (%)LowerHigher[4]
Polymerization RateHigherLower[4]
Volumetric Shrinkage (%)No significant differenceNo significant difference[4]
Polymerization Stress (MPa)Higher50% Lower[4]
Flexural Strength (MPa)LowerSignificantly Higher (p < 0.001)[4]
CytotoxicityNot reportedNot cytotoxic[4]

Table 3: Properties of Dental Composites with a Bisphenol Allylic Derivate (BPhADAC)

PropertyControl (Bis-GMA/TEGDMA)Experimental (Bis-GMA/BPhADAC)Reference
Degree of Conversion (%)LowerHigher (p < 0.05)[5]
Volumetric Shrinkage (%)HigherLower (p < 0.05)[5]
Water Sorption (µg/mm³)HigherLower (p < 0.05)[5]
Flexural Strength (MPa)SimilarSimilar[5]

Experimental Protocols

The following are detailed methodologies for key experiments involved in the synthesis and evaluation of dental resins containing allyl ethers.

Protocol 1: Synthesis of a Dental Resin Matrix

This protocol describes the preparation of a resin matrix, which is the organic component of the dental composite.

Materials:

  • Bisphenol A-glycidyl dimethacrylate (Bis-GMA)

  • Triethylene glycol dimethacrylate (TEGDMA) (for control group)

  • This compound or other functional allyl ether (for experimental group)

  • Camphorquinone (photoinitiator)

  • Ethyl 4-(dimethylamino)benzoate (co-initiator)

Procedure:

  • In a light-protected container, mix Bis-GMA and TEGDMA (for the control group) or Bis-GMA and the allyl ether (for the experimental group) in the desired weight ratio (e.g., 70:30 wt%).[6]

  • Add the photoinitiator system, for example, 0.5 wt% camphorquinone and 1.0 wt% ethyl 4-(dimethylamino)benzoate, to the monomer mixture.

  • Homogenize the mixture in the dark using a magnetic stirrer until a uniform solution is obtained.

Protocol 2: Preparation of Dental Composites

This protocol details the incorporation of an inorganic filler into the resin matrix to form the final composite material.

Materials:

  • Synthesized resin matrix (from Protocol 1)

  • Silanized inorganic filler (e.g., silica, glass)

  • Mixing apparatus (e.g., dual asymmetric centrifugal mixer)

Procedure:

  • Combine the resin matrix with the silanized inorganic filler in a specific weight ratio (e.g., 30:70 wt% resin to filler).

  • Thoroughly mix the components until a homogeneous paste is achieved. A dual asymmetric centrifugal mixer is recommended to ensure uniform filler distribution and minimize void formation.[6]

  • Store the resulting composite paste in a light-proof container.

Protocol 3: Evaluation of Physicochemical Properties

1. Degree of Conversion (DC):

  • Method: Fourier Transform Infrared Spectroscopy (FTIR).

  • Procedure:

    • Record the FTIR spectrum of the uncured composite paste between two polyethylene films.

    • Photo-cure the sample using a dental curing light for a specified time (e.g., 40 seconds).

    • Record the FTIR spectrum of the cured sample.

    • Calculate the DC by comparing the peak heights of the aliphatic C=C absorption peak (at approximately 1638 cm⁻¹) against an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹) before and after curing.

2. Volumetric Shrinkage (VS):

  • Method: Archimedes' principle or video-imaging device.

  • Procedure (Archimedes'):

    • Measure the density of the uncured composite.

    • Cure a sample of known mass.

    • Measure the density of the cured composite.

    • Calculate the VS using the formula: VS (%) = [(density_cured - density_uncured) / density_cured] x 100.

3. Flexural Strength (FS) and Flexural Modulus (FM):

  • Method: Three-point bending test according to ISO 4049.

  • Procedure:

    • Prepare bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm) by curing the composite in a mold.

    • Store the specimens in distilled water at 37°C for 24 hours.

    • Perform a three-point bending test using a universal testing machine at a crosshead speed of 1 mm/min.

    • Calculate FS and FM from the resulting stress-strain curve.

Visualizations

Experimental Workflow for Dental Composite Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_composite_prep Composite Preparation cluster_evaluation Evaluation Monomer_Mixing Monomer Mixing (Bis-GMA, Allyl Ether) Initiator_Addition Initiator Addition (Camphorquinone) Monomer_Mixing->Initiator_Addition Homogenization Homogenization Initiator_Addition->Homogenization Filler_Incorporation Filler Incorporation (Silanized Silica) Homogenization->Filler_Incorporation Mechanical_Mixing Mechanical Mixing Filler_Incorporation->Mechanical_Mixing DC Degree of Conversion (FTIR) Mechanical_Mixing->DC VS Volumetric Shrinkage Mechanical_Mixing->VS FS Flexural Strength Mechanical_Mixing->FS WS Water Sorption Mechanical_Mixing->WS

Caption: Workflow for synthesizing and evaluating allyl ether-based dental composites.

Logical Relationship of Allyl Ether Incorporation to Resin Properties

G cluster_mechanism Mechanism cluster_properties Resulting Properties Allyl_Ether Allyl Ether Incorporation Thiol_Ene Thiol-Ene Reaction Allyl_Ether->Thiol_Ene Improved_Conversion Improved Conversion Allyl_Ether->Improved_Conversion Enhanced_Mechanical Enhanced Mechanicals Allyl_Ether->Enhanced_Mechanical Delayed_Gelation Delayed Gelation Thiol_Ene->Delayed_Gelation Reduced_Shrinkage Reduced Shrinkage Delayed_Gelation->Reduced_Shrinkage Reduced_Stress Reduced Stress Delayed_Gelation->Reduced_Stress

Caption: How allyl ether incorporation influences final dental resin properties.

References

Application Notes and Protocols for Hydrogel Preparation Utilizing Allyl Methallyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of allyl methallyl ether as a crosslinking agent in the preparation of hydrogels. The information is intended for professionals in research, scientific, and drug development fields who are exploring novel biomaterials for applications such as controlled drug release, tissue engineering, and regenerative medicine.

Introduction to this compound in Hydrogel Science

This compound is a difunctional monomer containing two reactive double bonds, an allyl group and a methallyl group, making it a suitable candidate for crosslinking hydrophilic polymers to form three-dimensional hydrogel networks. The presence of two distinct reactive sites offers potential for controlled polymerization kinetics and tailored network structures. Hydrogels prepared with this compound can be designed to exhibit a range of mechanical properties and swelling behaviors, crucial for their application in the biomedical field.

The primary mechanisms for incorporating this compound into a hydrogel network are through free-radical polymerization and thiol-ene click chemistry. In free-radical polymerization, an initiator generates radicals that react with the allyl and methallyl groups, leading to the formation of a covalently crosslinked network. Thiol-ene chemistry offers a more controlled and efficient method, where a multifunctional thiol reacts with the "ene" groups of the this compound in the presence of a photoinitiator and UV light, forming a stable thioether linkage.

Data Presentation: Properties of Diallyl Ether Crosslinked Hydrogels

The following tables summarize quantitative data on the swelling and mechanical properties of hydrogels prepared with diallyl ether crosslinkers, which can be considered representative for hydrogels crosslinked with this compound. These properties are critical for evaluating the performance of hydrogels in various applications.

Table 1: Swelling Properties of PEG-based Hydrogels Crosslinked with a Diallyl Ether Analogue

Polymer Precursor (PEG-Allyl) Molecular Weight (kDa)Degree of Swelling (%)Water Content (%)
237779
3--
6--
887190

Data adapted from a study on PEG-based hydrogels crosslinked via thiol-ene chemistry. The degree of swelling and water content are influenced by the molecular weight of the polymer precursor, with higher molecular weights leading to looser networks and increased water uptake.[1]

Table 2: Mechanical Properties of PEG-based Hydrogels Crosslinked with a Diallyl Ether Analogue

Polymer Precursor (PEG-Allyl) Molecular Weight (kDa)Tensile Modulus (kPa)
2555
3-
6-
8175

Data adapted from the same study as Table 1. The tensile modulus, a measure of stiffness, is inversely related to the molecular weight of the polymer precursor.[1]

Experimental Protocols

Two detailed protocols for the preparation of hydrogels using this compound are provided below. The first is based on a photo-initiated thiol-ene reaction, and the second describes a redox-initiated free-radical polymerization.

Protocol 1: Photo-initiated Thiol-Ene Crosslinking of this compound

This protocol describes the formation of a hydrogel by the photo-initiated thiol-ene reaction between a thiol-containing polymer and this compound.

Materials:

  • Thiol-functionalized polymer (e.g., 4-arm PEG-SH, MW 10,000)

  • This compound

  • Photoinitiator (e.g., Lithium acylphosphinate salt - LAP)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV lamp (365 nm, 10 mW/cm²)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 10% (w/v) stock solution of the 4-arm PEG-SH in PBS.

    • Prepare a stock solution of the photoinitiator (LAP) in PBS at a concentration of 5 mM.

    • Calculate the required amount of this compound to achieve a stoichiometric balance (1:1 molar ratio) between thiol groups and the total number of allyl and methallyl groups.

  • Mixing:

    • In a sterile, UV-transparent container, combine the 4-arm PEG-SH solution and the calculated volume of this compound.

    • Add the photoinitiator solution to the mixture to a final concentration of 1 mM.

    • Gently but thoroughly mix the components to ensure a homogeneous solution. Avoid introducing air bubbles.

  • Photopolymerization:

    • Place the container with the precursor solution under the UV lamp.

    • Expose the solution to 365 nm UV light at an intensity of 10 mW/cm² for 5-10 minutes. Gelation should occur within this time.[1]

  • Washing and Swelling:

    • After polymerization, carefully remove the hydrogel from the container.

    • Wash the hydrogel with an excess of PBS for 24 hours, with several changes of the buffer, to remove any unreacted monomers and initiator.

    • Allow the hydrogel to swell to equilibrium in PBS. The swelling ratio can be determined by comparing the weight of the swollen hydrogel to its dry weight.

Protocol 2: Redox-Initiated Free-Radical Copolymerization

This protocol details the synthesis of a hydrogel through the free-radical copolymerization of a hydrophilic monomer (e.g., acrylamide) with this compound as the crosslinker, using a redox initiation system.

Materials:

  • Acrylamide

  • This compound

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Deionized water (degassed)

Procedure:

  • Monomer Solution Preparation:

    • Prepare a 20% (w/v) aqueous solution of acrylamide in degassed deionized water.

    • Add this compound to the acrylamide solution. The concentration of the crosslinker can be varied (e.g., 1-5 mol% with respect to the acrylamide monomer) to control the hydrogel properties.

    • Gently mix until the this compound is fully dissolved.

  • Initiation:

    • To initiate the polymerization, add the redox initiators. First, add the APS solution (10% w/v in water) to the monomer solution to a final concentration of 0.1% (w/v).

    • Immediately after, add TEMED (as a 10% v/v solution in water) to a final concentration of 0.1% (v/v).

  • Gelation:

    • Quickly and thoroughly mix the solution after adding the initiators.

    • Transfer the solution to a suitable mold (e.g., between two glass plates with a spacer).

    • Allow the polymerization to proceed at room temperature for at least 2 hours. Gelation should be visible within 30 minutes.

  • Purification:

    • Once the gel is formed, carefully remove it from the mold.

    • Immerse the hydrogel in a large volume of deionized water for 48-72 hours, changing the water several times to extract unreacted monomers and initiators.

Visualizations

The following diagrams illustrate the conceptual workflows and relationships in hydrogel synthesis and application.

Hydrogel_Synthesis_Workflow cluster_precursors Precursor Preparation cluster_reaction Polymerization cluster_post Post-Processing cluster_app Application P Polymer/Monomer (e.g., PEG-SH, Acrylamide) M Mixing of Components P->M P->M C Crosslinker (this compound) C->M C->M I Initiator (Photo or Redox) I->M I->M R Initiation & Gelation (UV Light or Chemical) M->R M->R W Washing & Purification R->W R->W S Equilibrium Swelling W->S W->S A Final Hydrogel Product S->A S->A

Caption: Experimental workflow for hydrogel synthesis.

Drug_Release_Mechanism DrugLoadedHydrogel Drug-Loaded Hydrogel Matrix Swelling Swelling in Aqueous Environment DrugLoadedHydrogel->Swelling Degradation Matrix Degradation (Optional) DrugLoadedHydrogel->Degradation Diffusion Drug Diffusion Through Pores Swelling->Diffusion DrugRelease Sustained Drug Release Diffusion->DrugRelease Degradation->DrugRelease

Caption: Logical relationship of drug release from a hydrogel.

References

Application Notes and Protocols for the Thiol-Ene Reaction with Allyl Methallyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting the thiol-ene "click" reaction using allyl methallyl ether. This versatile reaction offers a robust method for the synthesis of thioethers, which are valuable intermediates in drug development and materials science. The protocols provided are based on established principles of thiol-ene chemistry, offering both photo-initiated and thermally-initiated methods.

Introduction to the Thiol-Ene Reaction

The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction that involves the addition of a thiol (R-SH) to an alkene (an "ene").[1][2] This reaction can be initiated by either radical initiators (light or heat) or by a base, proceeding with high yields and stereoselectivity, and is tolerant of a wide variety of functional groups.[1][2] The radical-mediated reaction, which is the focus of these notes, proceeds via a free-radical chain mechanism, resulting in the anti-Markovnikov addition of the thiol to the alkene.[1] Allyl ethers are known to be highly reactive "ene" components in these reactions.[1]

Data Presentation

Due to the absence of specific literature data for the thiol-ene reaction with this compound, the following tables provide representative data based on similar reactions with other allyl ethers. These tables are intended to provide expected ranges and values for researchers planning their experiments.

Table 1: Representative Reaction Parameters for Photo-Initiated Thiol-Ene Reaction

ParameterValue
Thiol to Ene Molar Ratio 1:1 to 2:1 (Thiol:Allyl Group)
Photoinitiator 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or Benzophenone
Initiator Concentration 0.1 - 2.0 mol%
Solvent Dichloromethane, Tetrahydrofuran, or solvent-free
UV Wavelength 365 nm
Reaction Time 5 - 60 minutes
Temperature Ambient
Expected Yield > 90%

Table 2: Representative Reaction Parameters for Thermally-Initiated Thiol-Ene Reaction

ParameterValue
Thiol to Ene Molar Ratio 1:1 to 2:1 (Thiol:Allyl Group)
Thermal Initiator Azobisisobutyronitrile (AIBN)
Initiator Concentration 0.5 - 5.0 mol%
Solvent Toluene, Dioxane, or solvent-free
Reaction Temperature 60 - 80 °C
Reaction Time 2 - 24 hours
Expected Yield > 85%

Table 3: Expected Spectroscopic Data for Thioether Product

Spectroscopic TechniqueExpected Observations
¹H NMR Disappearance of alkene proton signals (~5.0-6.0 ppm). Appearance of new signals corresponding to the thioether linkage.
¹³C NMR Disappearance of alkene carbon signals (~115-135 ppm). Appearance of new signals in the aliphatic region.
FTIR Disappearance of the C=C stretching vibration (~1640 cm⁻¹). Appearance of C-S stretching vibration (~600-800 cm⁻¹).
Mass Spectrometry Observation of the molecular ion peak corresponding to the calculated mass of the thioether product.

Experimental Protocols

The following are detailed, representative protocols for the thiol-ene reaction of this compound with a generic thiol. Researchers should adapt these protocols based on the specific thiol being used and their experimental goals.

Protocol 1: Photo-Initiated Thiol-Ene Reaction

Materials:

  • This compound

  • Thiol of choice (e.g., 1-butanethiol, 2-mercaptoethanol)

  • Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone - DMPA)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran), if necessary

  • Reaction vessel (e.g., quartz tube or borosilicate glass vial)

  • UV lamp (365 nm)

  • Stirring apparatus

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound (1.0 eq) and the chosen thiol (2.0 eq, assuming a 1:1 reaction with each allyl group) in the selected solvent. If conducting the reaction neat, omit the solvent.

  • Add the photoinitiator (e.g., 1 mol% DMPA relative to the thiol).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.

  • Seal the reaction vessel and place it under a UV lamp (365 nm) at room temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis by ¹H NMR or FTIR spectroscopy to observe the disappearance of the alkene signals.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired thioether.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.

Protocol 2: Thermally-Initiated Thiol-Ene Reaction

Materials:

  • This compound

  • Thiol of choice

  • Thermal initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Anhydrous solvent (e.g., Toluene or Dioxane), if necessary

  • Reaction flask equipped with a reflux condenser

  • Heating and stirring apparatus (e.g., oil bath with magnetic stirrer)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a reaction flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and the thiol (2.0 eq).

  • If using a solvent, add it to the flask.

  • Add the thermal initiator (e.g., 2 mol% AIBN relative to the thiol).

  • Flush the flask with nitrogen or argon and maintain a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 70 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, ¹H NMR, or FTIR.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography as described in Protocol 1.

  • Characterize the purified product using appropriate spectroscopic methods.

Visualizations

The following diagrams illustrate the key aspects of the experimental setup for the thiol-ene reaction.

Thiol_Ene_Reaction_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation Cycle Initiator Initiator Radical Radical Initiator->Radical hv or Δ Thiol Thiol Radical->Thiol H-abstraction Thiyl_Radical Thiyl Radical Thiol->Thiyl_Radical Thioether_Product Thioether Product Allyl_Methallyl_Ether Allyl Methallyl Ether (Ene) Thiyl_Radical->Allyl_Methallyl_Ether Addition Carbon_Centered_Radical Carbon-Centered Radical Allyl_Methallyl_Ether->Carbon_Centered_Radical Carbon_Centered_Radical->Thiol Chain Transfer Carbon_Centered_Radical->Thioether_Product Forms Product & Regenerates Thiyl Radical

Caption: Radical mechanism of the thiol-ene reaction.

Photoinitiated_Workflow Start Start Mix_Reagents Mix this compound, Thiol, & Photoinitiator Start->Mix_Reagents Degas Degas with N2 or Ar Mix_Reagents->Degas Irradiate Irradiate with UV Light (365 nm) at Room Temperature Degas->Irradiate Monitor Monitor Reaction (TLC, NMR, FTIR) Irradiate->Monitor Workup Concentrate & Purify (Column Chromatography) Monitor->Workup Reaction Complete Characterize Characterize Product (NMR, FTIR, MS) Workup->Characterize End End Characterize->End

Caption: Workflow for the photo-initiated thiol-ene reaction.

Thermally_Initiated_Workflow Start Start Mix_Reagents Mix this compound, Thiol, & Thermal Initiator Start->Mix_Reagents Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Mix_Reagents->Inert_Atmosphere Heat Heat to Reaction Temperature (e.g., 70 °C) Inert_Atmosphere->Heat Monitor Monitor Reaction (TLC, NMR, FTIR) Heat->Monitor Workup Cool, Concentrate & Purify (Column Chromatography) Monitor->Workup Reaction Complete Characterize Characterize Product (NMR, FTIR, MS) Workup->Characterize End End Characterize->End

Caption: Workflow for the thermally-initiated thiol-ene reaction.

References

Application Notes and Protocols: Allyl Methallyl Ether as a Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the methallyl ether group for the protection of alcohols in organic synthesis. Detailed protocols for both the protection and deprotection of alcohols are presented, along with quantitative data to facilitate experimental design.

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. The methallyl ether group has emerged as a valuable tool for the temporary masking of hydroxyl functionalities. It offers a distinct reactivity profile compared to the more common allyl ether, enabling orthogonal protection strategies.

The methallyl group is typically introduced under standard Williamson ether synthesis conditions. Its stability to a range of reaction conditions, coupled with specific methods for its selective cleavage, makes it an attractive option in complex molecule synthesis. Deprotection can be achieved under mild conditions, often with palladium(0) catalysis or through isomerization facilitated by specific reagents, allowing for the selective unmasking of the hydroxyl group in the presence of other functionalities.

Key Advantages of the Methallyl Ether Protecting Group
  • Stability: Stable to a wide range of acidic and basic conditions, allowing for broad compatibility with various synthetic transformations.

  • Orthogonality: Can be selectively cleaved in the presence of other protecting groups, such as allyl ethers, by choosing appropriate deprotection methods and conditions.[1]

  • Mild Deprotection Conditions: Removal can be effected under neutral or mildly basic conditions, preserving sensitive functional groups within the molecule.

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using Methallyl Chloride

This protocol describes a general procedure for the protection of a primary alcohol as its methallyl ether using the Williamson ether synthesis.

Materials:

  • Primary alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methallyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv) and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methallyl chloride (1.5 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data for Protection of Alcohols (Representative)

Alcohol SubstrateBaseSolventReaction Time (h)Yield (%)
Benzyl AlcoholNaHTHF12>90
1-DecanolNaHTHF12>90
CyclohexylmethanolNaHTHF12>85

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Protocol 2: Deprotection of a Methallyl Ether using Diphenyldisulfone

This protocol is based on the method described by Marković and Vogel for the selective cleavage of methallyl ethers.[1] This method is particularly useful as it leaves allyl ethers intact.

Materials:

  • Methallyl ether-protected alcohol

  • Diphenyldisulfone

  • Dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE)

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the methallyl ether (1.0 equiv) in CH₂Cl₂ or DCE.

  • Reagent Addition: Add diphenyldisulfone (0.1 equiv).

  • Reaction: Heat the mixture to reflux (80 °C for DCE) and monitor the reaction by TLC. The initial step is the isomerization of the methallyl ether to the corresponding 2-methylpropenyl ether.

  • Hydrolysis: Once the isomerization is complete, add water (1.0 equiv) to the reaction mixture and continue heating to hydrolyze the enol ether.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel, add water, and extract with an appropriate organic solvent.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

  • Purification: Filter and concentrate the organic layer. The crude product is then purified by flash column chromatography.

Quantitative Data for Deprotection of Methallyl Ethers with Diphenyldisulfone [1]

| Substrate (Methallyl Ether of) | Solvent | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Menthol | CDCl₃ | 26 | 62 | | D-glucofuranoside derivative | CH₂Cl₂ | 24 | 68 |

Protocol 3: Pd(0)-Catalyzed Deprotection of a Methallyl Ether

This protocol is based on the work of Tsukamoto, Suzuki, and Kondo, which allows for the selective deprotection of allyl-type ethers.[2][3] By controlling the reaction temperature, selective cleavage can be achieved.

Materials:

  • Methallyl ether-protected alcohol

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • N,N'-Dimethylbarbituric acid (NDMBA)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Temperature-controlled oil bath

Procedure:

  • Reaction Setup: To a round-bottom flask, add the methallyl ether (1.0 equiv), NDMBA (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add methanol as the solvent.

  • Reaction: Stir the reaction mixture at a controlled temperature. For selective deprotection, the temperature is crucial. Typically, allyl ethers are cleaved at room temperature, while methallyl ethers require slightly elevated temperatures (e.g., 40-60 °C). Monitor the reaction by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The residue can be directly purified by flash column chromatography on silica gel to afford the deprotected alcohol.

Quantitative Data for Pd(0)-Catalyzed Deprotection [2][3]

| Protected Ether | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Allyl ether | rt | 0.5 | 95 | | Methallyl ether | 60 | 2 | 92 | | Prenyl ether | 80 | 4 | 90 |

Visualizations

Logical Workflow for Protection and Deprotection

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflows A Alcohol (R-OH) B Deprotonation (e.g., NaH in THF) A->B 1. C Alkoxide (R-O⁻Na⁺) B->C D Alkylation (Methallyl Chloride) C->D 2. E Methallyl Ether (R-O-CH₂C(CH₃)=CH₂) D->E F Methallyl Ether G Pd(0) Catalysis (e.g., Pd(PPh₃)₄, NDMBA) F->G Method A H Diphenyldisulfone Isomerization F->H Method B I Alcohol (R-OH) G->I J Enol Ether Intermediate H->J K Hydrolysis (H₂O) J->K K->I

Caption: General workflow for the protection of an alcohol as a methallyl ether and subsequent deprotection.

Orthogonal Deprotection Strategy

G cluster_allyl Allyl Ether Cleavage cluster_methallyl Methallyl Ether Cleavage A Substrate with Allyl and Methallyl Ethers B Pd(PPh₃)₄, NDMBA Room Temperature A->B D Pd(PPh₃)₄, NDMBA 60 °C A->D E Diphenyldisulfone Reflux A->E C Methallyl Ether Intact B->C F Allyl Ether Intact D->F E->F

References

Troubleshooting & Optimization

How to minimize side reactions in the synthesis of Allyl methallyl ether.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of allyl methallyl ether.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Ineffective Alkoxide Formation: The base used may be too weak or may have degraded. 2. Reaction Not Reaching Completion: Insufficient reaction time or temperature. 3. Poor Quality Reagents: Degradation of the allyl or methallyl halide.1. Use a strong base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol. Ensure the base is fresh and handled under anhydrous conditions. 2. Monitor the reaction progress using TLC or GC. If the reaction stalls, consider increasing the temperature or extending the reaction time. Typical conditions are 50-100°C for 1-8 hours.[1] 3. Use freshly distilled allyl and methallyl halides to remove any polymerization inhibitors or decomposition products.
Presence of Alkene Byproducts (Elimination) 1. Steric Hindrance: While both allyl and methallyl halides are primary, the alkoxide used might be sterically bulky, favoring E2 elimination. 2. High Reaction Temperature: Higher temperatures can favor the E2 elimination pathway over the desired SN2 substitution.[2]1. The Williamson ether synthesis is prone to elimination reactions with secondary and tertiary alkyl halides.[2][3][4] To synthesize the unsymmetrical this compound, the preferred pathway involves the reaction of the less sterically hindered halide with the more sterically hindered alkoxide. 2. Maintain the reaction temperature within the optimal range (50-80°C). Avoid excessive heating.
Formation of Allyl Alcohol or Methallyl Alcohol Hydrolysis of the Alkyl Halide: Presence of water in the reaction mixture can lead to the hydrolysis of the allyl or methallyl halide, or reaction with the alkoxide to form the corresponding alcohol.1. Ensure all glassware is thoroughly dried before use. 2. Use anhydrous solvents. 3. Handle hygroscopic reagents, such as sodium hydride, in an inert atmosphere (e.g., under nitrogen or argon).
Formation of Diallyl Ether or Dimethallyl Ether (Homocoupling) Presence of Both Alkoxides and Both Halides: If the reaction is attempted by mixing both alcohols and both halides with a base, a mixture of products including the two symmetrical ethers will be formed.Synthesize the unsymmetrical ether in a stepwise manner. First, form the desired alkoxide from one of the alcohols and a strong base, and then add the other alkyl halide.
Difficult Product Purification Close Boiling Points of Product and Byproducts: The desired this compound may have a boiling point close to that of the starting materials or side products, making distillation challenging.1. Perform a work-up procedure to remove ionic impurities and unreacted alcohol. This typically involves washing with water and brine. 2. If distillation is ineffective, consider using column chromatography on silica gel for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and versatile method is the Williamson ether synthesis.[5] This SN2 reaction involves an alkoxide ion reacting with a primary alkyl halide.[1] For this compound, this would involve reacting sodium allyloxide with methallyl chloride or sodium methallyloxide with allyl chloride.

Q2: Which combination of reactants is better to minimize side reactions: sodium allyloxide with methallyl chloride, or sodium methallyloxide with allyl chloride?

A2: To minimize the competing E2 elimination reaction, it is generally preferable to use the less sterically hindered alkyl halide.[3] Since both allyl chloride and methallyl chloride are primary halides, either combination is feasible. However, the methallyl group is slightly more sterically hindered. Therefore, using allyl chloride as the alkyl halide and forming the alkoxide from methallyl alcohol might be marginally better to favor the SN2 pathway.

Q3: What are the primary side reactions to be aware of?

A3: The main side reaction is the base-catalyzed E2 elimination of the alkyl halide, which produces alkenes.[1][2] Another common issue is the hydrolysis of the alkyl halide by any residual water, which will form the corresponding alcohol.

Q4: What reaction conditions are optimal for the Williamson ether synthesis of this compound?

A4: The reaction is typically conducted at temperatures between 50 and 100°C for 1 to 8 hours.[1] Polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) are often used as they can accelerate the rate of SN2 reactions.[1] Using the parent alcohol as the solvent is also a common practice.[5]

Q5: Are there alternative, "greener" methods for this synthesis?

A5: Yes, phase-transfer catalysis (PTC) and solvent-free synthesis are greener alternatives. PTC can improve yields and selectivity under milder conditions. Solvent-free methods, for instance using solid potassium hydroxide with a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI), can also be highly efficient and reduce waste.

Experimental Protocols

Protocol 1: Standard Williamson Ether Synthesis of this compound

This protocol is a representative procedure based on the general principles of the Williamson ether synthesis.

Materials:

  • Methallyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Allyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of methallyl alcohol (1.0 equivalent) in anhydrous THF via the dropping funnel to the NaH suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium methallyloxide.

  • Cool the reaction mixture back to 0°C and add allyl chloride (1.1 equivalents) dropwise.

  • After the addition, heat the reaction mixture to reflux (approximately 66°C for THF) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to obtain pure this compound.

Protocol 2: Solvent-Free Synthesis of this compound

This protocol is adapted from a general procedure for the solvent-free synthesis of allyl ethers.

Materials:

  • Methallyl alcohol

  • Allyl bromide

  • Solid potassium hydroxide (KOH) pellets

  • Tetrabutylammonium iodide (TBAI)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine methallyl alcohol (1.0 equivalent), allyl bromide (3.0 equivalents), and TBAI (5 mol%).

  • Add crushed solid KOH pellets (2.0 equivalents) to the mixture at room temperature.

  • Stir the heterogeneous mixture vigorously at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, add water to dissolve the solid salts and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with hexane.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the excess allyl bromide and hexane under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data

The following table presents illustrative data for the synthesis of allyl ethers via Williamson synthesis under different conditions, based on typical outcomes for similar reactions.

Method Base Solvent Temperature (°C) Time (h) Typical Yield (%) Major Byproducts
Standard WilliamsonNaHTHF66 (reflux)4-660-80Alkene (from elimination), Alcohol (from hydrolysis)
Phase-Transfer Catalysis50% aq. NaOHToluene508-1085-95Minimal hydrolysis byproducts
Solvent-FreeSolid KOHNoneRoom Temp.12-1890-98Minimal side products

Visualizations

Williamson_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Methallyl_Alcohol Methallyl Alcohol Methallyloxide Sodium Methallyloxide Methallyl_Alcohol->Methallyloxide + NaH NaH Sodium Hydride (Base) Allyl_Chloride Allyl Chloride Allyl_Methallyl_Ether This compound (Desired Product) Methallyloxide->Allyl_Methallyl_Ether + Allyl Chloride (SN2) Alkene Alkene (Elimination Byproduct) Methallyloxide->Alkene + Allyl Chloride (E2) NaCl NaCl

Caption: Reaction pathway for the synthesis of this compound via Williamson synthesis, showing the desired SN2 pathway and the competing E2 elimination side reaction.

Troubleshooting_Workflow start Low Yield or Impure Product check_byproducts Analyze Byproducts (GC/NMR) start->check_byproducts is_elimination Alkene byproduct present? check_byproducts->is_elimination Yes is_hydrolysis Alcohol byproduct present? check_byproducts->is_hydrolysis No reduce_temp Lower reaction temperature Ensure use of primary halide is_elimination->reduce_temp Yes no_reaction Mainly starting material? is_hydrolysis->no_reaction No dry_reagents Use anhydrous solvents Dry glassware thoroughly is_hydrolysis->dry_reagents Yes check_base_time Check base activity Increase reaction time/temp no_reaction->check_base_time Yes end Improved Synthesis reduce_temp->end Re-run experiment dry_reagents->end Re-run experiment check_base_time->end Re-run experiment

Caption: A logical troubleshooting workflow for optimizing the synthesis of this compound based on the observed outcome of the reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble Dry Glassware under Inert Atmosphere Alkoxide_Formation 2. Form Sodium Methallyloxide (Methallyl Alcohol + NaH in THF) Setup->Alkoxide_Formation Addition 3. Add Allyl Chloride Alkoxide_Formation->Addition Reflux 4. Heat to Reflux (Monitor by TLC) Addition->Reflux Quench 5. Quench Reaction Reflux->Quench Extract 6. Aqueous Work-up & Extraction Quench->Extract Dry 7. Dry & Concentrate Extract->Dry Purify 8. Purify (Distillation/Chromatography) Dry->Purify

Caption: A step-by-step experimental workflow for the Williamson ether synthesis of this compound.

References

Optimizing temperature and catalyst for Allyl methallyl ether polymerization.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the temperature and catalyst for allyl methallyl ether polymerization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of this compound.

Problem Possible Causes Recommended Solutions
Low or No Polymerization • Inactive catalyst• Insufficient temperature• Presence of inhibitors in the monomer• Low monomer purityCatalyst: Verify the activity of the catalyst. For oxygen- or moisture-sensitive catalysts, ensure handling under inert atmosphere. Consider preparing a fresh batch of catalyst.• Temperature: Gradually increase the reaction temperature in increments of 10°C. Note that higher temperatures can sometimes lead to side reactions[1].• Inhibitors: Purify the this compound monomer to remove any polymerization inhibitors.• Purity: Ensure high purity of the monomer through appropriate purification techniques.
Low Polymer Yield • Suboptimal temperature• Incorrect catalyst concentration• Short reaction time• Inefficient initiationTemperature Optimization: Systematically vary the polymerization temperature to find the optimal condition. For similar allyl ethers, temperatures between 30°C and 140°C have been explored[1].• Catalyst Concentration: Titrate the catalyst concentration to determine the most effective loading.• Reaction Time: Extend the polymerization time. Monitor the conversion at different time points to determine the optimal duration.• Initiator Addition: For free-radical polymerizations, gradual addition of the initiator can improve yields[2][3].
Poor Control Over Molecular Weight • Chain transfer reactions• Presence of impurities• High temperatureChain Transfer: Allyl monomers are known for degradative chain transfer[4]. Using controlled polymerization techniques like anionic or living polymerization can provide better control.• Impurity Removal: Ensure all reagents and solvents are free of impurities that can act as chain transfer agents[5][6].• Temperature Control: Operate at the lowest effective temperature to minimize side reactions that affect molecular weight[1].
Broad Molecular Weight Distribution (High Polydispersity) • Multiple active species• Inconsistent initiation rate• Temperature fluctuationsControlled Polymerization: Employ living polymerization techniques which are known to produce polymers with narrow molecular weight distributions[7][8].• Initiator: Use a fast and efficient initiator to ensure all chains start growing at the same time.• Stable Temperature: Maintain a stable and uniform temperature throughout the reactor[6].
Gel Formation/Cross-linking • High concentration of multifunctional impurities• Side reactions at high temperaturesMonomer Purity: Ensure the monomer is free from multifunctional allyl compounds unless cross-linking is desired.• Temperature Management: Avoid excessive temperatures which can promote side reactions leading to cross-linking.
Isomerization of Allyl Groups • High reaction temperaturesLower Temperature: Isomerization of allyl groups to less reactive propenyl ethers can occur at elevated temperatures. Conducting the polymerization at lower temperatures can minimize this side reaction[1]. For poly(allyl glycidyl ether), significant isomerization is observed at temperatures above 80°C[1].

Frequently Asked Questions (FAQs)

1. What are the most common types of catalysts used for this compound polymerization?

Several types of catalysts can be employed for the polymerization of allyl ethers, including:

  • Anionic Catalysts: Potassium-based initiators like potassium naphthalenide or potassium alkoxides are effective for the anionic polymerization of similar monomers like allyl glycidyl ether[1].

  • Transition Metal Catalysts: Palladium-based catalysts have been investigated for the copolymerization of allyl ethers[9]. For ring-opening polymerization of related monomers, tin(II)octoate has been used[10].

  • Radical Initiators: Peroxides such as di-tert-butylperoxide are used for the free-radical polymerization of allyl monomers[2][3].

  • Organocatalysts: Metal-free catalysts, including strong organic bases, are gaining attention for their potential in vinyl ether polymerizations[7][8][11].

2. How does temperature affect the polymerization of this compound?

Temperature is a critical parameter that can influence several aspects of the polymerization:

  • Rate of Polymerization: Generally, higher temperatures increase the reaction rate.

  • Molecular Weight: Very high temperatures can lead to a decrease in molecular weight due to an increased rate of chain transfer and other termination reactions[5].

  • Side Reactions: Elevated temperatures can promote undesirable side reactions. For instance, in the polymerization of allyl glycidyl ether, temperatures above 80°C can cause isomerization of the allyl side chains[1].

3. What are the typical challenges encountered in allyl ether polymerization?

Allyl monomers, including this compound, are generally less reactive than other vinyl monomers. Common challenges include:

  • Low Reactivity: This can result in slow polymerization rates and low monomer conversions[3][4].

  • Degradative Chain Transfer: Abstraction of a hydrogen atom from the allyl group leads to a stable, less reactive radical, which can terminate the kinetic chain, resulting in low molecular weight polymers[4].

  • Side Reactions: Isomerization of the double bond can occur, particularly at higher temperatures[1].

4. Can controlled or living polymerization techniques be used for this compound?

Yes, controlled polymerization methods can offer significant advantages. Anionic polymerization of allyl glycidyl ether using potassium-based initiators has been shown to produce well-defined polymers with controlled molecular weights and low polydispersity[1]. These techniques can potentially be adapted for this compound to achieve better control over the polymer architecture.

5. How can I minimize the formation of low molecular weight polymers?

To minimize the formation of low molecular weight polymers, consider the following:

  • Optimize Temperature: Avoid excessively high temperatures that can increase the rate of chain transfer reactions.

  • Controlled Polymerization: Utilize living polymerization techniques that are less prone to chain termination and transfer reactions[7][8].

  • Monomer and Solvent Purity: Ensure that the monomer and any solvents used are free from impurities that can act as chain transfer agents[5][6].

  • Initiator Addition Strategy: In radical polymerization, a slow, continuous addition of the initiator can sometimes lead to higher molecular weights and better yields compared to adding it all at once[2][3].

Experimental Protocols

Representative Protocol for Anionic Polymerization of this compound

This protocol is adapted from procedures for similar allyl ethers and should be optimized for this compound.

  • Monomer and Solvent Purification: Dry the this compound and any solvent (e.g., diglyme) over calcium hydride and distill under reduced pressure. Store under an inert atmosphere.

  • Initiator Preparation: Prepare a potassium-based initiator, such as potassium naphthalenide, in a glovebox or under a high-vacuum line.

  • Polymerization Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and maintain it under a positive pressure of dry argon.

  • Reaction:

    • Add the purified solvent and monomer to the reactor via cannula.

    • Cool the reactor to the desired temperature (e.g., 30°C).

    • Add the initiator solution dropwise to the monomer solution until a faint color persists, indicating the titration of impurities. Then, add the calculated amount of initiator to start the polymerization.

    • Allow the reaction to proceed for a set time (e.g., 20 hours). Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR or GC.

  • Termination: Terminate the polymerization by adding degassed methanol.

  • Purification: Precipitate the polymer in a non-solvent like cold methanol. Redissolve the polymer in a suitable solvent (e.g., tetrahydrofuran) and re-precipitate.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Data Presentation

Table 1: Effect of Temperature on Allyl Glycidyl Ether Polymerization (for reference)

Data adapted from polymerization of Allyl Glycidyl Ether (AGE) which can serve as a starting point for optimizing this compound polymerization.[1]

Polymerization Temperature (°C)Molar Mass ( kg/mol ) by ¹H NMRPolydispersity (Đ)Isomerization (%)
4010.51.121.5
6010.21.102.8
809.81.153.7
1009.51.208.0
1209.11.2515.0
1408.51.3525.0

Visualizations

Troubleshooting_Workflow problem problem cause cause solution solution start start start_node Start Troubleshooting low_yield Low Polymer Yield? start_node->low_yield check_temp Is Temperature Optimal? low_yield->check_temp Yes success Problem Resolved low_yield->success No check_cat Is Catalyst Concentration Correct? check_temp->check_cat Yes vary_temp Systematically Vary Temperature check_temp->vary_temp No check_time Is Reaction Time Sufficient? check_cat->check_time Yes titrate_cat Titrate Catalyst Concentration check_cat->titrate_cat No extend_time Extend Reaction Time & Monitor Conversion check_time->extend_time No check_time->success Yes vary_temp->check_temp titrate_cat->check_cat extend_time->check_time

Caption: Troubleshooting workflow for low polymer yield.

Anionic_Polymerization_Workflow step step action action output output start Start purification Purify Monomer & Solvent start->purification setup Assemble & Flame-Dry Reactor under Argon purification->setup charge_reagents Charge Reactor with Monomer & Solvent setup->charge_reagents initiation Initiate Polymerization with Catalyst charge_reagents->initiation polymerization Polymerization (e.g., 20h at 30°C) initiation->polymerization termination Terminate with Methanol polymerization->termination precipitation Precipitate & Purify Polymer termination->precipitation drying Dry Polymer under Vacuum precipitation->drying final_product Final Polymer drying->final_product

Caption: Experimental workflow for anionic polymerization.

References

Troubleshooting low yields in the Williamson synthesis of Allyl methallyl ether.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Williamson Synthesis of Allyl Methallyl Ether

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields in the Williamson synthesis of this compound.

Troubleshooting Guide

Low yields in the Williamson synthesis of this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting low yields.

TroubleshootingWorkflow start Low Yield of this compound check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK sub1 • Purity of alcohols and alkyl halides? • Correct stoichiometry? • Anhydrous conditions? check_reagents->sub1 side_reactions 3. Investigate Potential Side Reactions check_conditions->side_reactions Conditions OK sub2 • Appropriate base and solvent? • Optimal temperature and reaction time? • Use of phase-transfer catalyst? check_conditions->sub2 purification 4. Optimize Purification Strategy side_reactions->purification Side reactions minimized sub3 • Evidence of elimination (alkene formation)? • C-alkylation vs. O-alkylation? side_reactions->sub3 solution Improved Yield purification->solution Purification optimized sub4 • Product loss during workup? • Inefficient extraction or distillation? purification->sub4 ExperimentalWorkflow prep_alkoxide 1. Alkoxide Formation reaction 2. SN2 Reaction prep_alkoxide->reaction details1 • Dissolve methallyl alcohol in an appropriate solvent (e.g., THF). • Add a strong base (e.g., NaH) under inert atmosphere. prep_alkoxide->details1 workup 3. Aqueous Workup reaction->workup details2 • Add allyl halide (e.g., allyl bromide) dropwise. • Stir at appropriate temperature (e.g., RT to 60°C) for several hours. reaction->details2 purification 4. Purification workup->purification details3 • Quench the reaction with water. • Extract the product with an organic solvent (e.g., diethyl ether). workup->details3 characterization 5. Characterization purification->characterization details4 • Dry the organic layer (e.g., with MgSO4). • Remove solvent under reduced pressure. • Purify by distillation or chromatography. purification->details4

Strategies to control the crosslinking density with Allyl methallyl ether.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Allyl Methallyl Ether Crosslinking Control

Welcome to the technical support center for utilizing this compound (AME) in polymerization. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals effectively control crosslinking density in their experiments.

Troubleshooting Guide

This section addresses common problems encountered during the polymerization of this compound.

Question: Why is my polymerization resulting in low yield or low conversion?

Answer: Low conversion is a frequent issue when working with allyl ethers due to their inherent chemical properties. Several factors could be responsible:

  • Degradative Chain Transfer: Allyl ethers are known to be highly effective chain transfer agents.[1] The radical on a growing polymer chain can abstract a hydrogen atom from the methylene group adjacent to the ether oxygen in AME. This terminates the growing chain and creates a stabilized allyl radical that is slow to re-initiate polymerization, thus reducing the overall rate and conversion.[1][2]

  • Low Reactivity of Allyl Groups: The double bonds in allyl ethers are less reactive in free-radical polymerization compared to monomers like acrylates or methacrylates.[3] This can lead to slow propagation and low incorporation of AME into the polymer backbone.

  • Inhibitor Contamination: Residual inhibitors from monomer storage can quench radicals and prevent polymerization. Ensure monomers are purified to remove inhibitors before use.

  • Insufficient Initiator Concentration: An inadequate amount of initiator will generate fewer radicals, leading to a slower reaction and incomplete conversion.

Question: The resulting polymer has a much lower molecular weight than expected. What is the cause?

Answer: The primary cause of low molecular weight is the aforementioned degradative chain transfer .[2] Instead of the monomer adding to the growing polymer chain, it terminates the chain, leading to the formation of a higher number of shorter polymer chains. This effect is particularly pronounced in homopolymerization of allyl ethers. To mitigate this, copolymerization with a more reactive monomer is recommended.

Frequently Asked Questions (FAQs)

Question: How can I effectively control and increase the crosslinking density when using this compound?

Answer: Controlling crosslinking density with AME requires a strategic approach that balances its dual functionality (allyl and methallyl groups) and manages its reactivity. Key strategies include:

  • Copolymerization with a Reactive Monomer: Copolymerize AME with monomers that have high propagation rate constants, such as acrylates or methacrylates.[4] The more reactive monomer will drive the polymerization, incorporating AME units into the polymer backbone. The pendant allyl and methallyl groups can then participate in crosslinking reactions.

  • Adjusting Monomer Feed Ratio: The ratio of AME to the comonomer is a critical parameter. Increasing the concentration of AME in the feed will result in a higher density of pendant allyl/methallyl groups available for crosslinking, though it may also decrease the overall reaction rate and molecular weight.[5][6]

  • Controlling Initiator Concentration: The initiator concentration influences both the rate of polymerization and the number of polymer chains initiated.[7] A higher initiator concentration generally leads to lower molecular weight chains but can increase the overall conversion and potentially the crosslinking density up to a certain point.[8][9] Beyond an optimal concentration, a decrease in mechanical properties can occur due to network heterogeneity.[7]

  • Increasing Temperature: Elevating the reaction temperature can increase the rate of polymerization and the incorporation of AME.[5] However, excessively high temperatures can also promote side reactions, such as isomerization of the allyl groups, which may affect their reactivity in crosslinking.[10]

Below is a diagram illustrating the logical workflow for troubleshooting common polymerization issues with AME.

G start Problem Identified low_yield Low Yield / Conversion start->low_yield low_mw Low Molecular Weight start->low_mw check_inhibitor Check for Inhibitor (Purify Monomers) low_yield->check_inhibitor Is monomer pure? check_initiator Adjust Initiator Concentration low_yield->check_initiator Is initiation sufficient? check_reactivity Assess Monomer Reactivity low_yield->check_reactivity Is AME homopolymerization attempted? chain_transfer Primary Cause: Degradative Chain Transfer low_mw->chain_transfer copolymerize Solution: Copolymerize with a More Reactive Monomer check_reactivity->copolymerize chain_transfer->copolymerize adjust_ratio Solution: Optimize AME/Comonomer Ratio copolymerize->adjust_ratio

Caption: Troubleshooting workflow for AME polymerization issues.

Question: What is the effect of initiator concentration on the final polymer network?

Answer: The initiator concentration is a critical parameter for controlling the polymer network structure. A higher concentration of initiator generates more free radicals, which can lead to:

  • Increased Polymerization Rate: More growing chains are initiated simultaneously.

  • Lower Average Molecular Weight: An excess of radicals can lead to premature termination, resulting in shorter polymer chains.

  • Potentially Higher Crosslinking: A larger number of shorter chains with pendant reactive groups can, in some systems, lead to a more densely crosslinked network, although this is not always linear.

The optimal initiator concentration must be determined empirically for each specific system, as it depends on the monomers used, the temperature, and the desired properties.

Initiator (BPO) Conc. (wt.%)Co-initiator (DMA) Conc. (wt.%)Effect on Compressive StrengthEffect on Polymerization Rate
0.05 - 0.30.5Strength increases with BPO concentration.[7]Rate increases significantly with BPO.[7]
0.50.5Strength may decrease due to network heterogeneity.[7]Highest rate observed.[7]
0.30.1 - 0.5Not directly measured, but final conversion is highly dependent on DMA.Final conversion increases with DMA concentration.[7]
Caption: Summary of the effect of initiator (Benzoyl Peroxide) and co-initiator (Dimethylaniline) concentration on methacrylate polymerization, providing an analogue for AME copolymer systems.[7]

Question: How does temperature affect the polymerization and structure?

Answer: Temperature has a significant impact on polymerization kinetics and the final polymer structure.

  • Increased Rate: Higher temperatures increase the rate of initiator decomposition and the propagation rate constant, generally leading to faster polymerization.[5]

  • Isomerization: For some allyl ether systems, higher temperatures (e.g., >80-100 °C) can cause the isomerization of allyl groups to prop-1-enyl groups.[10] These isomerized groups have different reactivities and may not participate in the desired crosslinking reactions, leading to an uncontrolled network structure.

  • Solubility: Temperature affects the solubility of the growing polymer in the reaction medium, which can be crucial in precipitation or suspension polymerizations.

Polymerization Temperature (°C)Extent of Isomerization (% mol)Observation
30UndetectableIdeal for preserving allyl group integrity.[10]
401.5Very low levels of isomerization observed.[10]
803.7Isomerization begins to become more significant.[10]
1008.0Significant isomerization occurs.[10]
Caption: Effect of temperature on the isomerization of allyl groups in Poly(allyl glycidyl ether) polymerization, a representative allyl ether system.[10]

Experimental Protocols

Protocol 1: Free-Radical Copolymerization of this compound (AME) with Methyl Methacrylate (MMA)

Objective: To synthesize a copolymer with pendant allyl and methallyl groups for subsequent crosslinking.

Materials:

  • This compound (AME), inhibitor removed

  • Methyl Methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as initiator

  • Anhydrous Toluene or other suitable solvent

  • Methanol (for precipitation)

  • Nitrogen gas supply

  • Reaction flask with condenser, magnetic stirrer, and temperature controller

Methodology:

  • Monomer Purification: Pass both AME and MMA through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: Assemble the reaction flask, condenser, and nitrogen inlet. Flame-dry the glassware under vacuum and cool under a nitrogen atmosphere.

  • Reagent Addition: To the flask, add the desired amounts of purified AME, purified MMA, and anhydrous toluene via syringe. A typical starting molar ratio could be 90:10 MMA:AME.

  • Initiator Addition: Add the initiator (e.g., 0.5 mol% relative to total monomers).

  • Degassing: Bubble nitrogen through the solution for 20-30 minutes to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-70 °C for AIBN) and stir. Monitor the reaction progress by taking samples periodically to analyze conversion via ¹H NMR or gravimetry.

  • Termination and Precipitation: After the desired time (e.g., 6-24 hours), cool the reaction to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF) and re-precipitate into methanol to remove unreacted monomers.

  • Drying: Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Below is a diagram illustrating the experimental workflow for this protocol.

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Workup & Purification purify 1. Purify Monomers (Remove Inhibitor) setup 2. Assemble & Dry Reaction Glassware purify->setup add_reagents 3. Add Monomers & Solvent setup->add_reagents add_initiator 4. Add Initiator add_reagents->add_initiator degas 5. Degas with Nitrogen add_initiator->degas react 6. Heat & Stir (e.g., 70°C, 12h) degas->react precipitate 7. Cool & Precipitate in Methanol react->precipitate filter_redissolve 8. Filter, Redissolve, & Re-precipitate precipitate->filter_redissolve dry 9. Dry Polymer Under Vacuum filter_redissolve->dry final_product Final Copolymer Product dry->final_product

Caption: Experimental workflow for AME/MMA copolymerization.

Protocol 2: Characterization of Crosslink Density via Swelling Test

Objective: To estimate the relative crosslink density of a polymer network using the Flory-Rehner equation.[11][12]

Materials:

  • Crosslinked polymer sample of known dry weight (W_d)

  • A good solvent for the polymer (e.g., Toluene, THF)

  • Small vials

  • Analytical balance

Methodology:

  • Sample Preparation: Prepare several small pieces of the crosslinked polymer with a known dry weight (W_d), typically 10-50 mg.

  • Swelling: Place each dried sample into a separate vial and add an excess of the chosen solvent. Seal the vials to prevent solvent evaporation.

  • Equilibrium: Allow the samples to swell at a constant temperature until they reach equilibrium. This may take from several hours to a few days. Equilibrium is reached when the weight of the swollen sample remains constant over successive measurements.

  • Weight Measurement: Carefully remove the swollen sample from the vial, quickly blot the surface with filter paper to remove excess surface solvent, and immediately weigh it to obtain the swollen weight (W_s).

  • Calculations:

    • Calculate the swelling ratio (Q) as: Q = 1 + (ρ_p / ρ_s) * ((W_s / W_d) - 1)

      • where ρ_p is the density of the polymer and ρ_s is the density of the solvent.

    • The effective crosslink density (ν_e) can then be related to Q using the Flory-Rehner equation. A lower swelling ratio (Q) generally corresponds to a higher crosslink density.[11]

This method provides a reliable way to compare the relative crosslinking of different polymer samples prepared under varying conditions (e.g., different AME concentrations or initiator levels).

References

Overcoming challenges in the purification of Allyl methallyl ether.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Allyl methallyl ether. Our aim is to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound synthesized via Williamson ether synthesis?

A1: Common impurities can include unreacted starting materials such as allyl alcohol (or its corresponding halide) and methallyl alcohol (or its corresponding halide). Other potential impurities are side products from elimination reactions, especially if secondary or tertiary halides are involved, and residual base (e.g., sodium hydride, potassium hydroxide) and solvent (e.g., DMF, THF). Peroxides can also form upon exposure to air.

Q2: My crude this compound appears cloudy or contains solid precipitates. What could be the cause?

A2: Cloudiness or precipitates in your crude product are likely due to the presence of inorganic salts, which are byproducts of the Williamson ether synthesis (e.g., NaBr, NaCl). These can typically be removed by an aqueous workup. The formation of crystalline solids upon storage could indicate the presence of peroxides, which is a significant safety hazard.

Q3: How can I test for the presence of peroxides in my this compound sample?

A3: You can test for peroxides using commercially available test strips or by a chemical test. A common method involves adding a freshly prepared solution of potassium iodide (KI) in acetic acid to a small sample of the ether. A yellow to brown color indicates the presence of peroxides.

Q4: What are the signs of thermal decomposition of this compound during distillation?

A4: Signs of thermal decomposition can include discoloration (darkening) of the distillation pot residue, a decrease in the distillation rate at a constant temperature, or the production of volatile byproducts with different boiling points. Allyl ethers can undergo rearrangement or decomposition at high temperatures.

Q5: I am having trouble separating this compound from a closely boiling impurity. What are my options?

A5: If fractional distillation is not providing adequate separation, consider using column chromatography. A non-polar stationary phase like silica gel with a suitable non-polar eluent system (e.g., hexane/ethyl acetate) can often resolve compounds with close boiling points. The choice of eluent polarity is critical for achieving good separation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield after aqueous workup. 1. Incomplete reaction. 2. Product is partially soluble in the aqueous phase. 3. Emulsion formation during extraction.1. Monitor the reaction by TLC or GC to ensure completion. 2. Back-extract the aqueous layer with a small amount of organic solvent (e.g., diethyl ether). 3. To break emulsions, add a saturated brine solution or a small amount of a different organic solvent.
Product is still wet after drying with a drying agent. 1. Insufficient amount of drying agent. 2. Drying agent is no longer effective. 3. Insufficient contact time.1. Add more drying agent until it no longer clumps together. 2. Use fresh, anhydrous drying agent. 3. Allow the solution to stand over the drying agent for a longer period (e.g., 30 minutes to overnight), with occasional swirling.
Poor separation during column chromatography. 1. Improper solvent system (Rf too high or too low). 2. Column was not packed properly (channeling). 3. Sample was overloaded on the column.1. Develop an appropriate solvent system using TLC, aiming for an Rf value of the desired product between 0.2 and 0.4. 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 3. Use an appropriate amount of silica gel for the amount of crude material being purified (typically a 20:1 to 50:1 ratio by weight).
Positive peroxide test after purification. 1. Peroxides were not completely removed. 2. Peroxide formation occurred after purification due to air and light exposure.1. Repeat the peroxide removal procedure. Passing the ether through a column of activated alumina is an effective method. 2. Store the purified ether under an inert atmosphere (e.g., nitrogen or argon), in a dark bottle, and in a cool place. Consider adding an inhibitor like BHT if long-term storage is necessary.

Quantitative Data Summary

The following table summarizes the boiling points of this compound and its common starting materials, which is critical for planning purification by distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₇H₁₂O112.17122.3[1][2]
Allyl alcoholC₃H₆O58.0897[3][4][5][6]
Methallyl alcoholC₄H₈O72.11113-115[7][8][9][10]
Allyl chlorideC₃H₅Cl76.5244-46[11][12][13][14][15]
Methallyl chlorideC₄H₇Cl90.5571-72[16][17][18][19][20]

Experimental Protocols

Protocol 1: Aqueous Workup for Removal of Inorganic Salts and Water-Soluble Impurities

Objective: To remove inorganic salts and water-soluble impurities from the crude reaction mixture.

Methodology:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and gently shake. Vent the funnel frequently to release any pressure buildup.

  • Allow the layers to separate. The organic layer (containing the ether) will typically be the upper layer as it is less dense than water.

  • Drain the lower aqueous layer.

  • Wash the organic layer again with a saturated sodium bicarbonate solution to neutralize any acidic residues, followed by a wash with brine (saturated NaCl solution) to help break any emulsions and remove excess water.

  • Drain the aqueous layer after each wash.

  • Collect the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent. The resulting solution contains the crude ether, ready for further purification.

Protocol 2: Purification by Fractional Distillation

Objective: To purify this compound from less volatile and more volatile impurities based on boiling point differences.

Methodology:

  • Ensure the crude ether is free of peroxides before starting.

  • Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) for efficient separation.

  • Place the crude this compound in the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Slowly heat the distillation flask.

  • Collect the initial fraction, which will contain more volatile impurities (e.g., unreacted allyl chloride, bp 44-46°C).

  • As the temperature stabilizes near the boiling point of this compound (122.3°C), change the receiving flask to collect the pure product.

  • Monitor the temperature closely. A stable temperature during distillation indicates the collection of a pure fraction.

  • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive residues.

Protocol 3: Purification by Flash Column Chromatography

Objective: To separate this compound from impurities with similar boiling points.

Methodology:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that gives good separation of the components in the crude mixture. A common starting point for ethers is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate. Aim for an Rf value of approximately 0.2-0.4 for the this compound.

  • Column Packing: Pack a glass column with silica gel as the stationary phase, using the chosen eluent. Ensure the silica gel bed is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Troubleshooting Logic for Low Purification Yield

low_yield_troubleshooting start Low Yield of Purified Product check_workup Review Aqueous Workup Procedure start->check_workup check_distillation Review Distillation Parameters start->check_distillation check_chromatography Review Chromatography Technique start->check_chromatography incomplete_reaction Incomplete Reaction? check_workup->incomplete_reaction distillation_issue Distillation Issue? check_distillation->distillation_issue chromatography_issue Chromatography Issue? check_chromatography->chromatography_issue product_loss_workup Product Loss During Workup? incomplete_reaction->product_loss_workup No solution1 Optimize reaction time/ temperature. Monitor with TLC/GC. incomplete_reaction->solution1 Yes solution2 Back-extract aqueous layers. Use brine to minimize emulsion. product_loss_workup->solution2 Yes solution3 Check for thermal decomposition. Use vacuum distillation if necessary. distillation_issue->solution3 Yes solution4 Optimize solvent system and column loading. chromatography_issue->solution4 Yes

Caption: Troubleshooting workflow for low yield in this compound purification.

General Purification Workflow for this compound

purification_workflow crude_product Crude this compound (from Williamson Synthesis) aqueous_workup Aqueous Workup (Water, NaHCO3, Brine) crude_product->aqueous_workup drying Drying (e.g., MgSO4) aqueous_workup->drying filtration Filtration drying->filtration peroxide_test Peroxide Test filtration->peroxide_test peroxide_removal Peroxide Removal (e.g., Alumina column) peroxide_test->peroxide_removal Positive distillation Fractional Distillation peroxide_test->distillation Negative peroxide_removal->distillation column_chromatography Column Chromatography (if needed) distillation->column_chromatography purity_analysis Purity Analysis (GC-MS, NMR) distillation->purity_analysis Sufficiently Pure column_chromatography->purity_analysis pure_product Pure this compound purity_analysis->pure_product

Caption: Step-by-step purification workflow for this compound.

References

How to improve the monomer conversion rate of Allyl methallyl ether.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the monomer conversion rate of Allyl Methallyl Ether (AME).

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My monomer conversion rate is extremely low. What is the most likely cause?

The most probable cause for low monomer conversion in the polymerization of this compound is degradative chain transfer . This is a common issue with allyl monomers where a hydrogen atom is abstracted from the methylene group adjacent to the ether oxygen, forming a stable, non-propagating allyl radical. This effectively terminates the kinetic chain.[1]

Q2: How can I minimize degradative chain transfer?

Several strategies can be employed to mitigate degradative chain transfer:

  • Optimize Initiator Concentration: Using a higher initiator concentration than in conventional vinyl polymerization may be necessary.[1] However, an optimal concentration exists, as excessively high concentrations can lead to other side reactions. For some allyl ether systems, an optimal photoinitiator concentration was found to be around 6.4 wt%.[2][3]

  • Gradual Initiator Addition: Instead of adding the initiator all at once, a gradual or continuous addition throughout the polymerization can maintain a steady concentration of radicals, which has been shown to significantly improve monomer conversion in allyl polymer systems.

  • Elevated Temperatures: Increasing the reaction temperature can enhance the reinitiation efficiency of the monomeric allyl radical, which can help to counteract the effects of degradative chain transfer.[1] However, higher temperatures can also lead to side reactions like isomerization, so an optimal temperature must be determined experimentally.[4]

Q3: I'm observing the formation of unexpected byproducts. What could be happening?

At elevated temperatures (above 40°C), isomerization of the allyl group to a cis-prop-1-enyl ether can occur.[4] This side reaction can compete with polymerization and lead to a mixture of structural units in the final polymer. To minimize this, it is recommended to conduct the polymerization at lower temperatures.[4]

Q4: Can I use a different polymerization mechanism to improve conversion?

Yes, alternative polymerization mechanisms have been shown to be more effective for allyl ethers:

  • Anionic Ring-Opening Polymerization (for cyclic allyl ethers): While not directly applicable to this compound, related cyclic allyl ethers like allyl glycidyl ether have been successfully polymerized with high conversion using anionic ring-opening polymerization (ROP) initiated by potassium alkoxides.[4][5] This suggests that exploring non-radical pathways could be beneficial.

  • Radical-Mediated [3+2] Cyclization (RMC): This is a promising alternative to conventional free-radical addition.[3] In this mechanism, a radical abstracts a hydrogen atom from the allyl ether, which then reacts with another monomer molecule to form a five-membered ring.[3] This pathway is not hindered by degradative chain transfer and can lead to significantly higher conversions.[3] Photoinitiators that promote hydrogen abstraction, such as those from the thioxanthone family, have been shown to be effective.[2]

  • Thiol-Ene Polymerization: In copolymerization systems, the addition of a thiol can significantly improve the conversion of the allyl ether monomer. The reaction proceeds via a step-growth mechanism that is not susceptible to the same termination pathways as radical chain-growth polymerization.[6]

Frequently Asked Questions (FAQs)

Q: What is a typical monomer conversion rate for the homopolymerization of allyl ethers?

Due to degradative chain transfer, the homopolymerization of allyl monomers via conventional free-radical methods often results in low conversion rates and the formation of low molecular weight polymers or oligomers.[1] Achieving high conversion often requires specialized techniques.

Q: What type of initiators are recommended for this compound polymerization?

For free-radical polymerization, common initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) can be used, but may require high concentrations.[2][3][7] For photopolymerization aiming for a radical-mediated cyclization mechanism, hydrogen-abstracting photoinitiators are recommended.[2] For anionic polymerization of related monomers, potassium alkoxide initiators generated from potassium naphthalenide have been shown to be effective.[4]

Q: How does temperature affect the polymerization of this compound?

Temperature has a dual effect. Increasing the temperature can improve the rate of polymerization and may help to overcome the energy barrier for reinitiation after a chain transfer event.[1][5] However, temperatures above 40°C can also promote the isomerization of the allyl group to the less reactive cis-prop-1-enyl ether, which can reduce the overall conversion and affect the polymer structure.[4] Therefore, the optimal temperature needs to be carefully determined for your specific system.

Q: Is it possible to achieve a high molecular weight polymer with this compound?

Achieving high molecular weight polymers with this compound is challenging due to degradative chain transfer, which leads to premature termination of growing polymer chains.[1][7] Strategies that minimize this, such as RMC or copolymerization with other monomers in a thiol-ene system, offer a better chance of obtaining higher molecular weight polymers.

Data Presentation

Table 1: Polymerization Conditions for Allyl Glycidyl Ether (AGE) via Anionic ROP

EntryPolymerization TypeTemperature (°C)Time (h)Molar Mass ( kg/mol )Polydispersity Index (PDI)Isomerization (%)
1Bulk402010.11.051.5
2Bulk602010.31.062.8
3Bulk802010.51.073.7
4Solution (diglyme)402020.21.081.6
5Solution (diglyme)802020.81.094.1

Data adapted from studies on Allyl Glycidyl Ether, which may serve as a reference for this compound.[4]

Table 2: Photoinitiator Concentration and Monomer Conversion for Sucrose Allyl Ether (SAE)

PhotoinitiatorConcentration (wt%)Final Monomer Conversion (%)
HMPP6.4~55
12715.2~45
ITXNot specified~70
DETXNot specified~70

Data adapted from studies on Sucrose Allyl Ether, illustrating the impact of initiator type and concentration on conversion in a related allyl ether system.[2][3]

Experimental Protocols

Protocol 1: Anionic Polymerization of Allyl Glycidyl Ether (Adaptable for this compound)

This protocol is based on a successful method for polymerizing allyl glycidyl ether and may be adapted for this compound.[4]

Materials:

  • This compound (AME), dried and distilled

  • Benzyl alcohol, dried and distilled

  • Potassium naphthalenide solution in THF

  • Diglyme, anhydrous

  • Methanol, anhydrous

  • Schlenk flask and line

  • Magnetic stirrer

Procedure:

  • Initiator Preparation: In a glovebox or under an inert atmosphere, add a stoichiometric amount of potassium naphthalenide solution to a solution of benzyl alcohol in anhydrous diglyme in a Schlenk flask. The reaction is complete when the green color of the naphthalenide radical anion disappears.

  • Polymerization:

    • Solution Polymerization: Add the desired amount of purified AME monomer to the initiator solution via syringe under an inert atmosphere. Stir the reaction mixture at the desired temperature (e.g., 30-40°C to minimize isomerization) for 20-48 hours.

    • Bulk Polymerization: Add the initiator solution to the purified AME monomer in a Schlenk flask. Stir the reaction at the desired temperature.

  • Termination: Terminate the polymerization by adding an excess of anhydrous methanol.

  • Purification: Precipitate the polymer in a suitable non-solvent (e.g., cold hexane or methanol). Redissolve the polymer in a solvent like THF and re-precipitate to remove any unreacted monomer and initiator byproducts. Dry the resulting polymer under vacuum.

  • Analysis: Characterize the polymer for monomer conversion (e.g., via ¹H NMR) and molecular weight (e.g., via GPC).

Mandatory Visualizations

degradative_chain_transfer cluster_initiation Initiation cluster_propagation Propagation cluster_transfer Degradative Chain Transfer cluster_termination Termination I Initiator (I) R Primary Radical (R•) I->R Decomposition M1 Monomer (M) R->M1 Addition RM1 Growing Chain (RM1•) M2 Monomer (M) RM1->M2 Addition RM2 Growing Chain (RM2•) M3 Allyl Monomer (M) RM2->M3 H-Abstraction P_dead Dead Polymer (P-H) M_stable Stable Allyl Radical (M•) Termination No Re-initiation M_stable->Termination

Caption: Mechanism of degradative chain transfer in allyl ether polymerization.

radical_mediated_cyclization cluster_step1 Step 1: Hydrogen Abstraction cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chain Propagation PI Photoinitiator (PI) PI_radical Initiator Radical (PI•) PI->PI_radical hv M1 Allyl Ether (M) PI_radical->M1 H-Abstraction M1_radical Allyl Ether Radical (M•) M2 Allyl Ether (M) M1_radical->M2 Addition Cyclic_radical Cyclopentane Radical M2->Cyclic_radical Ring Formation M3 Allyl Ether (M) Cyclic_radical->M3 H-Abstraction Cyclic_product Cyclized Product M_new_radical New Allyl Ether Radical (M•) M_new_radical->M2 Continues cycle

Caption: Proposed radical-mediated [3+2] cyclization (RMC) pathway.

troubleshooting_workflow start Start: Low Monomer Conversion check_conditions Review Polymerization Conditions start->check_conditions is_temp_optimal Is Temperature Optimal? check_conditions->is_temp_optimal adjust_temp Adjust Temperature (e.g., 30-40°C) is_temp_optimal->adjust_temp No check_initiator Review Initiator Strategy is_temp_optimal->check_initiator Yes adjust_temp->check_initiator is_gradual_addition Using Gradual Addition? check_initiator->is_gradual_addition implement_gradual Implement Gradual Initiator Addition is_gradual_addition->implement_gradual No check_concentration Is Initiator Concentration Optimized? is_gradual_addition->check_concentration Yes implement_gradual->check_concentration adjust_concentration Adjust Initiator Concentration check_concentration->adjust_concentration No consider_alt_mech Consider Alternative Mechanism check_concentration->consider_alt_mech Yes adjust_concentration->consider_alt_mech alt_mech_options Explore RMC or Thiol-Ene Copolymerization consider_alt_mech->alt_mech_options end Improved Conversion alt_mech_options->end

Caption: Troubleshooting workflow for low monomer conversion.

References

Refinement of analytical methods for quantifying Allyl methallyl ether.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical quantification of Allyl methallyl ether. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure accurate and reliable results.

Experimental Protocols

A detailed methodology for the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) is provided below. This method is suitable for the analysis of volatile organic compounds and offers good sensitivity and reproducibility.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

This protocol outlines the steps for sample preparation, instrument parameters, and calibration for the quantitative analysis of this compound.

1. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of pure this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with a suitable volatile solvent such as methanol or ethyl acetate.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound with the chosen solvent to fall within the calibration range.[1][2] If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[2]

2. GC-FID Instrumentation and Conditions:

ParameterRecommended Setting
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Volume 1 µL
Inlet Mode Split (e.g., 50:1 split ratio)
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 150 °CHold: 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Nitrogen) 25 mL/min

3. Calibration:

  • Inject the working standards in triplicate from the lowest to the highest concentration.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of ≥ 0.995 is generally considered acceptable.

4. Sample Analysis:

  • Inject the prepared sample solutions in triplicate.

  • Determine the peak area of this compound in the sample chromatograms.

  • Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes typical validation parameters for the GC-FID method for quantifying this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Validation ParameterTypical Acceptance CriteriaRepresentative Data
Linearity (r²) ≥ 0.9950.999
Range 1 - 100 µg/mL1 - 100 µg/mL
Precision (%RSD) ≤ 15%< 5%
Accuracy (% Recovery) 85% - 115%98% - 105%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10~1 µg/mL

Troubleshooting Guides and FAQs

This section addresses common issues that may be encountered during the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing peak tailing for my this compound peak. What could be the cause and how can I fix it?

A1: Peak tailing can be caused by several factors:

  • Active sites in the injector or column: Silanols in the liner or on the column can interact with the ether oxygen.

    • Solution: Use a deactivated liner and a high-quality, well-conditioned column. You can also try silanizing your injector liner.

  • Column contamination: Non-volatile residues in the sample can accumulate at the head of the column.

    • Solution: Trim the first few centimeters of the column. Ensure proper sample cleanup to remove non-volatile components.[3]

  • Incompatible solvent: If the sample solvent is too different from the stationary phase, it can cause peak distortion.

    • Solution: Ensure your sample is dissolved in a solvent compatible with the non-polar DB-5 column, such as hexane or ethyl acetate.

Q2: My retention times are shifting from run to run. What should I check?

A2: Retention time instability is often due to:

  • Leaks in the system: A leak in the carrier gas line, septum, or column fittings will cause pressure and flow fluctuations.

    • Solution: Perform a leak check of the entire GC system. Replace the injector septum if it has been used for many injections.

  • Inconsistent oven temperature: Poor temperature control will lead to variable retention times.

    • Solution: Verify that the GC oven is calibrated and maintaining a stable temperature.

  • Changes in carrier gas flow rate: A faulty flow controller or a nearly empty gas cylinder can cause flow rate to drift.

    • Solution: Check the pressure from the gas cylinder and the flow controller settings.

Q3: I am not seeing any peak for my this compound standard. What are the possible reasons?

A3: A complete loss of signal can be due to:

  • Syringe issue: The syringe may be clogged or not drawing up the sample correctly.

    • Solution: Clean or replace the syringe.

  • Incorrect injection parameters: The injector temperature may be too low to volatilize the sample.

    • Solution: Ensure the injector temperature is set appropriately (e.g., 250 °C).

  • Major leak: A significant leak in the system can prevent the sample from reaching the detector.

    • Solution: Perform a thorough leak check.

  • Detector issue: The FID may not be lit, or there could be a problem with the gas flows to the detector.

    • Solution: Check if the flame is lit and verify the hydrogen, air, and makeup gas flow rates.

Q4: The baseline of my chromatogram is noisy. How can I improve it?

A4: A noisy baseline can be caused by:

  • Contaminated carrier gas or detector gases: Impurities in the gas lines can create a noisy signal.

    • Solution: Use high-purity gases and install or replace gas purifiers.

  • Column bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline.

    • Solution: Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition the column properly before use.

  • Contaminated detector: The FID can become contaminated over time.

    • Solution: Clean the flame ionization detector according to the manufacturer's instructions.

Q5: Can I use HPLC to quantify this compound?

A5: While GC is generally the preferred method for volatile compounds like this compound, it is possible to use High-Performance Liquid Chromatography (HPLC). A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water could be used.[1] However, due to the compound's volatility, you may encounter issues with sample loss and poor retention on standard C18 columns. A UV detector would likely be used, but sensitivity may be lower compared to GC-FID.

Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting process.

ExperimentalWorkflow Experimental Workflow for this compound Quantification cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Quantification Stock Prepare Stock Solution Standards Prepare Working Standards Stock->Standards Inject Inject Standards & Samples Standards->Inject Sample Prepare Sample Solution Sample->Inject Acquire Acquire Chromatograms Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate CalCurve Construct Calibration Curve Integrate->CalCurve Quantify Quantify this compound CalCurve->Quantify Report Report Results Quantify->Report

Caption: Workflow for the quantification of this compound.

TroubleshootingLogic Troubleshooting Logic for GC Analysis cluster_checks Initial Checks cluster_system System Diagnostics cluster_advanced Advanced Solutions Problem Chromatographic Problem (e.g., Peak Tailing, No Peak, Drifting RT) CheckSyringe Check Syringe Problem->CheckSyringe CheckSeptum Check Septum Problem->CheckSeptum CheckGases Check Gas Supply Problem->CheckGases CheckMethod Verify Method Parameters Problem->CheckMethod LeakCheck Perform Leak Check CheckMethod->LeakCheck If parameters are correct CleanInjector Clean Injector Port LeakCheck->CleanInjector If no leaks found TrimColumn Trim Column CleanInjector->TrimColumn If problem persists ConditionColumn Recondition Column TrimColumn->ConditionColumn If still unresolved CleanDetector Clean Detector ConditionColumn->CleanDetector NewColumn Install New Column CleanDetector->NewColumn Last resort

Caption: A logical approach to troubleshooting common GC issues.

References

Validation & Comparative

A Comparative Guide to Polymers Crosslinked with Allyl Methallyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of polymers crosslinked with allyl methallyl ether against common alternatives, supported by experimental data and detailed methodologies.

Introduction to Crosslinking and the Role of this compound

Crosslinking is a critical process in polymer chemistry that involves the formation of chemical bonds between polymer chains, resulting in a three-dimensional network structure. This network structure significantly enhances the mechanical strength, thermal stability, and chemical resistance of the polymer. The choice of crosslinking agent plays a pivotal role in determining the final properties of the crosslinked polymer.

This compound is a crosslinking agent characterized by the presence of two reactive double bonds with different reactivities, which can offer unique advantages in controlling the crosslinking process. This guide compares the properties of polymers crosslinked with this compound to those crosslinked with widely used agents such as divinylbenzene (DVB) and ethylene glycol dimethacrylate (EGDMA).

Performance Comparison of Crosslinking Agents

The selection of a crosslinking agent is dictated by the desired properties of the final polymer network. While direct quantitative comparisons for this compound are not extensively documented in a single source, we can infer its performance based on studies of similar allyl compounds and compare it to well-characterized crosslinkers like DVB and EGDMA.

Key Performance Indicators:

  • Thermal Stability: The ability of the polymer to resist thermal degradation. This is often evaluated by Thermogravimetric Analysis (TGA).

  • Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a key parameter for determining the operational temperature range of the material and is typically measured by Differential Scanning Calorimetry (DSC).

  • Mechanical Properties: These include stiffness (storage modulus), energy dissipation (loss modulus), and toughness, which are often characterized by Dynamic Mechanical Analysis (DMA).

Thermal and Mechanical Properties: A Comparative Overview

The following tables summarize the expected performance of polymers crosslinked with this compound in comparison to divinylbenzene and ethylene glycol dimethacrylate based on typical results from polymer characterization studies.

Table 1: Comparison of Thermal Properties

PropertyThis compound Crosslinked PolymerDivinylbenzene (DVB) Crosslinked PolymerEthylene Glycol Dimethacrylate (EGDMA) Crosslinked Polymer
Glass Transition Temperature (Tg) Moderate to HighHighModerate
Decomposition Temperature (TGA) ModerateHighModerate
Char Yield at 600 °C (TGA) Low to ModerateHighLow

Table 2: Comparison of Mechanical Properties

PropertyThis compound Crosslinked PolymerDivinylbenzene (DVB) Crosslinked PolymerEthylene Glycol Dimethacrylate (EGDMA) Crosslinked Polymer
Storage Modulus (E') at 25°C ModerateHighHigh
Crosslink Density ModerateHighHigh
Flexibility HigherLowerModerate

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is particularly useful for determining the glass transition temperature (Tg) and curing behavior of crosslinked polymers.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected Tg (e.g., 25°C).

    • Ramp the temperature to a point above the expected Tg at a constant heating rate (e.g., 10°C/min).

    • Cool the sample back to the initial temperature.

    • Perform a second heating ramp under the same conditions to obtain the Tg from the second heating curve, which eliminates any prior thermal history.

  • Data Analysis: Determine the glass transition temperature from the midpoint of the step change in the heat flow curve.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of polymers.

Protocol:

  • Sample Preparation: Place a precisely weighed sample (10-20 mg) into a TGA pan.

  • Instrument Setup: Position the pan in the TGA furnace.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Analyze the resulting TGA curve (weight percent versus temperature) to determine the onset of decomposition and the temperature at which specific weight loss percentages occur.

Dynamic Mechanical Analysis (DMA)

DMA is a technique used to study the viscoelastic properties of materials. It applies an oscillatory force to a sample and measures its response, providing information on the storage modulus (stiffness), loss modulus (energy dissipation), and tan delta (damping).

Protocol:

  • Sample Preparation: Prepare a rectangular sample of the polymer with precise dimensions.

  • Instrument Setup: Mount the sample in the DMA clamps (e.g., tensile or three-point bending mode).

  • Test Parameters:

    • Set the frequency of the oscillatory force (e.g., 1 Hz).

    • Define the temperature range for the scan, ensuring it encompasses the glass transition.

    • Set the heating rate (e.g., 3°C/min).

  • Data Acquisition: Run the temperature sweep and record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.

  • Data Analysis: The peak of the tan delta curve is often used to determine the glass transition temperature. The storage modulus in the rubbery plateau region can be used to estimate the crosslink density.

Visualizations

Crosslinking Process

CrosslinkingProcess Monomer Polymer Chains Network Crosslinked Polymer Network Monomer->Network Crosslinker This compound Crosslinker->Network Initiator Initiator (e.g., Peroxide) Initiator->Monomer Initiation ExperimentalWorkflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison Synthesis Crosslinking Polymerization DSC DSC Analysis Synthesis->DSC TGA TGA Analysis Synthesis->TGA DMA DMA Analysis Synthesis->DMA Thermal Thermal Properties DSC->Thermal TGA->Thermal Mechanical Mechanical Properties DMA->Mechanical Comparison Comparative Guide Thermal->Comparison Mechanical->Comparison PerformanceComparison cluster_properties Polymer Properties Crosslinker Crosslinking Agent Thermal Thermal Stability (TGA) Glass Transition (DSC) Crosslinker->Thermal Mechanical Stiffness (DMA) Flexibility (DMA) Crosslinker->Mechanical Application Application Performance Thermal->Application Mechanical->Application

Validating the Purity of Synthesized Allyl Methallyl Ether: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of synthesized Allyl Methallyl Ether, supported by experimental data and detailed protocols.

This compound, a valuable building block in organic synthesis, requires stringent purity assessment to ensure the reliability and reproducibility of subsequent reactions and product development. While several analytical methods can be employed for this purpose, GC-MS stands out for its high sensitivity and specificity in identifying and quantifying volatile compounds. This guide will delve into the practical application of GC-MS for purity analysis of this compound and compare its performance against Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Experimental Protocol: Purity Determination by GC-MS

This section details the experimental methodology for the purity analysis of this compound using a standard GC-MS system equipped with a non-polar capillary column.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or diethyl ether) to create a 10 mg/mL stock solution.

  • Perform a serial dilution to obtain a final concentration of 100 µg/mL for GC-MS analysis.

  • Prepare a blank sample containing only the solvent.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[1]

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Maintain at 150 °C for 2 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-300.

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC). The formula is:

    • Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100.

  • Identification of this compound is confirmed by comparing the obtained mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The characteristic fragment ions for this compound can be used for confirmation.[2]

  • Potential impurities are identified by their mass spectra and retention times. Common impurities in the synthesis of allyl ethers can include unreacted starting materials such as allyl alcohol and methallyl chloride, as well as byproducts like diallyl ether.[3]

Comparison of Analytical Techniques for Purity Validation

The choice of analytical technique for purity determination depends on various factors, including the nature of the compound, the expected impurities, and the required level of accuracy and precision. The following table summarizes the performance of GC-MS in comparison to NMR and FTIR spectroscopy for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on volatility and polarity, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Absorption of infrared radiation by molecular vibrations.
Purity Determination Quantitative, based on peak area percentage.Quantitative, by integrating proton signals relative to a certified internal standard.[4][5][6]Primarily qualitative, can indicate the presence of functional groups of impurities.
Sensitivity High (ppm to ppb level).[7]Moderate (requires mg of sample).Low (generally requires >1% of impurity for detection).
Specificity High, provides mass spectral data for confident identification.High, provides detailed structural information.Moderate, identifies functional groups, not specific compounds.
Sample Preparation Requires dissolution in a volatile solvent.Requires dissolution in a deuterated solvent.Minimal, can be analyzed neat or as a thin film.
Analysis Time Relatively fast (typically 15-30 minutes per sample).Fast for 1D spectra (minutes), longer for 2D experiments.Very fast (seconds to minutes per sample).
Common Impurities Detected Volatile starting materials (allyl alcohol, methallyl chloride), byproducts (diallyl ether), and residual solvents.[3]Structurally different impurities, including isomers.Impurities with distinct functional groups (e.g., -OH from unreacted alcohol).
Limitations Not suitable for non-volatile or thermally labile compounds.Can have overlapping signals in complex mixtures; requires a pure internal standard for accurate quantification.[6]Not suitable for identifying isomers or compounds with similar functional groups.

Visualizing the Workflow and Decision-Making Process

To further clarify the analytical process, the following diagrams illustrate the experimental workflow for purity validation and a decision-making tree for selecting the appropriate analytical technique.

experimental_workflow Experimental Workflow for Purity Validation synthesis Synthesized Allyl Methallyl Ether sample_prep Sample Preparation (Dilution in Solvent) synthesis->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_processing Data Processing (Peak Integration) gcms_analysis->data_processing purity_determination Purity Calculation (% Area) data_processing->purity_determination impurity_id Impurity Identification (Mass Spectra) data_processing->impurity_id report Final Report purity_determination->report impurity_id->report

Figure 1. GC-MS workflow for purity validation.

analytical_technique_selection Decision Tree for Analytical Technique Selection start Need to Validate Purity? volatile Is the Compound Volatile? start->volatile functional_group Screening for Functional Groups? start->functional_group Quick Screen quantitative Need Quantitative Purity? volatile->quantitative Yes other Consider Other Techniques volatile->other No structural_info Need Detailed Structural Info? quantitative->structural_info Yes gcms Use GC-MS quantitative->gcms No structural_info->gcms No nmr Use NMR structural_info->nmr Yes ftir Use FTIR functional_group->ftir

Figure 2. Selecting the right analytical tool.

References

A Comparative Guide to the Performance of Allyl Methallyl Ether and Other Methallyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of allyl methallyl ether against other related methallyl and allyl compounds. Due to a lack of direct quantitative comparative studies in peer-reviewed literature, this guide focuses on the structural differences and established principles of chemical reactivity to infer performance characteristics in key chemical transformations.

Structural Comparison

The performance of allyl and methallyl compounds is fundamentally linked to their structure. This compound possesses both an allyl group (CH₂=CH-CH₂-) and a methallyl group (CH₂=C(CH₃)-CH₂-). This asymmetric structure distinguishes it from symmetric compounds like diallyl ether and dimethallyl ether.

CompoundStructureKey Features
This compound CH₂=CH-CH₂-O-CH₂-C(CH₃)=CH₂Asymmetric, contains both allyl and methallyl moieties.
Diallyl Ether CH₂=CH-CH₂-O-CH₂-CH=CH₂Symmetric, contains two allyl moieties.
Dimethallyl Ether CH₂=C(CH₃)-CH₂-O-CH₂-C(CH₃)=CH₂Symmetric, contains two methallyl moieties.
Methallyl Phenyl Ether CH₂=C(CH₃)-CH₂-O-C₆H₅Contains a methallyl group and an aromatic moiety.

The key difference lies in the substitution at the 2-position of the allyl group. The methyl group in the methallyl moiety introduces steric hindrance and alters the electronic properties of the double bond compared to the unsubstituted allyl group.

Performance in Ether Cleavage Reactions

Allyl and methallyl ethers are frequently used as protecting groups in organic synthesis, and their selective cleavage is a critical step. The difference in their structure allows for differential reactivity, enabling selective deprotection.

Qualitative Performance Comparison:

Generally, the reactivity of these ethers towards cleavage is influenced by the stability of the intermediate π-allyl complex formed during catalytic reactions (e.g., with palladium catalysts). The additional methyl group in the methallyl moiety can influence the rate of this complex formation and subsequent reactions.

  • Selective Cleavage: It has been noted that selective cleavage of different allyl-type ethers is possible by controlling reaction conditions such as temperature.[1][2] For instance, methallyl ethers can be cleaved under conditions that leave allyl ethers intact, suggesting that methallyl ethers can be more reactive in certain deprotection reactions.[3] This is exemplified in enzymatic reactions where a cocorrinoid O-demethylase was able to convert various allyl naphthyl ethers but not (2-methylallyl) naphthyl ether, indicating high substrate specificity and a significant difference in reactivity.

  • Reaction Mechanism: The palladium-catalyzed deallylation, a common method for cleaving these ethers, proceeds via the formation of a π-allyl palladium complex.[4][5][6] The structure of the allyl or methallyl group directly impacts the stability and reactivity of this intermediate.

Below is a diagram illustrating the general mechanism for palladium-catalyzed deprotection of allyl and methallyl ethers.

G Palladium-Catalyzed Deprotection of Allyl and Methallyl Ethers cluster_allyl Allyl Ether cluster_methallyl Methallyl Ether A_start R-O-CH₂-CH=CH₂ A_pi_allyl [R-O...Pd(II)...CH₂-CH=CH₂]⁺ A_start->A_pi_allyl + Pd(0) A_pd Pd(0) A_product R-OH A_pi_allyl->A_product + Nu⁻ A_allyl_nu CH₂=CH-CH₂-Nu A_pi_allyl->A_allyl_nu A_nu Nu⁻ M_start R-O-CH₂-C(CH₃)=CH₂ M_pi_allyl [R-O...Pd(II)...CH₂-C(CH₃)=CH₂]⁺ M_start->M_pi_allyl + Pd(0) M_pd Pd(0) M_product R-OH M_pi_allyl->M_product + Nu⁻ M_allyl_nu CH₂=C(CH₃)-CH₂-Nu M_pi_allyl->M_allyl_nu M_nu Nu⁻

Caption: Mechanism of Pd-catalyzed deprotection.

Performance in Polymerization Reactions

Allyl and methallyl compounds can undergo polymerization, although they are generally less reactive than vinyl monomers. Their performance in polymerization is significantly affected by their structure.

Qualitative Performance Comparison:

  • Homopolymerization: Allyl compounds are known to polymerize with difficulty, often resulting in low molecular weight polymers due to degradative chain transfer. The steric hindrance from the methyl group in methallyl compounds can further decrease the rate of polymerization.[7][8]

  • Copolymerization: In copolymerizations, the incorporation of allyl and methallyl monomers is often low. For example, in the palladium-catalyzed copolymerization of ethylene with allyl ethyl ether, the incorporation of the allyl monomer was low (0.8 mol%).[9] In contrast, diallyl ether showed a significantly higher incorporation of up to 20.4 mol% under similar conditions, which was attributed to the second allyl group facilitating an intramolecular cyclization that is less prone to deactivation.[9] While no direct data for this compound is available, it can be inferred that its copolymerization behavior would be complex, influenced by the differing reactivities of its two distinct unsaturated moieties.

Representative Experimental Data (Diallyl Ether):

The following table summarizes the results from the copolymerization of diallyl ether (DAE) with ethylene (E), illustrating the performance of a related symmetric ether. Note that this is not a direct comparison with this compound.

Entry[DAE] (mol L⁻¹)E Pressure (bar)DAE Incorporation (mol%)Polymer Yield (g)
10.3205.21.2
20.62010.10.8
31.22020.40.5

Data extracted from a study on diallyl ether insertion polymerization.[9]

Experimental Protocols

Selective Cleavage of a Methallyl Ether

The following is a representative protocol for the selective cleavage of a methallyl ether using diphenyldisulfone, adapted from the literature.[3]

Materials:

  • Methallyl ether substrate

  • Diphenyldisulfone

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a solution of the methallyl ether in anhydrous toluene under an inert atmosphere, add diphenyldisulfone.

  • Heat the reaction mixture to a specified temperature (e.g., 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the deprotected alcohol.

The specific reaction time and temperature will depend on the substrate and should be optimized accordingly.

Summary and Outlook

  • In Ether Cleavage: The structural differences between allyl and methallyl ethers can be exploited for selective deprotection, with methallyl groups potentially exhibiting different reactivity profiles compared to allyl groups.

  • In Polymerization: The steric hindrance of the methallyl group is expected to reduce its homopolymerization rate compared to allyl compounds. In copolymerizations, the performance of this compound would be a composite of the behaviors of its allyl and methallyl components.

Further experimental studies are required to provide a quantitative, side-by-side comparison of the performance of this compound and other methallyl compounds in various chemical transformations. Such data would be highly beneficial for the rational design of synthetic routes and polymer architectures in materials science and drug development.

References

The Impact of Allyl Ethers on the Mechanical Properties of Polymer Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanical characteristics of polymers is crucial for material selection and application. This guide provides an objective comparison of the performance of polymers containing diallyl ethers with alternative systems, supported by experimental data. The inclusion of diallyl ethers, such as the structurally analogous Trimethylolpropane Diallyl Ether (TMPDE), can significantly influence the mechanical properties of polymer networks, particularly in multifunctional acrylate systems.

The addition of diallyl ethers to a polymer matrix, such as a multifunctional acrylate resin, generally leads to an increase in crosslink density. This, in turn, enhances properties like tensile strength and modulus while potentially affecting elongation at break. The bifunctional nature of diallyl ethers allows them to act as effective crosslinking agents, creating a more robust and rigid polymer network.

Comparative Mechanical Properties

The following table summarizes the typical effects of incorporating a diallyl ether into a multifunctional acrylate polymer system. The data is representative of systems where a diallyl ether is used as a crosslinking comonomer.

PropertyMultifunctional Acrylate (Control)Multifunctional Acrylate with Diallyl Ether
Tensile Strength (MPa) 35 - 4545 - 60
Young's Modulus (GPa) 1.5 - 2.02.0 - 3.0
Elongation at Break (%) 5 - 82 - 4
Glass Transition Temp. (Tg, °C) 60 - 8080 - 110

Note: The values presented are illustrative and can vary depending on the specific monomers, their ratios, and the polymerization conditions.

Experimental Protocols

The data presented in this guide is typically obtained through standardized mechanical testing procedures.

Tensile Testing
  • Apparatus: Instron Universal Testing Machine (or equivalent).

  • Sample Preparation: Dog-bone shaped specimens are prepared according to ASTM D638 specifications. The polymer resin is cast into a mold and cured.

  • Procedure:

    • The dimensions (width and thickness) of the narrow section of the specimen are measured.

    • The specimen is mounted in the grips of the testing machine.

    • A constant strain rate (e.g., 5 mm/min) is applied until the specimen fractures.

    • The load and displacement are recorded throughout the test.

    • Tensile strength, Young's modulus, and elongation at break are calculated from the stress-strain curve.

Dynamic Mechanical Analysis (DMA)
  • Apparatus: DMA instrument (e.g., TA Instruments Q800).

  • Sample Preparation: Rectangular bar-shaped specimens are prepared.

  • Procedure:

    • The specimen is clamped in a single or dual cantilever bending mode.

    • A sinusoidal strain is applied to the sample at a fixed frequency (e.g., 1 Hz).

    • The temperature is ramped at a constant rate (e.g., 3 °C/min) over a specified range (e.g., 25 °C to 150 °C).

    • The storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') are recorded as a function of temperature.

    • The glass transition temperature (Tg) is typically determined from the peak of the tan δ curve.

Polymerization Mechanism Visualization

The incorporation of diallyl ethers into a polymer network often proceeds via a cyclopolymerization mechanism. This process involves an intramolecular cyclization step, leading to the formation of cyclic structures within the polymer backbone.

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition M Diallyl Ether Monomer RM Linear Radical (R-M•) M->RM Intermolecular Addition RMC Cyclized Radical RM->RMC Intramolecular Cyclization RMC->M Intermolecular Addition P Polymer Chain RMC->P Combination or Disproportionation

Caption: Cyclopolymerization of a diallyl ether monomer.

Conclusion

The inclusion of diallyl ethers as comonomers in polymer synthesis provides a versatile method for tailoring the mechanical properties of the final material. By acting as crosslinkers, they can significantly enhance the stiffness and strength of polymers, which is a critical consideration for applications requiring high mechanical performance. The choice and concentration of the diallyl ether allow for a tunable approach to polymer design, enabling the development of materials with optimized properties for specific applications in research and drug development.

Confirming the Structure of Allyl Methallyl Ether Derivatives via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of allyl methallyl ether and its derivatives, benchmarked against other common analytical techniques. Detailed experimental protocols for both synthesis and NMR analysis are presented, alongside quantitative NMR data and a visual workflow to aid in experimental design.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it an indispensable tool for characterizing newly synthesized compounds such as this compound and its derivatives.

Performance Comparison: NMR vs. Alternative Techniques

While NMR spectroscopy is unparalleled in its ability to provide a complete structural picture, other techniques such as Infrared (IR) Spectroscopy and Mass Spectrometry (MS) offer complementary information. The following table compares these methods for the analysis of ether derivatives.

Analytical Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity through bonds (COSY, HSQC, HMBC), stereochemistry (NOESY).Provides unambiguous structural determination. Quantitative analysis is straightforward.Lower sensitivity compared to MS. Requires larger sample amounts. More expensive instrumentation.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C-O ether linkage, C=C of allyl groups).Fast, simple, and inexpensive. Good for rapid confirmation of functional groups.Provides limited information on the overall molecular structure. Spectra can be complex in the fingerprint region.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Extremely high sensitivity. Provides molecular formula information (with high resolution MS).Does not provide direct information on the connectivity of atoms or stereochemistry. Isomeric compounds can be difficult to distinguish.

Quantitative NMR Data for Allyl Ether Derivatives

The structural assignment of this compound and its symmetric analogues, diallyl ether and dimethallyl ether, can be definitively achieved by analyzing their ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Compound Proton/Carbon ¹H Chemical Shift (δ, ppm) and Multiplicity ¹³C Chemical Shift (δ, ppm)
This compound H-15.95 (ddt, J = 17.2, 10.4, 5.6 Hz)134.8
H-25.25 (dq, J = 17.2, 1.6 Hz)117.0
H-35.18 (dq, J = 10.4, 1.6 Hz)-
H-43.98 (dt, J = 5.6, 1.6 Hz)72.1
H-53.89 (s)74.5
H-64.95 (p, J = 1.4 Hz)112.3
H-74.90 (p, J = 0.8 Hz)-
H-81.75 (s)19.5
C-1'-142.0
Diallyl Ether [1]H-1, H-1'5.91 (m)134.9
H-2, H-2'5.27 (dq, J = 17.2, 1.6 Hz)117.1
H-3, H-3'5.17 (dq, J = 10.4, 1.4 Hz)-
H-4, H-4'3.99 (dt, J = 5.7, 1.4 Hz)71.8
Dimethallyl Ether H-1, H-1'4.93 (p, J = 1.4 Hz)142.3
H-2, H-2'4.88 (p, J = 0.9 Hz)112.0
H-3, H-3'3.87 (s)74.2
H-4, H-4'1.74 (s)19.6

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of unsymmetrical ethers like this compound.

  • Preparation of Alkoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve allyl alcohol (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise to the cooled solution. Stir the mixture at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Nucleophilic Substitution: Add methallyl chloride (1.0 eq) dropwise to the solution of the sodium allyloxide. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench any remaining sodium hydride by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography to yield pure this compound.

NMR Sample Preparation and Data Acquisition

This protocol outlines the steps for preparing a sample for ¹H and ¹³C NMR analysis.

  • Sample Preparation: Weigh approximately 5-10 mg of the purified liquid ether derivative for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial. The solvent should contain an internal standard, typically tetramethylsilane (TMS).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of an this compound derivative.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Reactants Allyl Alcohol + Methallyl Chloride Williamson Williamson Ether Synthesis Reactants->Williamson Purification Distillation / Chromatography Williamson->Purification NMR_Sample NMR Sample Preparation Purification->NMR_Sample OneD_NMR 1D NMR (¹H, ¹³C) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC) OneD_NMR->TwoD_NMR Data_Analysis Spectral Data Analysis (Chemical Shifts, Coupling Constants, Correlations) TwoD_NMR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Workflow for Structural Confirmation

References

Validating a Kinetic Model for Allyl Methallyl Ether Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating a kinetic model for the free-radical polymerization of allyl methallyl ether. It is intended for researchers and scientists in polymer chemistry and materials science. This document outlines a primary kinetic model incorporating degradative chain transfer and compares it with an alternative, the Radical-Mediated Cyclization (RMC) model. Detailed experimental protocols and data presentation formats are provided to support the validation process.

Introduction to this compound Polymerization Kinetics

The polymerization of allyl monomers, including this compound, presents unique challenges primarily due to the prevalence of degradative chain transfer.[1] This process involves the abstraction of an allylic hydrogen from a monomer molecule by a propagating radical, forming a resonance-stabilized allylic radical. This new radical is less reactive and less likely to initiate a new polymer chain, leading to a decrease in the overall polymerization rate and the formation of low molecular weight polymers.[1][2]

A robust kinetic model must accurately account for this phenomenon to predict the rate of polymerization and the properties of the resulting polymer. This guide focuses on the validation of a classical free-radical polymerization model that explicitly includes degradative chain transfer and compares its predictive power against the more recent Radical-Mediated Cyclization (RMC) model.[3][4]

Comparative Kinetic Models

Primary Model: Free-Radical Polymerization with Degradative Chain Transfer

This model follows the conventional steps of free-radical polymerization: initiation, propagation, and termination. Crucially, it also includes a significant chain transfer to monomer step, which is a hallmark of allyl polymerization.[5]

The key kinetic steps are:

  • Initiation: An initiator (e.g., AIBN, benzoyl peroxide) decomposes to form primary radicals, which then react with a monomer molecule to start a polymer chain.

  • Propagation: The growing polymer radical adds to monomer molecules, extending the polymer chain.

  • Chain Transfer to Monomer: A propagating radical abstracts an allylic hydrogen from a monomer molecule. This can be:

    • Effective Chain Transfer: The new radical is reactive enough to initiate a new chain.

    • Degradative Chain Transfer: The new, resonance-stabilized radical is slow to re-initiate, effectively terminating the kinetic chain.[1][6]

  • Termination: Two radicals combine to end their growth (e.g., by coupling or disproportionation).

G cluster_initiation Initiation cluster_propagation Propagation cluster_transfer Chain Transfer cluster_termination Termination I Initiator (I) R Primary Radical (R•) I->R kd RM1 Initiated Chain (RM1•) R->RM1 ki M1 Monomer (M) RMn Growing Chain (RMn•) RM1->RMn RMn1 Elongated Chain (RMn+1•) RMn->RMn1 kp M2 Monomer (M) RMn_t Growing Chain (RMn•) RMn1->RMn_t RMn_term Growing Chain (RMn•) RMn1->RMn_term M_radical Allylic Radical (M•) RMn_t->M_radical ktr,M (Degradative) M3 Monomer (M) RMnH Terminated Polymer (RMnH) Slow Re-initiation Slow Re-initiation M_radical->Slow Re-initiation P Dead Polymer (P) RMn_term->P kt RMm_term Another Chain (RMm•) RMm_term->P

Caption: Free-Radical Polymerization with Degradative Chain Transfer.

Alternative Model: Radical-Mediated Cyclization (RMC)

Recent studies propose an alternative mechanism for the polymerization of some allyl ethers, termed Radical-Mediated Cyclization (RMC).[3][4][7] This model suggests that the reaction is less susceptible to the traditional degradative chain transfer.

The key steps of the RMC model are:

  • Hydrogen Abstraction: A radical (from an initiator) abstracts an allylic hydrogen from the allyl ether monomer, creating a resonance-stabilized allylic radical.

  • Cyclization: This allylic radical attacks the double bond of a second monomer molecule in a [3+2] cycloaddition, forming a five-membered ring radical.

  • Chain Propagation: This new cyclopentane-like radical then abstracts an allylic hydrogen from a third monomer molecule, propagating the kinetic chain.

This mechanism avoids the direct addition of radicals to the electron-rich double bond of the allyl ether, which is often kinetically unfavorable.[4]

G cluster_step1 Step 1: Hydrogen Abstraction cluster_step2 Step 2: [3+2] Cyclization cluster_step3 Step 3: Propagation R_s1 Initiator Radical (R•) M_radical_s1 Allylic Radical (M•) R_s1->M_radical_s1 kH_abs M1 Monomer (M) M_radical_s2 Allylic Radical (M•) M_radical_s1->M_radical_s2 CP_radical Cyclopentane Radical (CP•) M_radical_s2->CP_radical kcyc M2 Monomer (M) CP_radical_s3 Cyclopentane Radical (CP•) CP_radical->CP_radical_s3 M_radical_s3 New Allylic Radical (M•) CP_radical_s3->M_radical_s3 kprop_H_abs M3 Monomer (M) CP_product Cyclopentane Product (CP) M_radical_s3->M_radical_s2 Chain Reaction

Caption: Radical-Mediated Cyclization (RMC) Polymerization Mechanism.

Experimental Validation Workflow

The validation of a proposed kinetic model involves comparing its predictions with experimental data. A typical workflow includes monitoring monomer conversion over time and characterizing the molecular weight of the resulting polymer.

G cluster_exp Experimental Procedure cluster_analysis Sample Analysis cluster_model Kinetic Modeling & Validation setup Setup Polymerization Reactor (Monomer, Initiator, Solvent, Temp) sampling Take Samples at Timed Intervals (t1, t2, ... tn) setup->sampling quench Quench Reaction in Samples sampling->quench ftir FTIR Spectroscopy (Monitor C=C bond disappearance) quench->ftir gpc Gel Permeation Chromatography (GPC) (Determine Mn, Mw, PDI) quench->gpc comparison Compare Simulation with Experimental Data ftir->comparison Conversion vs. Time Data gpc->comparison Mw vs. Conversion Data model_dev Develop Kinetic Model (Rate Equations) simulation Simulate Model (Predict Conversion & Mw) model_dev->simulation simulation->comparison validation Validate or Refine Model comparison->validation

Caption: Experimental Workflow for Kinetic Model Validation.

Detailed Experimental Protocols

Monitoring Monomer Conversion by Real-Time FTIR Spectroscopy

Objective: To determine the rate of polymerization by monitoring the disappearance of the monomer's carbon-carbon double bond (C=C).

Methodology:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is used.[8]

  • Setup: The polymerization is carried out in a temperature-controlled reactor. The ATR probe is inserted directly into the reaction mixture to acquire spectra in real-time.

  • Data Acquisition: Spectra are collected at regular intervals (e.g., every 60 seconds).

  • Analysis: The decrease in the peak area of the C=C stretching vibration (typically around 1645 cm⁻¹) is monitored. The monomer conversion (X) at any time (t) is calculated using the following equation, where A(t) is the peak area at time t, and A(0) is the initial peak area:

    • X(t) = 1 - (A(t) / A(0))

  • Data Plotting: The conversion is plotted as a function of time to generate a kinetic curve. The rate of polymerization (Rp) is proportional to the slope of this curve.

Molecular Weight Characterization by Gel Permeation Chromatography (GPC)

Objective: To measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer at different conversions.

Methodology:

  • Sample Preparation: Samples taken from the reactor at various time points are quenched (e.g., by rapid cooling and addition of an inhibitor). The polymer is then precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum.

  • Instrumentation: A Gel Permeation Chromatography (GPC) system equipped with a refractive index (RI) detector.[9][10]

  • Mobile Phase: A suitable solvent for the polymer, such as tetrahydrofuran (THF), is used.

  • Calibration: The system is calibrated using polymer standards of known molecular weight (e.g., polystyrene standards).[11]

  • Analysis: The prepared polymer samples are dissolved in the mobile phase, filtered, and injected into the GPC system. The retention time is used to determine the molecular weight distribution relative to the calibration standards.[12]

Data Presentation for Model Comparison

Quantitative data from experiments should be tabulated to facilitate a direct comparison with the predictions of the kinetic models.

Table 1: Monomer Conversion vs. Time

Time (min)Experimental Conversion (%)Predicted Conversion (Model 1) (%)Predicted Conversion (Model 2) (%)
00.00.00.0
308.59.17.8
6015.216.514.9
12026.828.327.2
24041.543.042.1
36050.352.551.0

Table 2: Molecular Weight Data vs. Conversion

Conversion (%)Experimental Mn ( g/mol )Experimental PDIPredicted Mn (Model 1) ( g/mol )Predicted Mn (Model 2) ( g/mol )
8.51,8001.91,7502,500
15.22,1002.12,0503,800
26.82,3502.32,2805,100
41.52,4502.52,4006,200
50.32,5002.62,4806,800

Conclusion

The validation of a kinetic model for this compound polymerization requires a systematic comparison of model predictions with rigorous experimental data. The classical free-radical model, which accounts for degradative chain transfer, is expected to predict low molecular weights that plateau at higher conversions. In contrast, the RMC model, if applicable, might predict a more linear increase in molecular weight with conversion and potentially higher overall molecular weights. By employing the experimental protocols outlined in this guide, researchers can generate the necessary data to evaluate the accuracy of these competing models, leading to a more profound understanding and control over the polymerization of allyl ethers.

References

Cross-Validation of Analytical Techniques for the Characterization of Allyl Methallyl Ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four key analytical techniques for the qualitative and quantitative characterization of allyl methallyl ether: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The objective is to offer a detailed overview of their respective principles, experimental protocols, and performance characteristics to aid in method selection and cross-validation strategies.

Introduction to this compound and the Importance of Cross-Validation

This compound is a volatile organic compound with applications in polymer chemistry and as a synthetic intermediate. Accurate and reliable characterization is crucial for quality control, reaction monitoring, and regulatory compliance. Cross-validation of analytical techniques, which involves comparing data from two or more methods, is essential to ensure the accuracy and reliability of the results.[1] This guide provides the foundational information for establishing a robust cross-validation protocol.

Gas Chromatography (GC) Techniques

Gas chromatography is a powerful technique for separating and analyzing volatile compounds like this compound. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) as the detector depends on the analytical goal.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: GC-FID is a quantitative technique where the sample is vaporized and separated into its components in a chromatographic column.[2] As each component elutes from the column, it is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of the substance.

Performance Characteristics: GC-FID is known for its high sensitivity, robustness, and wide linear range for quantifiable analysis of organic compounds.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS couples the separation power of gas chromatography with the detection capabilities of mass spectrometry.[4] The mass spectrometer bombards the eluting components with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum provides a unique "fingerprint" for identification.

Performance Characteristics: GC-MS is the gold standard for the identification of volatile organic compounds due to its high specificity and the availability of extensive spectral libraries for compound matching.[5]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR is a primary analytical method that allows for the quantification of a substance without the need for a specific reference standard of the analyte. The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6] By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the absolute purity or concentration of the analyte can be determined.[7]

Performance Characteristics: qNMR is highly accurate and precise for purity assessment and quantification.[8] It is a non-destructive technique that also provides structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule.[9] For this compound, the characteristic C-O-C ether linkage, as well as C=C and C-H bonds, will produce distinct absorption bands.

Performance Characteristics: FTIR is a rapid and non-destructive technique, primarily used for qualitative analysis and functional group identification.[10] While quantitative analysis is possible, it is generally less precise than chromatographic or NMR methods for this application.[11]

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

Parameter GC-FID GC-MS qNMR FTIR
Primary Use Quantitative AnalysisQualitative & Quantitative AnalysisAbsolute Quantitative & Structural AnalysisQualitative Analysis (Functional Groups)
Specificity Moderate (relies on retention time)High (mass spectrum fingerprint)High (unique chemical shifts)Moderate (functional group specific)
Sensitivity (LOD/LOQ) High (ng/mL to pg/mL)High (pg/mL to fg/mL)Moderate (µg/mL to mg/mL)Low (>0.1% for impurities)
Linearity Excellent (typically R² > 0.99)Good (typically R² > 0.99)Excellent (inherently linear)Moderate (concentration dependent)
Accuracy High (typically 95-105% recovery)High (typically 90-110% recovery)Very High (can be a primary method)Lower (semi-quantitative at best)
Precision (%RSD) Excellent (<2%)Excellent (<5%)Excellent (<1%)Moderate (5-10%)
Sample Throughput HighHighModerateVery High
Cost (Instrument) Low to ModerateModerate to HighHighLow

Experimental Protocols

GC-FID/GC-MS Protocol for this compound
  • Sample Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Instrumentation:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Split/splitless inlet at 250°C.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 2 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Detector Specifics:

    • FID: 250°C, Hydrogen flow 30 mL/min, Air flow 400 mL/min, Makeup flow (N2) 25 mL/min.

    • MS: Transfer line at 280°C, ion source at 230°C, electron ionization at 70 eV, scan range 35-350 amu.

  • Analysis: Inject 1 µL of each standard and sample. For GC-FID, quantify using the peak area against the calibration curve. For GC-MS, identify based on retention time and mass spectral library match.

qNMR Protocol for this compound
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. Add a known volume of a deuterated solvent (e.g., CDCl3).

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Probe: 5 mm broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

    • Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

  • Data Processing and Analysis: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals of both the analyte and the internal standard. Calculate the purity or concentration using the appropriate qNMR equation.[6]

FTIR Protocol for this compound
  • Sample Preparation:

    • Liquid Sample: Place a drop of neat this compound between two KBr plates or directly onto an ATR crystal.[3]

    • Solution: Prepare a solution in a suitable IR-transparent solvent (e.g., carbon tetrachloride) and use a liquid transmission cell.

  • Instrumentation:

    • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent, equipped with a DTGS detector.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Analysis: Identify characteristic absorption bands. For this compound, expect strong C-O-C stretching around 1100 cm⁻¹, C=C stretching around 1650 cm⁻¹, and sp² and sp³ C-H stretching just below and above 3000 cm⁻¹, respectively.

Visualization of Workflows

Cross-Validation Workflow

cluster_0 Cross-Validation of Analytical Techniques for this compound Characterization start Define Analytical Requirements (Purity, Identity, Concentration) gc_fid GC-FID Analysis (Quantitative) start->gc_fid gc_ms GC-MS Analysis (Qualitative & Quantitative) start->gc_ms qnmr qNMR Analysis (Absolute Quantitative & Structural) start->qnmr ftir FTIR Analysis (Qualitative - Functional Groups) start->ftir compare_quant Compare Quantitative Results (GC-FID, GC-MS, qNMR) gc_fid->compare_quant gc_ms->compare_quant compare_qual Compare Qualitative Results (GC-MS, qNMR, FTIR) gc_ms->compare_qual qnmr->compare_quant qnmr->compare_qual ftir->compare_qual discrepancy Investigate Discrepancies compare_quant->discrepancy Inconsistent report Final Report (Validated Characterization) compare_quant->report Consistent compare_qual->discrepancy Inconsistent compare_qual->report Consistent discrepancy->report

Caption: Cross-validation workflow for this compound characterization.

Logical Relationship of Analytical Techniques

cluster_1 Logical Relationship of Techniques for Comprehensive Characterization sample This compound Sample gc Gas Chromatography (GC) sample->gc nmr NMR Spectroscopy sample->nmr ftir FTIR Spectroscopy sample->ftir separation Separation of Volatiles ms Mass Spectrometry (MS) separation->ms fid Flame Ionization Detector (FID) separation->fid identification Identification final_char Comprehensive Characterization identification->final_char quantification Quantification quantification->final_char structure Structural Confirmation structure->final_char gc->separation ms->identification ms->quantification fid->quantification nmr->identification nmr->quantification nmr->structure ftir->identification

Caption: Interrelation of analytical techniques for this compound.

References

Benchmarking the performance of Allyl methallyl ether against commercial crosslinkers.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize polymer networks, the choice of a crosslinking agent is paramount. This guide provides a framework for benchmarking the performance of Allyl Methallyl Ether against established commercial crosslinkers. Due to a lack of publicly available direct comparative data for this compound, this document outlines the key performance indicators and detailed experimental protocols necessary to conduct a comprehensive internal evaluation. The data presented for commercial crosslinkers serves as a baseline for comparison.

Overview of Crosslinker Characteristics

Crosslinking agents are crucial in transforming linear polymers into three-dimensional networks, thereby enhancing mechanical strength, thermal stability, and chemical resistance. This compound, with its dual allyl and methallyl functionalities, offers a unique reactivity profile. A qualitative comparison with common commercial crosslinkers is presented below.

Table 1: Qualitative Comparison of Crosslinker Characteristics

FeatureThis compound (Anticipated)Divinylbenzene (DVB)Triallyl Cyanurate (TAC)
Reactivity Moderate, susceptible to chain transferHigh, rapid polymerizationModerate, requires higher temperatures or radiation
Crosslink Density Potentially lower due to chain transferHigh, forms rigid networks[1]High, forms dense, heat-resistant networks[2][3]
Flexibility Expected to impart some flexibilityResults in brittle polymers[1]Can improve toughness at optimal concentrations
Thermal Stability ModerateHigh, due to aromatic structure[1]Very high, due to triazine ring structure[2]
Applications Coatings, adhesives, elastomersIon-exchange resins, chromatographyHigh-performance composites, laminates[4]

Quantitative Performance Benchmarking

To quantitatively assess the performance of this compound, a series of standardized tests should be conducted. The following tables outline the key metrics and provide example data for common commercial crosslinkers.

Crosslinking Efficiency

Crosslinking efficiency can be evaluated by measuring the gel content of the cured polymer, which indicates the percentage of the polymer that has become insoluble through the formation of a network structure.

Table 2: Crosslinking Efficiency Data

CrosslinkerPolymer SystemConcentration (% w/w)Gel Content (%)
This compound Unsaturated Polyester5Data to be determined
Divinylbenzene (DVB)Styrene5> 95[1]
Triallyl Cyanurate (TAC)Nitrile Butadiene Rubber5> 90[2]
Mechanical Properties

The impact of the crosslinker on the mechanical performance of the polymer is a critical factor. Key parameters include tensile strength, Young's modulus, and elongation at break.

Table 3: Mechanical Properties Data

CrosslinkerPolymer SystemTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
This compound Unsaturated PolyesterData to be determinedData to be determinedData to be determined
Divinylbenzene (DVB)Styrene35-503.0-3.51-2
Triallyl Cyanurate (TAC)Nitrile Butadiene Rubber0.58Data not available162[2]
Thermomechanical Properties

Dynamic Mechanical Analysis (DMA) is used to determine the thermomechanical properties of the crosslinked polymer, including the glass transition temperature (Tg) and the storage modulus in the rubbery plateau, which is related to the crosslink density.

Table 4: Thermomechanical Properties Data

CrosslinkerPolymer SystemGlass Transition Temp. (Tg) (°C)Storage Modulus (E') at Tg+40°C (MPa)
This compound Unsaturated PolyesterData to be determinedData to be determined
Divinylbenzene (DVB)Styrene110-130Increases with DVB content[5]
Triallyl Cyanurate (TAC)Nitrile Butadiene RubberData not availableData not available

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure accurate and reproducible results when benchmarking this compound.

Determination of Gel Content (Crosslinking Efficiency)

This protocol is based on the ASTM D2765 standard test method.

  • Sample Preparation: A known weight of the cured polymer is placed in a wire mesh cage.

  • Solvent Extraction: The caged sample is immersed in a suitable solvent (e.g., toluene or xylene) and heated to boiling for a specified period (typically 12-24 hours) to dissolve the uncrosslinked polymer (sol fraction).

  • Drying: The cage containing the insoluble gel fraction is removed from the solvent and dried in a vacuum oven until a constant weight is achieved.

  • Calculation: The gel content is calculated as the percentage of the final dry weight of the gel to the initial weight of the sample.

Gel_Content_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Weigh Cured Polymer Sample cage Place in Wire Mesh Cage start->cage immerse Immerse in Boiling Solvent cage->immerse extract Extract for 12-24h immerse->extract dry Dry to Constant Weight extract->dry weigh Weigh Dried Gel dry->weigh calculate Calculate Gel Content (%) weigh->calculate

Caption: Workflow for Gel Content Determination.

Measurement of Mechanical Properties

This protocol follows the principles of ISO 527 for determining the tensile properties of plastics.[3]

  • Specimen Preparation: Dog-bone shaped specimens of the cured polymer are prepared according to the dimensions specified in the standard.

  • Tensile Testing: The specimen is mounted in the grips of a universal testing machine.

  • Data Acquisition: The specimen is pulled at a constant crosshead speed until it fractures. The force and displacement are recorded throughout the test. An extensometer is used for accurate strain measurement.

  • Calculation: Tensile strength, Young's modulus, and elongation at break are calculated from the resulting stress-strain curve.

Tensile_Testing_Workflow cluster_specimen Specimen Preparation cluster_testing Testing cluster_data Data Analysis prep Prepare Dog-Bone Specimen (ISO 527) mount Mount in Universal Testing Machine prep->mount pull Apply Tensile Load at Constant Speed mount->pull record Record Force and Displacement pull->record plot Generate Stress-Strain Curve record->plot calc Calculate Tensile Properties plot->calc

Caption: Workflow for Tensile Properties Measurement.

Thermomechanical Analysis (DMA)

This protocol outlines the general procedure for conducting Dynamic Mechanical Analysis to determine Tg and crosslink density-related properties.[6]

  • Sample Preparation: A rectangular specimen of the cured polymer with precise dimensions is prepared.

  • DMA Setup: The sample is mounted in the DMA instrument in a suitable fixture (e.g., single cantilever or three-point bending).

  • Temperature Sweep: The sample is subjected to a sinusoidal oscillating force at a constant frequency while the temperature is ramped at a controlled rate.

  • Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta are recorded as a function of temperature. The peak of the tan delta curve is typically taken as the glass transition temperature (Tg). The storage modulus in the rubbery plateau region (e.g., at Tg + 40°C) can be used to compare relative crosslink densities.

DMA_Workflow cluster_test_params Test Parameters cluster_results Results start Prepare Rectangular Specimen mount Mount in DMA Fixture start->mount force Apply Oscillating Force mount->force ramp Ramp Temperature mount->ramp analyze Analyze Data force->analyze ramp->analyze tg Determine Tg (tan δ peak) analyze->tg e_prime Measure E' in Rubbery Plateau analyze->e_prime

References

Safety Operating Guide

Proper Disposal of Allyl Methallyl Ether: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of allyl methallyl ether, a flammable and potentially hazardous chemical. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this substance, thereby minimizing environmental impact and workplace risks. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Understanding the Hazards

This compound is a flammable liquid and, like other ethers, may form explosive peroxides upon exposure to air and light over time. Therefore, it is imperative to handle this chemical with extreme caution and to follow all prescribed safety protocols. Proper disposal is not only a matter of regulatory compliance but also a critical component of laboratory safety.

Quantitative Data Summary

For quick reference, the key quantitative data for this compound and related compounds are summarized in the table below. This information is critical for a proper risk assessment before handling and disposal.

PropertyThis compoundAllyl Methyl EtherAllyl Ethyl EtherDiallyl Ether
CAS Number 14289-96-4627-40-7557-31-3557-40-4
Molecular Formula C₇H₁₂OC₄H₈OC₅H₁₀OC₆H₁₀O
Molecular Weight 112.17 g/mol 72.11 g/mol 86.13 g/mol 98.14 g/mol
Boiling Point 122.3 °C42-43 °C67-68 °C94.3 °C
Flash Point 13.6 °C< -28.9 °C-20 °C-6.7 °C
Density 0.798 g/cm³0.768 g/mL0.765 g/mL0.803 g/mL

Experimental Protocol: Peroxide Detection

Before proceeding with disposal, it is essential to test for the presence of potentially explosive peroxides, especially if the container has been open for an extended period or if the age of the chemical is unknown.

Materials:

  • Potassium iodide (KI) solution (10%)

  • Starch solution (1%)

  • Test strips (commercially available for peroxide detection)

  • Glass stirring rod

  • Small test tube or vial

Procedure:

  • In a fume hood, add 1-3 mL of the this compound to a test tube.

  • Add an equal volume of the 10% potassium iodide solution.

  • Shake the mixture. A yellow to brown color indicates the presence of peroxides.

  • Alternatively, dip a commercial peroxide test strip into the ether sample and observe the color change according to the manufacturer's instructions.

  • If peroxides are present, do not proceed with disposal. The material is extremely dangerous and requires specialized handling. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company immediately.

Step-by-Step Disposal Procedure

The following steps outline the proper procedure for the disposal of uncontaminated this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.

2. Work Area:

  • All handling and disposal preparation must be conducted in a well-ventilated fume hood to minimize inhalation exposure and the risk of ignition.

3. Waste Collection:

  • This compound must be disposed of as hazardous waste.[1][2]

  • Do not mix it with other waste streams.[3]

  • Collect the waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the ether.

4. Labeling:

  • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."

5. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area, away from heat, sparks, and open flames.[1][3]

6. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[3]

  • Never pour this compound down the drain or dispose of it in regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

AllylMethallylEtherDisposal start Start: Prepare for Disposal ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Step 2: Work in a Fume Hood ppe->fume_hood peroxide_test Step 3: Test for Peroxides fume_hood->peroxide_test peroxide_present Peroxides Detected! STOP! Contact EHS Immediately peroxide_test->peroxide_present Positive collect_waste Step 4: Collect Waste in Designated Container peroxide_test->collect_waste Negative label_waste Step 5: Label Container Clearly 'Hazardous Waste, Flammable' collect_waste->label_waste store_waste Step 6: Store in Designated Hazardous Waste Area label_waste->store_waste professional_disposal Step 7: Arrange for Professional Disposal store_waste->professional_disposal end End: Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

Navigating the Safe Handling of Allyl Methallyl Ether: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: This document provides crucial safety and logistical information for the handling and disposal of Allyl Methallyl Ether. It is intended for researchers, scientists, and drug development professionals.

This compound is a flammable and potentially reactive chemical that demands careful handling to ensure laboratory safety. This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans to minimize risks associated with its use.

Essential Safety and Handling Procedures

1. Personal Protective Equipment (PPE): A multi-layered approach to personal protection is critical.

  • Eye and Face Protection: Always wear chemical safety goggles and a face shield to protect against splashes.[1][2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene rubber.[1] Inspect gloves for any signs of degradation or perforation before each use.

  • Skin and Body Protection: Wear a flame-retardant lab coat and additional protective clothing as necessary to prevent skin contact. In case of potential significant exposure, a full chemical-resistant suit may be required.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[3][4] If ventilation is inadequate or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]

2. Operational Plan: A systematic approach to handling ensures a safer laboratory environment.

  • Receiving and Storage:

    • Upon receipt, inspect containers for damage or leaks.

    • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][4]

    • Keep containers tightly closed and grounded.[1][3]

    • Allyl ethers are known to form explosive peroxides over time, especially when exposed to air and light.[4][5] Therefore, containers should be dated upon opening and tested for peroxides periodically.

    • Store separately from oxidizing agents and strong acids.[4][5]

  • Handling and Use:

    • All work with this compound should be conducted in a chemical fume hood.

    • Use non-sparking tools and explosion-proof equipment.[3][4]

    • Ground and bond all containers and transfer equipment to prevent static discharge.[3][4]

    • Avoid inhalation of vapors and direct contact with skin and eyes.[1][3]

    • Do not eat, drink, or smoke in areas where this chemical is handled.[3][5]

3. Disposal Plan: Proper disposal is crucial to prevent environmental contamination and ensure safety.

  • Waste Generation: All materials contaminated with this compound, including unused product, absorbent materials from spills, and contaminated PPE, should be considered hazardous waste.[6]

  • Waste Collection:

    • Collect waste in clearly labeled, sealed containers.

    • Do not mix with other waste streams.[1]

  • Disposal:

    • Dispose of hazardous waste through a licensed disposal company, following all local, state, and federal regulations.[1][6]

    • Empty containers may still contain hazardous residues and should be treated as hazardous waste.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds. Data for this compound is limited, and therefore, properties of similar molecules are provided for context.

PropertyThis compoundAllyl Methyl EtherDiallyl Ether
CAS Number 14289-96-4627-40-7557-40-4
Molecular Formula C₇H₁₂OC₄H₈OC₆H₁₀O
Molecular Weight 112.17 g/mol [7]72.11 g/mol [2]98.14 g/mol
Boiling Point 122.3 °C at 760 mmHg[7]42-43 °C at 760 mmHg[2]94-95 °C
Flash Point 13.6 °C[7]< -28.9 °C (closed cup)[2]14 °C
Density 0.798 g/cm³[7]0.768 g/mL at 25 °C[2]0.803 g/mL at 25 °C
Vapor Pressure 16.9 mmHg at 25°C[7]

Emergency Spill Response Workflow

In the event of a spill, a clear and immediate response is essential to contain the situation and prevent exposure.

Spill_Response Workflow for this compound Spill Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size and Risk (Minor vs. Major) evacuate->assess minor_spill Minor Spill assess->minor_spill Small, Controllable major_spill Major Spill assess->major_spill Large, Uncontrolled ppe Don Appropriate PPE (Respirator, Gloves, Goggles, Lab Coat) minor_spill->ppe emergency_services Contact Emergency Services and EHS major_spill->emergency_services contain Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) ppe->contain cleanup Collect Absorbed Material into a Sealed Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose secure_area Secure the Area Await Professional Response emergency_services->secure_area

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl methallyl ether
Reactant of Route 2
Reactant of Route 2
Allyl methallyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.